5-(Bromomethyl)-1,2,3-trimethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGDRYOJTONTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438636 | |
| Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21852-50-6 | |
| Record name | 3,4,5-Trimethoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21852-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 5-(bromomethyl)-1,2,3-trimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Introduction: The Strategic Importance of the Trimethoxybenzyl Scaffold
An In-depth Technical Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene for Researchers and Drug Development Professionals
This compound, also known by its synonym 3,4,5-Trimethoxybenzyl bromide, is an aromatic ether that has garnered significant interest as a versatile synthetic intermediate.[1] Its structure is characterized by a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and a highly reactive bromomethyl group at position 5.[1] This unique combination of a stable, electron-rich aromatic core and a potent electrophilic benzylic bromide makes it an invaluable building block for constructing complex organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1]
The trimethoxybenzene moiety is a privileged scaffold in drug design, often influencing a molecule's solubility, metabolic stability, and binding affinity to biological targets.[2] The presence of the bromomethyl group provides a reactive handle for introducing this valuable scaffold into a wide range of molecular architectures through nucleophilic substitution reactions.[1][2] Consequently, this compound serves as a key precursor in the synthesis of diverse derivatives, including carbolines and analogues of anticancer agents, highlighting its significance for professionals in drug development.[1][3]
Molecular Structure and Physicochemical Properties
The utility of this compound in synthetic applications is directly linked to its distinct molecular structure and resulting chemical properties.
Molecular Structure
The structure features an aromatic ring where the three electron-donating methoxy groups increase the electron density, influencing its reactivity.[1] The bromomethyl group at the benzylic position is the primary site of reactivity, making the compound an excellent alkylating agent.[1][2]
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physical and chemical properties is provided below for quick reference in experimental design.
| Property | Value | Source(s) |
| CAS Number | 21852-50-6 | [4][5] |
| Molecular Formula | C₁₀H₁₃BrO₃ | [4][5][6] |
| Molecular Weight | 261.11 g/mol | [4][5][6] |
| Appearance | White to light yellow/orange powder or crystal | [7] |
| Melting Point | 74-75 °C | [3][8] |
| Boiling Point | 306.5 °C at 760 mmHg | [5][8] |
| Density | 1.367 g/cm³ | [5][8] |
| Solubility | Good solubility in organic solvents like ethanol, acetone, and dichloromethane. | [1] |
Synthesis Protocol and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via the bromination of the corresponding benzyl alcohol. This approach is favored for its efficiency and high yield.
Rationale for Synthetic Route
The conversion of a benzylic alcohol to a benzylic bromide is a fundamental transformation in organic synthesis. The hydroxyl group of 3,4,5-trimethoxybenzyl alcohol is a poor leaving group. Therefore, it must be converted into a better one. Reagents like phosphorus tribromide (PBr₃) are highly effective for this purpose. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2-type reaction. The use of an aprotic solvent like anhydrous benzene or dichloromethane is critical to prevent unwanted side reactions.[2][3] An alternative, multi-step route starting from the more readily available gallic acid (3,4,5-trihydroxybenzoic acid) is also established, involving O-methylation followed by reduction of the carboxylic acid and subsequent bromination.[2]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of 3,4,5-trimethoxybenzyl bromide from its corresponding alcohol.[3]
Materials:
-
3,4,5-Trimethoxybenzyl alcohol (1 mmol)
-
Anhydrous benzene (15 mL) or Dichloromethane (DCM)
-
Phosphorus tribromide (PBr₃) (0.5 mL)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzyl alcohol (1 mmol) in anhydrous benzene (15 mL).
-
Reagent Addition: While stirring the solution at room temperature, slowly add phosphorus tribromide (0.5 mL) dropwise. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and prevent side-product formation.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), deionized water, and finally, brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. This typically yields the desired 3,4,5-trimethoxybenzyl bromide in quantitative yield as a solid.[3]
Applications in Synthetic and Medicinal Chemistry
The high reactivity of the benzylic bromide makes this compound a cornerstone for introducing the 3,4,5-trimethoxyphenyl moiety.[2]
Key Chemical Transformations
-
Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, azides, and alkoxides to form new C-N, C-N₃, and C-O bonds, respectively. This versatility is fundamental to its role as a synthetic building block.[1]
-
Synthesis of Carbolines: It is a useful reactant in the multi-step synthesis of carbolines, a class of heterocyclic compounds known for their diverse biological activities.[1][3]
-
Cross-Coupling Reactions: The compound can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[2]
Role in Drug Discovery and Development
The 3,4,5-trimethoxybenzene scaffold is present in numerous biologically active molecules. This reagent provides a direct route to incorporate this key pharmacophore.
-
Anticancer Agents: It is a known precursor for creating analogues of HA14-1, a small molecule that exhibits promising pro-apoptotic and anticancer properties by targeting the Bcl-2 protein.[1]
-
Antimicrobial Research: The core structure can be modified to develop novel derivatives with potential antimicrobial activity.[1] The bromomethyl group facilitates interactions with biological targets, making it a valuable candidate for further investigation.[1]
-
Materials Science: Beyond medicine, it is used to prepare functional materials. For instance, it is a precursor for N,N'-diarylated indolo[3,2-b]carbazole derivatives, which have potential applications as hole-transporting materials in electrophotography.[1]
Safety, Handling, and Storage
Due to its corrosive and reactive nature, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Corrosive to Metals (H290) [4]
-
Causes severe skin burns and eye damage (H314) [4]
-
Causes serious eye damage (H318) [4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust or aerosols may be generated, use an approved respirator.[9]
-
-
General Hygiene: Do not breathe dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
Storage Conditions
-
Store in a corrosion-resistant container.
-
Keep refrigerated at 0-10°C.
-
Store under an inert gas (e.g., nitrogen or argon) as the compound is sensitive to moisture and heat.[3]
-
Store locked up in a designated, secure area.
References
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This compound. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE. Chemsrc. Retrieved from [Link]
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The 3,4,5-Trimethoxybenzyl Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4,5-trimethoxybenzyl group, a key structural motif derived from the versatile reagent 3,4,5-trimethoxybenzyl bromide, represents a cornerstone in the design of novel therapeutic agents. While 3,4,5-trimethoxybenzyl bromide itself is primarily recognized as a crucial chemical intermediate, the trimethoxyphenyl (TMP) moiety it imparts is a well-established pharmacophore, conferring a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological significance, and mechanistic underpinnings of compounds bearing this privileged scaffold. We will delve into its profound impact on anticancer drug discovery, particularly as a potent inhibitor of tubulin polymerization, and explore its emerging roles in antimicrobial and anti-inflammatory applications. This document is designed to be a practical resource, offering not only a synthesis of the current scientific understanding but also detailed experimental protocols and quantitative data to empower researchers in their quest for next-generation therapeutics.
The Central Role of 3,4,5-Trimethoxybenzyl Bromide: Synthesis and Chemical Profile
3,4,5-Trimethoxybenzyl bromide serves as a fundamental building block, or synthon, for introducing the TMP moiety into a wide array of molecular architectures.[1] Its utility stems from the reactivity of the benzylic bromide, which allows for facile nucleophilic substitution reactions.
Synthesis Protocol: From Alcohol to Bromide
The most common and efficient laboratory-scale synthesis of 3,4,5-trimethoxybenzyl bromide involves the bromination of 3,4,5-trimethoxybenzyl alcohol. The causality behind this choice of precursor lies in its commercial availability and the straightforward nature of the conversion. Phosphorus tribromide (PBr₃) is a frequently employed brominating agent for this transformation due to its high reactivity with primary alcohols and the clean formation of the desired benzyl bromide.
Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzyl Bromide [2]
-
Dissolution: Dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath. The use of an inert atmosphere is critical to prevent side reactions with atmospheric moisture.
-
Addition of Brominating Agent: To the cooled solution, add a solution of phosphorus tribromide (PBr₃) (approximately 1.1 eq) in anhydrous DCM dropwise over 30-45 minutes. The slow, dropwise addition is a key experimental choice to control the exothermic reaction and prevent the formation of impurities.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 45-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice to quench any unreacted PBr₃. This step must be performed with caution as the reaction of PBr₃ with water is highly exothermic.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with DCM (3x). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be performed to obtain highly pure 3,4,5-trimethoxybenzyl bromide as a white to faint yellow solid.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,4,5-trimethoxybenzyl bromide is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrO₃ | [2] |
| Molecular Weight | 261.11 g/mol | [2] |
| Melting Point | 74-75 °C | [2] |
| Boiling Point | 306.5 °C at 760 mmHg | [2] |
| Appearance | White to faint yellow solid | [2] |
Anticancer Activity: The 3,4,5-Trimethoxyphenyl Moiety as a Potent Tubulin Polymerization Inhibitor
The most extensively documented and significant biological role of the 3,4,5-trimethoxyphenyl scaffold is its potent anticancer activity, which is primarily mediated through the disruption of microtubule dynamics.[3] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.[4] The targeting of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[5]
Mechanism of Action: Binding to the Colchicine Site
Compounds incorporating the 3,4,5-trimethoxyphenyl moiety frequently act as microtubule destabilizing agents by binding to the colchicine site on β-tubulin.[3][6] This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, including:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest, predominantly in the G2/M phase.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[6]
The 3,4,5-trimethoxyphenyl ring is a key pharmacophoric element that occupies a specific sub-pocket within the colchicine binding site, forming crucial interactions that contribute to the high binding affinity and potent inhibitory activity of these compounds.[8]
Diagram: Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of microtubule polymerization by 3,4,5-trimethoxyphenyl compounds.
Rationale for Cell Line Selection in Anticancer Screening
The choice of cancer cell lines for in vitro screening is a critical experimental decision. Cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) are frequently utilized for several reasons:[5][8][9]
-
Diverse Cancer Types: They represent different and common types of human cancers, allowing for an initial assessment of the broad-spectrum potential of a new compound.
-
Well-Characterized Models: These cell lines have been extensively studied, and their genetic and phenotypic characteristics are well-documented, providing a robust baseline for interpreting results.
-
Established Sensitivity: They are known to be sensitive to microtubule-targeting agents, making them suitable models for validating the mechanism of action of new tubulin inhibitors.[8]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of various derivatives incorporating the 3,4,5-trimethoxyphenyl moiety against several human cancer cell lines. This data underscores the potent antiproliferative effects conferred by this scaffold.
| Derivative Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolizine | Compound 16a | MCF-7 | 0.52 | [10] |
| Thiazole-Pyrimidine | Compound 4b | HOP-92 (NSCLC) | < 10 (86.28% GI) | [3] |
| Chalcone | Compound 4b | HepG2 | 0.536 | [11] |
| Heterocycle | Compound 4d | MGC-803 | 0.45 | [6] |
| Triazole | Compound 22b | MCF-7 | 0.39 | [4] |
| Selenophene | Compound 7i | MCF-7 | < CA-4 | [12] |
Key Experimental Protocols for Anticancer Evaluation
2.4.1. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: A simplified workflow of the MTT cytotoxicity assay.
2.4.2. Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[15] This is crucial for confirming that a compound induces cell cycle arrest, a hallmark of tubulin inhibitors.
Experimental Protocol: Cell Cycle Analysis [12][15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to fix the cells. This step permeabilizes the cells and preserves their DNA. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. At least 10,000 events should be acquired for each sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
2.4.3. In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[16] The polymerization process is monitored by measuring the increase in turbidity (absorbance) at 340 nm.
Experimental Protocol: Tubulin Polymerization Assay [16][17]
-
Reagent Preparation: Prepare a reaction mixture containing purified bovine brain tubulin, GTP (essential for polymerization), and a polymerization buffer on ice.
-
Compound Addition: Add the test compound at various concentrations, a positive control (e.g., colchicine), and a negative control (e.g., DMSO) to the reaction mixtures.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately begin monitoring the absorbance at 340 nm at 37°C in a temperature-controlled microplate reader.
-
Data Acquisition: Record the absorbance at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. An inhibition of the rate and extent of polymerization compared to the negative control indicates that the compound is a tubulin polymerization inhibitor.
Antimicrobial and Anti-inflammatory Significance
Beyond its prominent role in oncology, the 3,4,5-trimethoxyphenyl scaffold has demonstrated significant potential as a building block for novel antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Derivatives incorporating the 3,4,5-trimethoxyphenyl moiety, such as hydrazones and chalcones, have shown notable activity against a range of pathogenic bacteria and fungi.[3][18]
Mechanism of Action: The precise antimicrobial mechanisms are still under investigation but are generally thought to involve the disruption of essential cellular processes in microorganisms.[19] The lipophilic nature of the trimethoxyphenyl group may facilitate interaction with and disruption of the microbial cell membrane, leading to increased permeability and cell death.[14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents MIC values for a series of 3,4,5-trimethoxybenzohydrazide derivatives against various microbial strains.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| 4a | 15 | 17 | >100 | [9] |
| 4b | 16 | 18 | >100 | [9] |
| 4c | 18 | 19 | >100 | [9] |
| 4d | 15 | 18 | >100 | [9] |
| 4e | 21 | 20 | >100 | [9] |
| 4f | 18 | 19 | >100 | [9] |
Experimental Protocol: MIC Determination by Broth Microdilution [15][20]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Derivatives of 3,4,5-trimethoxybenzyl alcohol have shown significant anti-inflammatory properties.[3] Conjugation of this moiety with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory effects.[21][22]
Mechanism of Action: The enhanced anti-inflammatory activity is attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[3] Some trimethoxyphenyl derivatives have shown potent and selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [4][16]
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal injection.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (which received only the vehicle and carrageenan).
Conclusion and Future Directions
3,4,5-Trimethoxybenzyl bromide is more than a simple chemical reagent; it is the gateway to a privileged structural scaffold with profound and diverse biological significance. The 3,4,5-trimethoxyphenyl moiety it provides has been unequivocally established as a potent pharmacophore, particularly in the development of anticancer agents that target microtubule dynamics. The wealth of data on its ability to confer tubulin polymerization inhibitory activity, leading to mitotic arrest and apoptosis, continues to inspire the design of new and more effective cancer therapeutics.
Furthermore, the emerging evidence of its utility in crafting novel antimicrobial and anti-inflammatory agents opens up exciting new avenues for research. The versatility of the 3,4,5-trimethoxybenzyl scaffold, combined with its synthetic accessibility, ensures its continued prominence in the field of medicinal chemistry. Future research should focus on elucidating the more nuanced aspects of its mechanisms of action, particularly in antimicrobial and anti-inflammatory contexts, and on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. This in-depth guide, with its synthesis of current knowledge and detailed experimental protocols, aims to serve as a valuable resource for scientists dedicated to harnessing the therapeutic potential of this remarkable chemical entity.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 7002. Available from: [Link]
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Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 263, 115933. Available from: [Link]
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Thomas, T., et al. (2012). Anti-inflammatory effect of certain dimethoxy flavones. Asian Pacific Journal of Tropical Medicine, 5(11), 875-880. Available from: [Link]
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Kummari, B., et al. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Chemistry & Biodiversity, 21(1), e202301399. Available from: [Link]
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The Versatile Cornerstone: A Technical Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene in Synthetic Chemistry
Abstract
5-(Bromomethyl)-1,2,3-trimethoxybenzene, a derivative of the naturally occurring gallic acid motif, has emerged as a pivotal building block in modern organic synthesis. Its unique electronic properties and reactive benzylic bromide handle make it an invaluable tool for medicinal chemists and materials scientists. This in-depth guide provides a comprehensive overview of its synthesis, key reactions, and strategic applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.
Introduction: The Strategic Advantage of the 3,4,5-Trimethoxybenzyl Moiety
The 3,4,5-trimethoxyphenyl group, often found in biologically active natural products, is a privileged scaffold in medicinal chemistry.[1] This structural motif is a key component in a variety of compounds exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2] The strategic placement of the three methoxy groups on the benzene ring significantly influences the molecule's conformation and electronic distribution, which in turn dictates its interaction with biological targets.[1]
This compound serves as a readily accessible and highly versatile precursor for introducing this valuable moiety into target molecules. The presence of the bromomethyl group provides a reactive electrophilic site for a variety of nucleophilic substitution reactions, allowing for the facile construction of more complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrO₃ | |
| Molecular Weight | 261.11 g/mol | |
| Appearance | White to light yellow crystalline solid | General Knowledge |
| Melting Point | 75-79 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone) | General Knowledge |
| CAS Number | 21852-50-6 |
Spectroscopic Data (Estimated)
While a dedicated, published spectrum for this compound can be elusive, the following data are estimated based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy.[3][4][5]
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) |
| δ 6.60 (s, 2H, Ar-H) | δ 153.5 (Ar-C-O) | 3000-2850 (C-H stretch) |
| δ 4.45 (s, 2H, -CH₂Br) | δ 138.0 (Ar-C) | 1590, 1500 (C=C aromatic) |
| δ 3.88 (s, 6H, 2 x -OCH₃) | δ 133.0 (Ar-C) | 1240, 1120 (C-O stretch) |
| δ 3.85 (s, 3H, -OCH₃) | δ 106.0 (Ar-C-H) | 680 (C-Br stretch) |
| δ 60.9 (-OCH₃) | ||
| δ 56.2 (-OCH₃) | ||
| δ 33.5 (-CH₂Br) |
Synthesis of the Building Block
The most common and efficient laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 3,4,5-trimethoxybenzyl alcohol. This transformation is typically achieved using a mild brominating agent such as phosphorus tribromide (PBr₃).
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.
Key Synthetic Applications
The reactivity of the benzylic bromide in this compound makes it a versatile reagent for a variety of synthetic transformations.
Williamson Ether Synthesis: Accessing Aryl and Alkyl Ethers
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[6] this compound serves as an excellent electrophile in this Sₙ2 reaction, readily reacting with a wide range of alkoxides and phenoxides.
This reaction is particularly valuable in medicinal chemistry for linking the 3,4,5-trimethoxybenzyl moiety to various scaffolds to modulate their biological activity.
Detailed Experimental Protocol: Synthesis of 4-((3,4,5-Trimethoxybenzyl)oxy)toluene
Materials:
-
p-Cresol
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Ethyl acetate, Hexanes
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add p-cresol (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.[6]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((3,4,5-trimethoxybenzyl)oxy)toluene.
Grignard Reaction: Carbon-Carbon Bond Formation
The benzylic bromide of this compound can be converted into a Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds.[7] This transformation opens up a vast array of synthetic possibilities, allowing for the introduction of the 3,4,5-trimethoxybenzylmethyl group onto various electrophiles, such as aldehydes, ketones, and esters.
Causality Behind Experimental Choices: The use of anhydrous solvents (diethyl ether or THF) is critical as Grignard reagents are highly basic and will be quenched by protic sources.[8] The initiation of the Grignard formation can sometimes be sluggish and may require activation of the magnesium surface, for example, with a small crystal of iodine.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-2-(3,4,5-trimethoxyphenyl)ethanol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Diethyl Ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, inert atmosphere setup
Procedure:
Part A: Formation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the freshly prepared Grignard solution to 0 °C.
-
In a separate flask, prepare a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-phenyl-2-(3,4,5-trimethoxyphenyl)ethanol.
The 3,4,5-Trimethoxybenzyl (TMB) Group in Protecting Group Chemistry
The 3,4,5-trimethoxybenzyl group can also be employed as a protecting group for alcohols. Its increased electron density compared to a standard benzyl group makes it more labile to certain deprotection conditions, allowing for orthogonal deprotection strategies in complex syntheses.
Deprotection: The TMB group can be removed under oxidative conditions (e.g., with DDQ - 2,3-dichloro-5,6-dicyanobenzoquinone) or under specific acidic conditions that would leave other acid-labile groups intact.[9]
Safety and Handling
This compound is classified as a corrosive substance and causes severe skin burns and eye damage. It is also a lachrymator. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a powerful and versatile synthetic building block that provides a reliable gateway to the medicinally important 3,4,5-trimethoxyphenyl scaffold. Its utility in fundamental reactions such as the Williamson ether synthesis and Grignard reactions, coupled with its role in protecting group strategies, underscores its significance in modern organic synthesis. The protocols and insights provided in this guide are intended to facilitate its effective and safe use in the pursuit of novel therapeutics and functional materials.
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Dias, R. P., Schammel, M. H., Reber, K. P., & Sivey, J. D. (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. RSC Advances, 9(54), 31441-31453. [Link]
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Truman ChemLab. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
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An In-depth Technical Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene: A Versatile Intermediate in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive analysis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene, a pivotal chemical intermediate. While not a naturally occurring compound, its unique molecular architecture, combining a reactive bromomethyl group with an electron-rich trimethoxybenzene scaffold, makes it an invaluable building block in medicinal chemistry, organic synthesis, and materials science.[1] This document delves into the compound's synthesis, physicochemical properties, inherent reactivity, and diverse applications, with a particular focus on its role in the development of complex therapeutic agents. The information presented herein is intended to serve as an authoritative resource for researchers, chemists, and professionals in the field of drug development.
Introduction: Unveiling a Key Synthetic Player
This compound (also known as 3,4,5-trimethoxybenzyl bromide) is an aromatic ether distinguished by a benzene ring substituted with three methoxy groups at the 1, 2, and 3 positions and a bromomethyl group at the 5 position.[1] Its significance lies not in its end-use but in its function as a versatile precursor. The compound's structure presents a dual-reactivity profile: the bromomethyl group acts as a potent electrophile, while the activated aromatic ring is nucleophilic. This duality allows for a wide range of chemical transformations, making it a strategic component in the synthesis of more complex molecules, particularly heterocyclic compounds like carbolines which possess various biological activities.[1]
The trimethoxybenzene moiety is a recognized pharmacophore found in numerous biologically active compounds, most notably the natural product Combretastatin A-4, a potent inhibitor of tubulin polymerization used as a lead compound in cancer research.[2] The strategic introduction of this moiety, facilitated by intermediates like this compound, is a cornerstone of modern drug design.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 21852-50-6 | [3] |
| Molecular Formula | C₁₀H₁₃BrO₃ | [3] |
| Molecular Weight | 261.11 g/mol | [3][4] |
| Appearance | White to light yellow/orange powder or crystal | |
| Melting Point | 75.0 to 79.0 °C | |
| Boiling Point | 306.5 °C at 760 mmHg | [4] |
| Density | 1.367 g/cm³ | [4] |
| Solubility | Moderately soluble in common organic solvents (e.g., methanol, ethyl acetate); poorly soluble in water. | |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,4,5-Trimethoxybenzyl Bromide, 1-(Bromomethyl)-3,4,5-trimethoxybenzene | [3] |
Structural elucidation is typically confirmed through standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which would verify the connectivity and chemical environment of the atoms within the molecule.
Synthesis and Mechanistic Rationale
The discovery and utility of this compound are intrinsically linked to its efficient synthesis. The most common and direct route involves the bromination of the corresponding benzyl alcohol.
Core Synthetic Pathway: From Alcohol to Bromide
The primary method for preparing this compound is the conversion of 3,4,5-Trimethoxybenzyl alcohol.[5] This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a bromide (-Br) atom.
Causality Behind Experimental Choice: Benzyl alcohols are readily converted to benzyl halides. The benzylic position is activated, meaning the carbocation intermediate formed during the reaction is stabilized by resonance with the adjacent aromatic ring.[2] This inherent stability facilitates the departure of the leaving group (the protonated hydroxyl group, H₂O), making the reaction efficient. Reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are typically employed for this conversion.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be performed with appropriate safety precautions by trained personnel.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-Trimethoxybenzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the brominating agent (e.g., phosphorus tribromide, PBr₃, typically 1/3 molar equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side products.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a flask containing ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the specific arrangement of its functional groups, which confers a unique combination of reactivity and stability.[1]
The Electrophilic Bromomethyl Group
The primary site of reactivity is the bromomethyl group (-CH₂Br). The carbon atom is highly electrophilic due to the electron-withdrawing nature of the bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions (typically Sₙ2), where the bromide ion is readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions).[1][2] This reactivity is the key to its function as a "benylating" agent, allowing for the precise introduction of the 1,2,3-trimethoxybenzyl moiety into target molecules.[2]
The Nucleophilic Trimethoxybenzene Ring
The three electron-donating methoxy groups increase the electron density of the benzene ring, making the aromatic core nucleophilic and susceptible to electrophilic aromatic substitution.[1] This feature, while secondary to the bromomethyl reactivity, provides opportunities for further functionalization of the ring itself if required.
Applications in Drug Discovery and Organic Synthesis
The compound's role as a versatile intermediate is well-documented. It serves as a critical building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.[1][6]
-
Anticancer Agents: It is used to synthesize analogs of HA14-1, a compound with recognized anticancer properties.[1]
-
Heterocyclic Chemistry: It is a precursor in the synthesis of carbolines, a class of heterocyclic compounds with diverse biological activities.[1]
-
Materials Science: It is employed in the preparation of functional materials like N,N'-diarylated indolo[3,2-b]carbazole derivatives for applications in electrophotography and symmetric 3,3',4,4',5,5'-hexamethoxydiphenylacetylene.[1]
The bromomethyl group facilitates crucial interactions with biological targets, making the compound and its derivatives candidates for further investigation in drug development.[1] Its structure provides a versatile scaffold for medicinal chemists to build upon, enabling the exploration of new therapeutic agents.[6]
Caption: Role as a precursor in the synthesis of diverse functional molecules.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care.
-
GHS Hazard Statements: The compound is designated with H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals).[3]
-
Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and locked-up place, away from incompatible materials.
In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention.
Conclusion
The discovery and development of synthetic routes to this compound have provided the scientific community with a powerful and versatile chemical tool. Its unique structural combination of a reactive electrophilic center and a biologically relevant trimethoxybenzene scaffold makes it an indispensable intermediate. For researchers in medicinal chemistry, its application facilitates the rational design and synthesis of novel therapeutic agents, particularly in oncology. For organic chemists and material scientists, it offers a reliable building block for constructing complex molecular architectures. This guide has illuminated the core aspects of its synthesis, reactivity, and application, underscoring its established and continuing importance in advancing chemical and pharmaceutical research.
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An In-depth Technical Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene (CAS 21852-50-6): A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-1,2,3-trimethoxybenzene, also known by its synonym 3,4,5-trimethoxybenzyl bromide, is a vital organic compound extensively utilized as a versatile intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. Its chemical structure, featuring a reactive benzylic bromide and an electron-rich trimethoxyphenyl moiety, makes it an invaluable building block for the introduction of the 3,4,5-trimethoxyphenyl group. This functional group is a common pharmacophore in numerous biologically active compounds, including anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Chemical Structure and Nomenclature
The structure of this compound is characterized by a benzene ring substituted with a bromomethyl group and three methoxy groups at positions 1, 2, and 3 relative to the bromomethyl group.
Systematic IUPAC Name: this compound
Common Synonyms:
-
3,4,5-Trimethoxybenzyl bromide
-
1-(Bromomethyl)-3,4,5-trimethoxybenzene
CAS Registry Number: 21852-50-6
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃BrO₃ | |
| Molecular Weight | 261.11 g/mol | |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 74-79 °C | [1] |
| Boiling Point | ~306.5 °C (predicted) | [1] |
| Density | ~1.367 g/cm³ (predicted) | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and benzene. | [2] |
| Purity | Typically >95% | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of typical spectroscopic features.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.6 (s, 2H, Ar-H), ~4.5 (s, 2H, CH₂Br), ~3.8 (s, 9H, 3xOCH₃) | [4] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~153, ~138, ~133, ~106 (Ar-C), ~61, ~56 (OCH₃), ~34 (CH₂Br) | [4] |
| FTIR (KBr) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-Br stretching. | [5] |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns. | [6] |
Synthesis and Experimental Protocols
The most common laboratory-scale synthesis of this compound involves the bromination of 3,4,5-trimethoxybenzyl alcohol.
Experimental Protocol: Synthesis from 3,4,5-Trimethoxybenzyl Alcohol
This protocol describes a common method for the synthesis of this compound using phosphorus tribromide as the brominating agent.
Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 3,4,5-trimethoxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.5-1.0 equivalents) in anhydrous dichloromethane to the stirred alcohol solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of ethyl acetate and hexane) to yield the pure this compound as a crystalline solid.[7]
Caption: Generalized Sₙ2 reaction mechanism for this compound.
Applications in Drug Discovery and Organic Synthesis
The 3,4,5-trimethoxyphenyl moiety is a key structural feature in many biologically active molecules. This compound serves as a crucial starting material for incorporating this pharmacophore.
-
Anticancer Agents: The trimethoxyphenyl group is a well-known feature of tubulin polymerization inhibitors, a class of anticancer drugs. This compound is used in the synthesis of novel chalcones and other heterocyclic compounds that have shown promising cytotoxic activity against various cancer cell lines. [4][6]
-
Antimicrobial Agents: The 3,4,5-trimethoxybenzyl group is present in the structure of trimethoprim, a widely used antibiotic. This highlights the importance of this compound as a precursor in the synthesis of antibacterial agents. [8]
-
Versatile Synthetic Intermediate: Beyond its direct applications in medicinal chemistry, this compound is a versatile reagent in general organic synthesis for the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the 3,4,5-trimethoxybenzyl group.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. It may also be corrosive to metals. [1]* Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. It is recommended to store the compound under an inert atmosphere and refrigerated to maintain its stability. The container should be tightly sealed. [9]
Conclusion
This compound (CAS 21852-50-6) is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, handling, and reaction mechanisms is crucial for its effective and safe utilization in the development of novel therapeutics and other advanced materials.
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An In-Depth Technical Guide to the Reactivity of Electrophilic Bromomethyl Groups
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the functional group reactivity is paramount for the rational design and synthesis of novel molecular entities. The bromomethyl group, a seemingly simple substituent, is a powerhouse of synthetic versatility due to its inherent electrophilicity. This guide provides a comprehensive exploration of the core reactivity of the electrophilic bromomethyl group, delving into its mechanistic underpinnings, synthetic applications, and practical considerations for its use in the laboratory.
Introduction: The Bromomethyl Group as a Key Electrophile
The utility of the bromomethyl group (-CH₂Br) in organic synthesis stems from the polarization of the carbon-bromine bond. The high electronegativity of bromine withdraws electron density from the adjacent carbon atom, rendering it electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental property makes bromomethyl-containing compounds, particularly benzyl bromides and their derivatives, invaluable intermediates in the construction of complex molecules.[1][2] Their reactivity, however, is a double-edged sword, necessitating a thorough understanding of the factors that govern their chemical behavior to achieve desired outcomes and avoid unwanted side reactions.[3]
Synthesis of Bromomethyl Compounds: The Wohl-Ziegler Reaction
A primary method for the introduction of a bromomethyl group at a benzylic or allylic position is the Wohl-Ziegler reaction .[4] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or upon photochemical irradiation.[5][6]
The reaction proceeds via a free-radical chain mechanism.[7][8] Critically, the concentration of molecular bromine (Br₂) is kept low throughout the reaction, which suppresses ionic addition to any double bonds present in the substrate and favors the desired substitution at the allylic or benzylic position.[9][10] The stability of the resulting benzylic or allylic radical is a key driving force for the selectivity of this transformation.[11]
Table 1: Comparison of Common Brominating Agents for Benzylic Bromination
| Reagent | Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), light; CCl₄ (traditional), CH₃CN | High selectivity for allylic/benzylic positions; solid, easy to handle.[4][5] | Requires anhydrous conditions; CCl₄ is toxic and environmentally harmful.[4][12] |
| Bromine (Br₂) | UV light or heat | Readily available. | Less selective, can lead to aromatic bromination or multiple brominations.[13] |
| Bromotrichloromethane (BrCCl₃) | Photochemical initiation | Good for electron-rich aromatic substrates.[14] | Less commonly used. |
Core Reactivity: A Mechanistic Dichotomy
The electrophilic carbon of the bromomethyl group is a prime target for nucleophiles, primarily reacting through two distinct nucleophilic substitution pathways: Sₙ2 and Sₙ1. The operative mechanism is largely dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.[15][16]
The Sₙ2 Pathway: A Concerted Dance
For primary bromomethyl compounds, such as benzyl bromide, the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is predominant.[17] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[18]
This backside attack leads to an inversion of stereochemistry at the carbon center if it is a chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[18] Polar aprotic solvents like acetone, DMF, or DMSO are generally preferred as they solvate the counter-ion of the nucleophile but not the nucleophile itself, thus enhancing its reactivity.[17]
Figure 1: The concerted Sₙ2 mechanism for a bromomethyl group.
The Sₙ1 Pathway: A Stepwise Affair
In contrast, for tertiary benzylic bromides, or under conditions that favor carbocation formation (e.g., polar protic solvents), the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism becomes significant.[19][20] This is a two-step process:
-
Rate-Determining Step: The C-Br bond heterolytically cleaves to form a relatively stable benzylic carbocation and a bromide ion. The stability of this carbocation, due to resonance delocalization of the positive charge into the aromatic ring, is the primary reason benzylic systems can undergo Sₙ1 reactions.[15][20]
-
Nucleophilic Attack: The nucleophile, which is often a weak one like water or an alcohol (solvolysis), rapidly attacks the planar carbocation. This can occur from either face, leading to a racemic or near-racemic mixture of products if the starting material was chiral.[19]
The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate.[19]
Figure 2: The stepwise Sₙ1 mechanism involving a carbocation intermediate.
Friedel-Crafts Alkylation
Bromomethyl compounds, particularly benzyl bromide, can also act as alkylating agents in Friedel-Crafts reactions.[21] In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the electrophilicity of the benzylic carbon is enhanced, facilitating the alkylation of another aromatic ring.[22] This reaction is a powerful tool for forming carbon-carbon bonds. However, it is not without its limitations, including the potential for polyalkylation, as the newly introduced alkyl group activates the aromatic ring to further substitution.[22][23]
Factors Influencing Reactivity
The reactivity of a bromomethyl group is not absolute and can be finely tuned by a combination of electronic and steric factors.[24][25]
-
Electronic Effects: Electron-donating groups on an aromatic ring will stabilize the transition state of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction, thus increasing the reaction rate.[26][27] Conversely, electron-withdrawing groups will destabilize these species and decrease the reaction rate.
-
Steric Hindrance: As the Sₙ2 reaction relies on a backside attack, bulky substituents near the reaction center will impede the approach of the nucleophile, slowing the reaction down.[28] Sₙ1 reactions are less sensitive to steric hindrance at the reaction center.
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A Technical Guide to the Nucleophilic Character of the Trimethoxybenzene Ring
Abstract
The trimethoxybenzene scaffold, particularly the 1,3,5-isomer, represents a class of aromatic compounds with exceptionally high nucleophilicity. This characteristic is a direct consequence of the potent electron-donating effects of the three methoxy substituents, which profoundly activate the benzene ring towards electrophilic attack. This guide provides an in-depth exploration of the electronic principles governing this reactivity. We will dissect key electrophilic aromatic substitution reactions, offering not just mechanistic insights but also field-tested experimental protocols. The causality behind experimental design, the regiochemical outcomes for different isomers, and the applications of this unique reactivity in complex molecular synthesis, particularly in the pharmaceutical industry, are discussed in detail.
The Electronic Architecture of Trimethoxybenzene: A Highly Activated Nucleophile
The remarkable nucleophilic character of the trimethoxybenzene ring is not merely the sum of its parts but a synergistic amplification of electronic effects. Understanding the interplay between resonance and induction is fundamental to predicting and exploiting its reactivity.
The Dueling Influences of Resonance and Induction
A methoxy substituent (-OCH₃) attached to an aromatic ring exerts two opposing electronic forces:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma (σ) bond framework. By itself, this effect would deactivate the ring.[1]
-
Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[1][2] This donation of electron density increases the π-electron cloud of the ring, particularly at the ortho and para positions.
For a methoxy group, the resonance effect is significantly stronger and therefore dominates the inductive effect.[1][3] This net electron donation makes the aromatic ring more electron-rich and thus a more potent nucleophile compared to unsubstituted benzene.[1][3]
Synergistic Activation in Trimethoxybenzene Isomers
When three methoxy groups are present, the activation is magnified. The 1,3,5-trimethoxybenzene isomer (also known as phloroglucinol trimethyl ether) is particularly noteworthy. In this symmetrical arrangement, the activating effects of all three groups constructively reinforce each other, creating a molecule with exceptionally high electron density. All three available carbon atoms are electronically equivalent and highly activated, making 1,3,5-trimethoxybenzene a superb substrate for electrophilic aromatic substitution (EAS).[4] In contrast, isomers like 1,2,3- and 1,2,4-trimethoxybenzene are also highly activated, but steric hindrance and non-symmetrical activation patterns lead to more complex regiochemical outcomes in EAS reactions.[5][6][7]
The profound activating effect is quantifiable. A single methoxy group can increase the rate of electrophilic substitution by a factor of approximately 10,000 compared to benzene.[8][9] With three such groups, the reactivity is dramatically enhanced further.
Exploiting Nucleophilicity: Key Electrophilic Aromatic Substitution Reactions
The high electron density of the 1,3,5-trimethoxybenzene ring allows it to react with a wide range of electrophiles, even relatively weak ones, under mild conditions. Below, we detail several cornerstone reactions that leverage this nucleophilic character.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[10][11] The true electrophile is not the formyl group itself, but a chloroiminium cation known as the "Vilsmeier reagent," which is generated in situ.[12][13] Because the Vilsmeier reagent is a weaker electrophile than those used in classical Friedel-Crafts reactions, it is highly selective for activated arenes like 1,3,5-trimethoxybenzene.[12]
The reaction proceeds in two main stages: formation of the Vilsmeier reagent followed by electrophilic attack and hydrolysis.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
This protocol describes the formylation of 1,3,5-trimethoxybenzene. The choice of phosphorus oxychloride (POCl₃) is critical for activating the N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.[11][14] The reaction is typically run at low temperatures to control its exothermicity.
Materials:
-
1,3,5-Trimethoxybenzene (1.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq)
-
Sodium acetate solution (aqueous, saturated)
-
Ice
-
Diethyl ether or Ethyl acetate
-
Brine
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Initial Cooling: Dissolve 1,3,5-trimethoxybenzene in DMF and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add POCl₃ dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not rise above 5-10 °C. Causality: This slow addition is crucial to manage the exothermic reaction of Vilsmeier reagent formation and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate. Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction mixture. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or silica gel column chromatography to yield pure 2,4,6-trimethoxybenzaldehyde.
Halogenation
The high nucleophilicity of 1,3,5-trimethoxybenzene allows for rapid halogenation, often without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings.[15][16] The reaction is fast and highly selective.[16]
This protocol is adapted from procedures for halogenating activated arenes.[17] The reaction proceeds quickly at room temperature.
Materials:
-
1,3,5-Trimethoxybenzene (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent
-
Aqueous sodium thiosulfate solution (10%)
Procedure:
-
Dissolution: Dissolve 1,3,5-trimethoxybenzene in CCl₄ in a round-bottom flask protected from light.
-
Bromine Addition: In a separate flask, prepare a solution of bromine in CCl₄. Add this solution dropwise to the stirred trimethoxybenzene solution at room temperature. The characteristic red-brown color of bromine should disappear upon addition, indicating a rapid reaction.
-
Reaction Monitoring: Continue addition until a faint persistent bromine color is observed or until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench any excess bromine by adding 10% aqueous sodium thiosulfate solution until the mixture is colorless.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield 1-bromo-2,4,6-trimethoxybenzene.
Friedel-Crafts Reactions
1,3,5-trimethoxybenzene is an excellent substrate for Friedel-Crafts alkylation and acylation due to its high reactivity.[18][19][20] These reactions allow for the formation of new carbon-carbon bonds, introducing alkyl or acyl groups onto the aromatic ring.
Caption: General workflow for Friedel-Crafts reactions.
Quantitative Insights into Reactivity
The enhanced nucleophilicity of the trimethoxybenzene ring can be illustrated with quantitative data.
| Parameter | Value/Observation | Significance | Reference |
| Relative Rate of EAS | Methoxy group activates the ring ~10,000-fold vs. Benzene | Demonstrates the powerful electron-donating nature of the -OCH₃ group. | [8][9] |
| Rate of Hole Transfer to Methanol | 5.2 x 10¹⁰ M⁻¹ s⁻¹ | Indicates very rapid electron transfer from the excited state of 1,3,5-TMB, a measure of its electron-donating capacity. | [21] |
| Rate of Hole Transfer to Ethanol | 1.4 x 10¹¹ M⁻¹ s⁻¹ | Shows a trend in electron transfer rates with different alcohols. | [21] |
| Rate of Hole Transfer to 2-Propanol | 3.2 x 10¹¹ M⁻¹ s⁻¹ | Further confirms the high electron-donating ability of the ring. | [21] |
Applications in Drug Development and Complex Synthesis
The predictable and high reactivity of 1,3,5-trimethoxybenzene makes it an invaluable building block in medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: It serves as a key precursor in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[4] Its symmetrical structure and defined reactive sites allow for controlled and selective functionalization, which is crucial in multi-step syntheses of complex drug molecules.[4] Many cytotoxic agents and tubulin inhibitors used in cancer research incorporate the trimethoxyphenyl moiety.[22][23]
-
Synthesis of Natural Products: The trimethoxybenzene core is present in numerous natural products, and its use as a starting material simplifies their total synthesis.
-
Analytical Chemistry: It can be employed as a derivatizing agent to quench and quantify reactive species like free halogens in aqueous systems, demonstrating its utility beyond synthesis.[16]
Conclusion
The nucleophilic character of the trimethoxybenzene ring is a powerful tool in the arsenal of the synthetic chemist. Governed by the dominant electron-donating resonance of its three methoxy groups, this scaffold undergoes a variety of electrophilic aromatic substitution reactions with high efficiency and, for the 1,3,5-isomer, perfect regioselectivity. A thorough understanding of the underlying electronic principles and the practical execution of key transformations, such as the Vilsmeier-Haack and Friedel-Crafts reactions, enables researchers to leverage this unique reactivity for the elegant and efficient synthesis of complex molecules relevant to the pharmaceutical and chemical industries.
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Title: Vilsmeier-Haack Reaction Source: NROChemistry URL: [Link]
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Title: Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems Source: The Royal Society of Chemistry URL: [Link]
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Title: Gattermann reaction Source: Wikipedia URL: [Link]
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Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]
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Title: Enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β Source: Universidad de Zaragoza URL: [Link]
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Title: Vilsmeier-Haack Reaction Source: J&K Scientific LLC URL: [Link]
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Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]
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Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]
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Title: Enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β-nitrostyrenes catalysed by [Cp*Rh{(R)-Prophos}(H2O)][SbF6]2 (Prophos = propane-1,2-diyl-bis(diphenylphosphane) Source: OUCI URL: [Link]
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Potential of 5-(Bromomethyl)-1,2,3-trimethoxybenzene in oncology research
An In-depth Technical Guide to the Oncological Research Potential of 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Executive Summary
This compound is a synthetic organic compound that, while not extensively studied for its biological activity, presents a compelling case for investigation in oncology research. Its structure combines two key features with known relevance in the development of anticancer agents: a reactive benzyl bromide functional group and a trimethoxybenzene scaffold. The trimethoxyphenyl moiety is a recognized pharmacophore present in numerous natural and synthetic compounds that exhibit potent anticancer effects, most notably as inhibitors of tubulin polymerization. This guide provides a comprehensive overview of the chemical properties of this compound, hypothesizes its potential mechanisms of anticancer action based on structure-activity relationships of related compounds, and outlines a detailed, field-proven workflow for its preclinical evaluation. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.
Introduction to this compound: A Profile
This compound is a substituted aromatic compound with the molecular formula C10H13BrO3. While direct research into its oncological applications is sparse, its chemical architecture provides a strong rationale for its investigation as a potential therapeutic agent.
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is foundational for any experimental design, from storage and handling to formulation for in vitro and in vivo studies.
| Property | Value | Source |
| CAS Number | 21852-50-6 | [1][2] |
| Molecular Formula | C10H13BrO3 | [1][2] |
| Molecular Weight | 261.11 g/mol | |
| Boiling Point | 306.5°C at 760 mmHg | [1] |
| Melting Point | 74-75 °C | [2] |
| Density | 1.367 g/cm³ | [1] |
| Synonyms | 3,4,5-Trimethoxybenzyl Bromide | [3] |
Note: These properties are predicted or sourced from chemical supplier databases and should be confirmed experimentally.
Synthesis and Reactivity
This compound can be synthesized from 3,4,5-trimethoxybenzyl alcohol.[2][4] A general method involves dissolving the alcohol in an anhydrous solvent like benzene and treating it with phosphorus tribromide.[2]
The key to its potential biological activity lies in the bromomethyl group . This functional group makes the benzylic carbon highly electrophilic, rendering the molecule a potent benzylating agent . Benzyl halides are known to be reactive intermediates in organic synthesis due to the stability of the resulting benzyl carbocation, which is stabilized by the adjacent aromatic ring.[5] This inherent reactivity suggests that the compound could readily alkylate nucleophilic sites within biological macromolecules such as DNA and proteins, a mechanism of action utilized by several established anticancer drugs.[6]
The Trimethoxybenzene Scaffold: A Privileged Structure in Oncology
The 3,4,5-trimethoxyphenyl moiety is a recurring structural motif in a diverse range of potent anticancer agents. Its presence is a strong indicator of potential biological activity, particularly as a modulator of microtubule dynamics.
Role as a Tubulin Polymerization Inhibitor
Microtubules are critical components of the cellular cytoskeleton, playing a central role in cell division (mitosis). Their dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle.[7] Disruption of this process leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[7][8]
Numerous compounds containing the trimethoxybenzene ring system are known to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[8][9]
-
Combretastatin A-4 (CA-4): A natural product isolated from the African bush willow Combretum caffrum, CA-4 is one of the most potent inhibitors of tubulin polymerization.[3] It features a 3,4,5-trimethoxyphenyl ring (the A-ring) which is crucial for its high affinity to the colchicine site. Many synthetic analogs of CA-4 have been developed to improve its solubility and stability while retaining this key pharmacophore.[2][3][10]
-
Other Synthetic Analogs: A vast body of research has demonstrated that various heterocyclic scaffolds linked to a 3,4,5-trimethoxyphenyl group exhibit significant antiproliferative activity by inhibiting tubulin polymerization.[4][5][9][11][12] This underscores the versatility and importance of the trimethoxybenzene moiety in designing novel anticancer agents targeting microtubule dynamics.
Hypothesized Mechanisms of Action
Based on its structural features, we can propose several plausible mechanisms through which this compound may exert anticancer effects.
Hypothesis 1: Inhibition of Tubulin Polymerization
The presence of the 3,4,5-trimethoxyphenyl group strongly suggests that this compound could function as a microtubule-destabilizing agent, similar to combretastatin. It would be hypothesized to bind to the colchicine site of β-tubulin, preventing its polymerization into microtubules. This would lead to mitotic arrest and apoptosis.
Caption: Hypothesized mechanism of Bcl-2 inhibition leading to apoptosis.
A Proposed Workflow for Preclinical Evaluation
To systematically investigate the oncological potential of this compound, a multi-stage approach is required, progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation.
Caption: Proposed experimental workflow for preclinical evaluation.
Stage 1: In Vitro Cytotoxicity Screening (MTT Assay)
The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability. [13] Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of human cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon, HeLa cervical) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [14]2. Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [14][15]Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals. [13][15]5. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. [15][16]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value using non-linear regression analysis.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 3.8 |
| HCT-116 | Colorectal Carcinoma | 2.5 |
| HeLa | Cervical Adenocarcinoma | 4.1 |
Stage 2: Apoptosis Induction Assay
Once cytotoxicity is established, the next critical step is to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose. [17] Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS. [1]3. Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. 4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Stage 3: Mechanistic Elucidation (Western Blotting)
To test the proposed hypotheses, Western blotting can be used to analyze the expression levels of key proteins involved in the cell cycle and apoptosis.
Objective: To assess the effect of the compound on proteins related to tubulin disruption (cell cycle) and Bcl-2 inhibition (apoptosis).
Protocol:
-
Protein Lysate Preparation: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [18]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by electrophoresis. [19]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [18]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p-Cdc2 for cell cycle arrest; Bcl-2, Bax, Cleaved Caspase-3 for apoptosis) overnight at 4°C. [18]7. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [18]8. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [18]Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Stage 4: In Vivo Efficacy (Xenograft Model)
Promising in vitro results must be validated in a living organism. Subcutaneous xenograft models in immunocompromised mice are a standard preclinical tool for this purpose. [20][21][22] Objective: To evaluate the anti-tumor efficacy and tolerability of the compound in vivo.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID). [23]2. Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT-116 cells) into the flank of each mouse. [20][23]3. Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer the compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume (calculated as (Width² x Length)/2) and mouse body weight 2-3 times per week. [20]Observe for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), humanely euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., histology, Western blot).
Conclusion and Future Directions
This compound represents an unexplored but promising candidate for oncology research. Its chemical structure, featuring the well-established trimethoxyphenyl pharmacophore and a reactive benzylating group, provides a strong rationale for investigating its potential as a tubulin polymerization inhibitor, an alkylating agent, or a modulator of apoptotic pathways. The systematic, multi-stage evaluation workflow detailed in this guide provides a clear and robust pathway for elucidating its biological activity and preclinical efficacy. Future research should focus on confirming its precise mechanism of action, exploring structure-activity relationships through the synthesis of analogs, and assessing its pharmacokinetic and safety profiles. Successful navigation of this preclinical roadmap could position this compound as a novel lead for the development of next-generation cancer therapeutics.
References
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The Versatile Synthon: A Technical Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene in Agrochemical Development
This guide provides an in-depth technical exploration of 5-(bromomethyl)-1,2,3-trimethoxybenzene, a versatile synthetic intermediate poised for significant contributions to the field of agrochemical research and development. We will delve into its synthesis, chemical properties, and its potential as a scaffold for novel herbicides, insecticides, and fungicides. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who are seeking to leverage this promising building block in their discovery pipelines.
Introduction: The Strategic Importance of the Trimethoxybenzene Scaffold
The 1,2,3-trimethoxybenzene moiety is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The specific substitution pattern of the methoxy groups influences the molecule's electronic properties and conformational flexibility, making it an attractive starting point for the design of new active ingredients. The introduction of a reactive bromomethyl group at the 5-position transforms this scaffold into a highly versatile synthon, this compound, also known as 3,4,5-trimethoxybenzyl bromide. This functionalization provides a convenient handle for a wide range of chemical transformations, allowing for the systematic exploration of chemical space in the quest for next-generation agrochemicals. The inherent reactivity of the benzyl bromide allows for targeted modifications, a crucial step in optimizing the efficacy and safety profile of potential agrochemical candidates.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrO₃ | [2] |
| Molecular Weight | 261.11 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 75-79 °C | [3] |
| Boiling Point | 306.5 °C at 760 mmHg | [2] |
| Density | 1.367 g/cm³ | [2] |
| Solubility | Soluble in many organic solvents | Inferred from general chemical principles |
| CAS Number | 21852-50-6 | [2] |
Synthesis of this compound: A Practical Approach
The efficient and scalable synthesis of this compound is a critical first step in its utilization. While several synthetic routes have been reported, a common and reliable method involves the bromination of the corresponding alcohol, 3,4,5-trimethoxybenzyl alcohol. This approach is favored for its relatively mild conditions and good yields.
Synthetic Pathway: From Alcohol to Benzyl Bromide
The conversion of 3,4,5-trimethoxybenzyl alcohol to this compound is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound. Researchers should always conduct their own risk assessment and adhere to all institutional safety guidelines.
Materials:
-
3,4,5-trimethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white crystalline solid.
Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
The true value of this compound lies in its utility as a versatile building block for the synthesis of a diverse range of potential agrochemicals. The reactive benzyl bromide moiety readily participates in nucleophilic substitution reactions, allowing for the introduction of various pharmacophores and functionalities.
General Reaction Scheme for Derivatization
The core principle behind the use of this compound is its reaction with a nucleophile (Nu⁻) to form a new carbon-nucleophile bond, thereby attaching the trimethoxybenzyl scaffold to a variety of molecular frameworks.
This fundamental reaction opens the door to a multitude of possibilities, including the synthesis of ethers, esters, amines, and carbon-carbon bond-containing structures, many of which are key components of known agrochemicals.
Potential as a Herbicide Scaffold
While direct evidence of commercial herbicides derived from this compound is limited, the trimethoxybenzene motif is present in natural products with phytotoxic activity. Furthermore, the benzyl group is a common feature in many classes of herbicides. For instance, triazole-containing compounds synthesized from benzyl bromides have shown herbicidal activity.[1] The trimethoxy substitution pattern on the phenyl ring can influence the molecule's uptake, translocation, and binding affinity to the target site in weeds.
Hypothetical Synthetic Route to a Triazole-based Herbicide Precursor:
-
Azide Formation: Reaction of this compound with sodium azide to form 5-(azidomethyl)-1,2,3-trimethoxybenzene.
-
Click Chemistry: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the azide and a terminal alkyne bearing another herbicidally relevant functional group to form a 1,2,3-triazole ring.
Potential as an Insecticide Scaffold
The trimethoxybenzene scaffold has been explored in the development of insecticides. For example, pyrazole derivatives, a well-established class of insecticides, can be synthesized using benzyl bromide intermediates.[4] The lipophilicity and electronic nature of the trimethoxybenzyl group can contribute to the overall insecticidal potency and spectrum of activity.
Hypothetical Synthetic Route to a Pyrazole-based Insecticide Precursor:
-
Alkylation of a Pyrazole: Reaction of this compound with a deprotonated pyrazole derivative to form an N-benzylpyrazole. The substituents on the pyrazole ring can be varied to optimize insecticidal activity.
Potential as a Fungicide Scaffold
Several studies have highlighted the antifungal properties of compounds containing a trimethoxybenzene moiety. For instance, sulfoxide derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole containing a trimethoxyphenyl group have shown significant antifungal activities.[5] The this compound can be used to introduce this beneficial scaffold into various heterocyclic systems known to possess fungicidal properties.
Hypothetical Synthetic Route to a Thiadiazole-based Fungicide Precursor:
-
Alkylation of a Thiol: Reaction of this compound with a sulfur nucleophile, such as a mercaptothiadiazole derivative, to form a thioether linkage.
Structure-Activity Relationships (SAR): Guiding Principles for Optimization
While specific SAR studies on agrochemicals derived directly from this compound are not extensively published, general principles can be extrapolated from related compound classes.
-
Lipophilicity: The three methoxy groups contribute to the lipophilicity of the molecule, which can be crucial for its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. Fine-tuning the overall lipophilicity of the final molecule by modifying the substituent introduced via the benzyl bromide is a key optimization strategy.
-
Electronic Effects: The electron-donating nature of the methoxy groups can influence the reactivity of the benzyl bromide and the electronic properties of the final molecule. This can affect its binding affinity to the target enzyme or receptor.
-
Steric Factors: The substitution pattern of the trimethoxybenzene ring provides a specific three-dimensional shape. The steric bulk of the substituent attached to the benzyl methylene group will play a significant role in how the molecule fits into the active site of its biological target.
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate safety precautions.
-
Hazards: It is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] It may also be corrosive to metals.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed.
Conclusion
This compound represents a valuable and versatile platform for the development of novel agrochemicals. Its straightforward synthesis and the high reactivity of the benzyl bromide group allow for the facile introduction of a wide array of chemical functionalities. While further research is needed to fully elucidate its potential in creating commercially viable herbicides, insecticides, and fungicides, the foundational chemistry and the biological activity of related trimethoxybenzene-containing compounds provide a strong rationale for its continued exploration. By leveraging the principles of rational design and a thorough understanding of structure-activity relationships, researchers can unlock the full potential of this promising synthon in the ongoing effort to secure a sustainable and productive agricultural future.
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Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. (2023). Molecules, 28(6), 2686. [Link]
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Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. (2018). European Journal of Medicinal Chemistry, 157, 1029-1040. [Link]
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Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. (2013). Journal de Mycologie Médicale, 23(1), 27-34. [Link]
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Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). RSC Advances, 15(1), 1-15. [Link]
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1-Benzyl-1,2,3-triazoles synthesis using benzyl bromides, terminal acetylenes and sodium azide. (2017). RSC Advances, 7(59), 37356-37364. [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules, 27(14), 4629. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7363. [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules, 27(14), 4629. [Link]
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2015). Journal of Agricultural and Food Chemistry, 63(23), 5639-5649. [Link]
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Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. (2023). Scientific Reports, 13(1), 18451. [Link]
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Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety. (2008). Bioorganic & Medicinal Chemistry, 16(7), 3632-3640. [Link]
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2017). European Journal of Medicinal Chemistry, 138, 704-714. [Link]
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Synthesis and Herbicidal Activity of New 1,2,3-Triazoles Obtained by Click Chemistry. (2013). Journal of the Brazilian Chemical Society, 24(5), 849-858. [Link]
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Functionalized pyrazole: Synthesis, Insecticide Evaluation & Molecular Docking Studies of Some New Pyrazole Derivatives against the Cotton leafworm, Spodoptera littoralis. (2024). Chemistry & Biodiversity, 21(5), e202400831. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7363. [Link]
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Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (2019). Molecules, 24(18), 3291. [Link]
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Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2021). Journal of the Brazilian Chemical Society, 32(8), 1667-1678. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7363. [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank, 2021(3), M1263. [Link]
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Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2019). Journal of the Mexican Chemical Society, 63(3), 1-13. [Link]
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Green Chemistry. (2015). RSC Advances, 5(15), 11135-11140. [Link]
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (2015). International Journal of Pharmaceutical Sciences and Research, 6(11), 4690-4697. [Link]
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Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. (2022). Frontiers in Chemistry, 10, 826369. [Link]
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Synthesis and Fungicidal Activities of Heterocyclic Compounds Having α-Methoxyimino-2-phenoxymethylbenzyl Group. (2025). Journal of Pesticide Science, 50(4), 247-254. [Link]
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Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. (2013). Bioorganic & Medicinal Chemistry, 21(4), 955-962. [Link]
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Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). RSC Advances, 14(18), 12693-12708. [Link]
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Methoxychalcones and Cinnamaldehyde as Herbicidal Compounds. (2025). ACS Agricultural Science & Technology, 5(5), 1187-1195. [Link]
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Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Abstract: This document provides a comprehensive guide for the synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene, a pivotal intermediate in pharmaceutical research and drug development.[1][2] The protocol details the conversion of 3,4,5-trimethoxybenzyl alcohol to the target benzyl bromide using phosphorus tribromide (PBr₃). We delve into the underlying Sₙ2 reaction mechanism, offer a detailed, step-by-step experimental procedure, outline critical safety protocols, and describe methods for product purification and characterization. This guide is designed for researchers in organic synthesis and medicinal chemistry, providing field-proven insights to ensure a successful and safe reaction.
Introduction and Strategic Importance
The trimethoxybenzene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] A notable example is Combretastatin A-4, a potent anti-mitotic agent, which features a 3,4,5-trimethoxyphenyl group that is fundamental to its tubulin-inhibiting activity.[2] this compound (also known as 3,4,5-trimethoxybenzyl bromide) serves as a versatile electrophilic building block, enabling the introduction of the trimethoxybenzyl moiety into various molecular frameworks.[2][3] The conversion of the parent alcohol to a benzyl bromide is a key strategic transformation, replacing a poor leaving group (-OH) with an excellent one (-Br) to facilitate subsequent nucleophilic substitution reactions.
This application note presents a robust and reliable protocol for this conversion, prioritizing yield, purity, and operational safety. While several methods exist for converting alcohols to bromides, such as the Appel reaction (using PPh₃/CBr₄), the use of phosphorus tribromide (PBr₃) is a classic, highly efficient choice for primary and secondary alcohols.[4][5][6] It proceeds via a clean Sₙ2 mechanism, which advantageously avoids the carbocation rearrangements that can plague reactions employing hydrobromic acid.[6][7]
Reaction Principle: The Sₙ2 Pathway
The bromination of 3,4,5-trimethoxybenzyl alcohol with PBr₃ is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The mechanism involves two primary steps, ensuring a controlled conversion with predictable stereochemistry (though the benzylic carbon in this case is achiral).[8][9]
-
Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated dibromophosphite ester intermediate. This transformation is crucial as it converts the hydroxyl group, a notoriously poor leaving group, into an excellent one.[7][9]
-
Nucleophilic Attack: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, performing a "backside attack" on the benzylic carbon. This displaces the oxygen-phosphorus moiety, forming the desired this compound and phosphorous acid (H₃PO₃) as a byproduct after workup.[8][9]
The Sₙ2 nature of this reaction is ideal for primary alcohols like our substrate, as it proceeds rapidly and without the risk of skeletal rearrangements.[7]
Caption: Sₙ2 mechanism of alcohol to alkyl bromide conversion using PBr₃.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| 3,4,5-Trimethoxybenzyl alcohol | 198.22 | 3840-31-1 | Starting material. Ensure it is dry. |
| Phosphorus tribromide (PBr₃) | 270.69 | 7789-60-8 | Reagent. Acrid, corrosive liquid. Handle with extreme care. |
| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | Reaction solvent. Must be anhydrous. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Aqueous solution for workup. |
| Brine (Saturated NaCl solution) | 58.44 | 7647-14-5 | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |
| Silica Gel | - | 7631-86-9 | For column chromatography (if needed). |
| Hexanes / Ethyl Acetate | - | - | Eluent for chromatography. |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Addition funnel (pressure-equalizing)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
Critical Safety and Handling (EHS)
Hazard Analysis:
-
Phosphorus Tribromide (PBr₃): Highly corrosive and toxic.[10] Reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas.[11][12] Causes severe skin burns and eye damage.[12][13] Inhalation can cause respiratory irritation.[12]
-
This compound: Classified as corrosive. Causes severe skin burns and eye damage.[14][15] Handle as a toxic and lachrymatory compound.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Personal Protective Equipment (PPE):
-
Wear chemical splash goggles and a face shield.[10]
-
Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.
-
Wear a flame-resistant lab coat.
-
All operations must be conducted inside a certified chemical fume hood.[11]
Handling Procedures:
-
Ensure all glassware is oven-dried and free of moisture.[13]
-
The reaction should be performed under an inert atmosphere (N₂ or Ar) to prevent contact of PBr₃ with atmospheric moisture.
-
Add PBr₃ slowly and dropwise to the reaction mixture in an ice bath to control the exothermic reaction.[6]
-
Quench any residual PBr₃ carefully by slowly adding the reaction mixture to ice water. Never add water directly to PBr₃.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place 3,4,5-trimethoxybenzyl alcohol (e.g., 10.0 g, 50.4 mmol, 1.0 equiv.) into an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the alcohol.
-
Seal the flask with a septum, insert a nitrogen/argon inlet needle, and place the flask in an ice-water bath to cool to 0 °C.
-
-
Reagent Addition:
-
In a separate dry, sealed dropping funnel, prepare a solution of phosphorus tribromide (PBr₃) (e.g., 5.7 mL, 16.4 g, 60.5 mmol, 1.2 equiv.) in anhydrous DCM (20 mL).
-
Add the PBr₃ solution dropwise to the stirred, cooled solution of the alcohol over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour.
-
Remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product will have a higher Rf value than the starting alcohol. The reaction is complete when the starting alcohol spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Very slowly and carefully pour the reaction mixture into a beaker containing ice water (200 mL) with vigorous stirring to quench the excess PBr₃.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is often obtained as a light yellow or off-white solid.[16]
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or isopropanol) to yield pure this compound as white crystals.
-
Workflow Visualization
Caption: Overview of the synthesis and purification workflow.
Product Characterization
-
Appearance: White to light yellow crystalline solid.[15]
-
Molecular Formula: C₁₀H₁₃BrO₃[14]
-
Molecular Weight: 261.11 g/mol [14]
-
Melting Point: 75-79 °C (literature values may vary slightly).[15]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~6.6 (s, 2H, Ar-H)
-
δ ~4.4 (s, 2H, -CH₂Br)
-
δ ~3.9 (s, 6H, 2 x -OCH₃ at C3, C5)
-
δ ~3.85 (s, 3H, -OCH₃ at C4)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~153 (Ar-C-O)
-
δ ~138 (Ar-C)
-
δ ~106 (Ar-C-H)
-
δ ~61 (-OCH₃)
-
δ ~56 (-OCH₃)
-
δ ~33 (-CH₂Br)
-
Field Insights & Troubleshooting
-
Causality of Anhydrous Conditions: The success of this reaction hinges on strictly anhydrous conditions. PBr₃ reacts readily with water to form HBr and phosphorous acid, which consumes the reagent and can lead to side reactions.
-
Controlling Exothermicity: The reaction between an alcohol and PBr₃ is exothermic. Adding the PBr₃ slowly at 0 °C is critical to prevent overheating, which could lead to the formation of undesired byproducts.
-
Workup Nuances: During the aqueous workup, the wash with saturated NaHCO₃ is essential to neutralize any acidic byproducts like HBr or residual phosphorous acid, preventing potential degradation of the product.
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the prescribed time, an additional small portion of PBr₃ (e.g., 0.1-0.2 equivalents) can be added, and the reaction can be stirred for longer or gently warmed (e.g., to 40 °C), though this risks byproduct formation.
-
Purification Strategy: While recrystallization is often sufficient, if the crude product is an oil or heavily contaminated, purification by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) is recommended. The triphenylphosphine oxide byproduct from an Appel reaction can be notoriously difficult to remove by chromatography, making the PBr₃ workup comparatively simpler.[17]
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound from its corresponding benzyl alcohol. By adhering to the detailed steps and, most importantly, the stringent safety precautions required for handling phosphorus tribromide, researchers can confidently produce this valuable intermediate for applications in drug discovery and complex organic synthesis.
References
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NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
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Grokipedia. (n.d.). Appel reaction. Retrieved from [Link]
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Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
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OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
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Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved from [Link]
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Sdfine. (n.d.). PHOSPHOROUS TRIBROMIDE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]
-
Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide [Video]. YouTube. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 11). Unlocking Pharmaceutical Potential: The Role of 5-Bromo-1,2,3-trimethoxybenzene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Google Patents. (n.d.). CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of 5-bromo-1, 2, 3-trimethoxybenzene - Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of alcohols into alkyl bromides [Table]. Retrieved from [Link]
-
Sciencemadness.org. (2005, April 18). tell me a good method to convert alcohol to bromide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. Retrieved from [Link]
-
Pittelkow, M. (2013, July 23). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... Retrieved from [Link]
-
SciELO. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE.... Retrieved from [Link]
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Application Notes and Protocols: Strategic Nucleophilic Substitution Reactions with 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Introduction: The Strategic Value of 5-(Bromomethyl)-1,2,3-trimethoxybenzene
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount. This compound stands out as a highly valuable and versatile electrophilic reagent. Its utility is anchored in its dual chemical personality: a highly reactive primary benzylic bromide and an electron-rich aromatic core derived from the gallol (1,2,3-trihydroxybenzene) scaffold.[1] The benzylic bromide provides a predictable and efficient site for nucleophilic attack, while the trimethoxy-substituted ring is a common motif in numerous biologically active natural products and synthetic drugs, such as the potent tubulin polymerization inhibitor Combretastatin A-4.[1]
This guide provides a comprehensive overview of the principles governing nucleophilic substitution reactions with this substrate and offers detailed, field-proven protocols for its application with a range of common nucleophiles. The methodologies described herein are designed to be robust, reproducible, and adaptable for researchers engaged in the synthesis of complex molecular architectures.
Pillar 1: Mechanistic Insights & Causality
The reactivity of this compound is governed by its status as a primary benzylic halide. Such compounds are exceptionally reactive in nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the transition state.[1] These reactions can proceed through two primary mechanistic pathways: the bimolecular SN2 mechanism and the unimolecular SN1 mechanism.
-
The SN2 Pathway (Favored): For a primary benzylic halide like this compound, the SN2 pathway is predominant, especially when strong, non-bulky nucleophiles are employed.[2] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.[3] The p-orbitals of the adjacent π-system of the benzene ring effectively overlap with the p-orbital of the carbon undergoing substitution in the transition state, lowering the activation energy and accelerating the reaction rate.[4]
-
The SN1 Pathway (Conditional): While less common for primary substrates, the SN1 pathway can become competitive under specific conditions, such as in the presence of weak nucleophiles and polar, protic solvents (e.g., methanol, water).[5][6] This pathway involves a two-step process initiated by the spontaneous departure of the bromide ion to form a primary benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized across the aromatic ring.[7] The nucleophile then attacks the carbocation to form the final product.
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each includes steps for reaction monitoring (TLC) and purification, ensuring the integrity of the final product.
Core Protocol: General Procedure for Nucleophilic Substitution
This generalized protocol serves as a robust starting point for a wide array of nucleophiles. Specific parameters should be optimized based on the data presented in the subsequent tables.
Materials & Equipment:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol, carbon nucleophile)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Base (if required, e.g., K₂CO₃, NaH, Et₃N)
-
Round-bottom flask, magnetic stirrer, condenser (if heating), separatory funnel
-
TLC plates, developing chamber, UV lamp
-
Rotary evaporator, column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the substrate in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Reagent Addition: Add the appropriate base (if required), followed by the dropwise addition of the nucleophile (1.1-1.2 eq for strong nucleophiles; >2.0 eq for amines where it also acts as a base).
-
Reaction: Stir the mixture at the designated temperature. For room temperature reactions, stir for 4-24 hours. For heated reactions, attach a condenser and heat to the target temperature.
-
Monitoring: Periodically check the reaction's progress by TLC, visualizing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by pouring it into water or a saturated aqueous solution (e.g., NH₄Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Application Protocol 1: N-Alkylation with Amines
This is a cornerstone reaction for introducing nitrogen-containing functionalities, crucial for modulating pharmacological properties. Using at least two equivalents of a primary or secondary amine is common, where one acts as the nucleophile and the other as a base to neutralize the HBr byproduct.[8] Alternatively, an external, non-nucleophilic base can be used.
| Nucleophile (eq) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Notes |
| Aniline (2.2) | K₂CO₃ (2.5) | DMF | 80 | 6 | An external base is preferred for less basic aromatic amines. |
| Benzylamine (2.5) | None | ACN | Reflux | 4 | Benzylamine is basic enough to act as the HBr scavenger. |
| Morpholine (2.2) | K₂CO₃ (2.5) | THF | 60 | 8 | Standard conditions for secondary cyclic amines. |
| Diethylamine (>3.0) | None | CH₂Cl₂ | RT | 12 | Excess amine drives the reaction to completion at room temperature. |
Application Protocol 2: O-Alkylation with Alcohols and Phenols (Williamson Ether Synthesis)
This reaction requires a base to deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile. Sodium hydride (NaH) is highly effective but requires careful handling. Carbonate bases are milder and safer alternatives.
| Nucleophile (eq) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Notes |
| Phenol (1.1) | K₂CO₃ (1.5) | ACN | Reflux | 6 | A reliable method for synthesizing aryl benzyl ethers. |
| 4-Methoxy-phenol (1.1) | Cs₂CO₃ (1.5) | DMF | 60 | 5 | Cesium carbonate can accelerate reactions with less reactive phenols. |
| Ethanol (solvent) | NaH (1.1) | THF | RT | 4 | Pre-forming the alkoxide with NaH at 0°C before adding the bromide is critical. |
| Benzyl Alcohol (1.1) | NaH (1.2) | THF | RT | 3 | Highly efficient for preparing dibenzyl ether derivatives. |
Application Protocol 3: S-Alkylation with Thiols
Thiols are excellent nucleophiles, especially after deprotonation to the corresponding thiolate. These reactions are typically fast and high-yielding.
| Nucleophile (eq) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Notes |
| Thiophenol (1.1) | K₂CO₃ (1.5) | DMF | RT | 2 | Reaction is often complete within a few hours at room temperature. |
| Benzyl Mercaptan (1.1) | NaOH (1.2) | Ethanol | 50 | 3 | Aqueous base in a protic solvent is an effective system. |
| Cysteine derivative (1.1) | DIPEA (2.0) | DMF | RT | 6 | Mild organic bases are suitable for sensitive, multifunctional substrates. |
Safety, Handling, and Storage
Primary Hazards:
-
Corrosive: this compound is classified as corrosive and may be corrosive to metals.[9][10]
-
Health: Causes severe skin burns and serious eye damage.[9][10]
Handling Precautions:
-
Always handle this reagent inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact with brominated compounds; consider double-gloving or using thicker gloves), and chemical safety goggles.[11]
-
Avoid inhalation of dust or vapors.
-
Keep away from sources of ignition.[11]
Storage:
-
Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area.[10]
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Base is not strong enough to deprotonate the nucleophile.3. Impure starting materials or wet solvent. | 1. Increase reaction time and/or temperature incrementally.2. Switch to a stronger base (e.g., K₂CO₃ → NaH).3. Ensure all reagents are pure and solvents are anhydrous. |
| Low Yield | 1. Side reactions (e.g., over-alkylation of primary amines).2. Product loss during work-up or purification.3. Reagent degradation. | 1. For N-alkylation, use a large excess of the amine. For other nucleophiles, use a slight excess (1.1-1.2 eq).2. Optimize extraction pH and chromatography conditions.3. Check the purity of the bromomethyl starting material; it can slowly hydrolyze if exposed to moisture. |
| Multiple Products on TLC | 1. In N-alkylation of primary amines, a mix of mono- and di-alkylated products.2. Elimination side-reaction (unlikely for a primary halide).3. Reaction with solvent (e.g., DMF can be a source of dimethylamine at high temp). | 1. Adjust stoichiometry, use a large excess of the primary amine.2. Ensure a non-bulky base is used if elimination is suspected.3. Use a more inert solvent like THF or Acetonitrile for high-temperature reactions. |
References
- A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. (n.d.). Benchchem.
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora.
- LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. (n.d.). Semantic Scholar.
- Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary.
- This compound | 21852-50-6. (n.d.). Benchchem.
- Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. (n.d.). Journal of the Chemical Society D - RSC Publishing.
- This compound | C10H13BrO3 | CID 10355271. (n.d.). PubChem.
- 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE synthesis. (n.d.). ChemicalBook.
- Unlocking Pharmaceutical Potential: The Role of 5-Bromo-1,2,3-trimethoxybenzene. (2025, November 11). NINGBO INNO PHARMCHEM CO.,LTD..
- This compound | 21852-50-6. (n.d.). TCI Chemicals.
- 5-Bromo-1,2,3-trimethoxybenzene 97 2675-79-8. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, December 4). Sigma-Aldrich.
- Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates. (n.d.). Google Patents.
- Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in... (n.d.). ResearchGate.
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). YouTube.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines. (n.d.). Benchchem.
- Reactions at the benzylic position. (n.d.). Khan Academy.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
- Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. (n.d.). The Royal Society of Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.
- reactive SN2 alkyl groups - benzyl and allyl groups. (2019, December 16). YouTube.
- Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange.
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC - NIH.
- EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. (2024). SciELO.
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The Strategic Synthesis of Novel Bcl-2 Inhibitors: Application Notes for 5-(Bromomethyl)-1,2,3-trimethoxybenzene in the Generation of HA14-1 Analogs
Introduction: Targeting the Apex of Apoptotic Resistance
The B-cell lymphoma 2 (Bcl-2) protein family stands as a critical gatekeeper of the intrinsic apoptotic pathway, with its anti-apoptotic members frequently overexpressed in a multitude of human cancers. This overexpression confers a significant survival advantage to tumor cells, enabling them to evade programmed cell death and resist conventional therapies. Consequently, the development of small molecule inhibitors that directly target Bcl-2 and its homologs represents a promising frontier in oncology drug discovery. HA14-1, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, was one of the first non-peptidic small molecules identified to bind to the surface pocket of Bcl-2, thereby antagonizing its function and inducing apoptosis.[1] The core 4H-chromene scaffold of HA14-1 has since become a focal point for the development of a new generation of Bcl-2 family inhibitors.
This guide provides a comprehensive overview and detailed protocols for the application of 5-(Bromomethyl)-1,2,3-trimethoxybenzene as a key building block in the synthesis of novel HA14-1 analogs. The trimethoxyphenyl moiety is a recurring structural motif in various biologically active compounds, including potent anticancer agents, where it is often associated with enhanced binding affinity and favorable pharmacokinetic properties. By leveraging the reactivity of this compound, researchers can systematically explore the structure-activity relationships (SAR) of HA14-1 analogs, paving the way for the discovery of next-generation therapeutics with improved efficacy and selectivity.
The Central Role of this compound
This compound, also known as 3,4,5-trimethoxybenzyl bromide, is a versatile reagent in organic synthesis. Its utility in this context stems from two key features: the reactive benzylic bromide and the trisubstituted aromatic ring. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the trimethoxybenzyl group onto a variety of molecular scaffolds.
While the original HA14-1 structure does not contain a 3,4,5-trimethoxyphenyl group, the synthesis of analogs incorporating this moiety is a rational strategy to enhance anti-cancer activity. The trimethoxyphenyl group is a key pharmacophore in several natural and synthetic compounds with potent tubulin polymerization inhibitory activity, such as combretastatin A-4. Its incorporation into the HA14-1 scaffold could potentially yield dual-action inhibitors targeting both Bcl-2 and microtubule dynamics, a highly sought-after attribute in cancer chemotherapy.
A plausible and efficient synthetic strategy for the synthesis of HA14-1 analogs using this compound involves a two-step sequence:
-
Oxidation to the Aldehyde: The benzylic bromide is first oxidized to the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde. This transformation is crucial as the aldehyde functionality is a key reactant in the subsequent multi-component reaction to form the 4H-chromene core.
-
Multi-component Reaction: The resulting 3,4,5-trimethoxybenzaldehyde is then employed in a one-pot, multi-component reaction with a substituted phenol and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to construct the desired 4H-chromene scaffold of the HA14-1 analog.
This approach offers a convergent and flexible route to a diverse library of HA14-1 analogs, allowing for systematic modifications of the phenolic component to fine-tune the biological activity.
Visualizing the Synthetic Strategy
Figure 1: A conceptual workflow for the synthesis of HA14-1 analogs.
Detailed Experimental Protocols
PART 1: Oxidation of this compound to 3,4,5-Trimethoxybenzaldehyde
This protocol describes the Kornblum oxidation, a reliable method for converting benzylic halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant.[2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 150°C and stir vigorously for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,4,5-trimethoxybenzaldehyde.
Expected Outcome:
The product, 3,4,5-trimethoxybenzaldehyde, should be a white to off-white solid. The yield and purity should be confirmed by ¹H NMR spectroscopy and mass spectrometry.
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, CHO), 7.10 (s, 2H, Ar-H), 3.90 (s, 9H, 3 x OCH₃) |
| Mass Spec (ESI) | m/z 197.08 [M+H]⁺ |
PART 2: Multi-component Synthesis of a Representative HA14-1 Analog
This protocol describes a one-pot synthesis of a 4H-chromene derivative, a core structure of HA14-1 analogs, via a piperidine-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde, malononitrile, and 4-bromoresorcinol.
Materials:
-
3,4,5-Trimethoxybenzaldehyde (from Part 1)
-
Malononitrile
-
4-Bromoresorcinol
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malononitrile (1.0 eq), and 4-bromoresorcinol (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the purified HA14-1 analog.
Expected Outcome:
The final product will be a substituted 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-chromene derivative. The structure, purity, and yield should be determined by spectroscopic methods.
| Parameter | Expected Value |
| Yield | 80-95% |
| Appearance | Crystalline solid |
| Spectroscopic Data | To be determined based on the specific analog synthesized. ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry are recommended for full characterization. |
Mechanism of Action and Biological Significance
The synthesized HA14-1 analogs are designed to function as antagonists of anti-apoptotic Bcl-2 proteins. By mimicking the BH3 domain of pro-apoptotic proteins, these small molecules bind to the hydrophobic groove on the surface of Bcl-2, preventing its interaction with pro-apoptotic partners like Bax and Bak.[1] This disruption of the Bcl-2/Bax heterodimerization allows for the oligomerization of Bax and Bak on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.
Figure 2: Mechanism of action of HA14-1 analogs as Bcl-2 inhibitors.
Conclusion and Future Directions
The synthetic route outlined in these application notes provides a robust and adaptable platform for the generation of a diverse library of HA14-1 analogs. The use of this compound as a key precursor allows for the strategic incorporation of the trimethoxyphenyl moiety, a pharmacophore known to impart potent anti-cancer properties. By systematically varying the substituted phenol component in the multi-component reaction, researchers can conduct thorough structure-activity relationship studies to identify analogs with enhanced potency, improved selectivity for different Bcl-2 family members, and favorable drug-like properties. Further characterization of these novel compounds in cellular and in vivo models of cancer will be crucial in validating their therapeutic potential and advancing the development of next-generation Bcl-2 inhibitors.
References
-
Wang, J.-L., Liu, D., Zhang, Z.-J., Shan, S., Han, X., Srinivasula, S. M., Croce, C. M., Alnemri, E. S., & Huang, Z. (2000). Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 97(13), 7124–7129. [Link]
-
Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. [Link]
-
Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217. [Link]
-
Wikipedia contributors. (2023). Kornblum oxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Grokipedia. (n.d.). Kornblum oxidation. [Link]
Sources
Application Notes and Protocols for the Synthesis of Carbolines using 5-(Bromomethyl)-1,2,3-trimethoxybenzene as a Precursor
Introduction: The Significance of the Carboline Scaffold and the Strategic Role of 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Carbolines, a class of heterocyclic compounds featuring a tricyclic pyrido[3,4-b]indole framework, are of immense interest to the pharmaceutical and drug development community. These scaffolds are prevalent in a multitude of natural alkaloids and synthetic molecules, exhibiting a broad spectrum of potent biological activities. Their pharmacological properties are diverse, encompassing antitumor, antiviral, antimicrobial, sedative, anxiolytic, and hypnotic effects. The versatile nature of the carboline nucleus makes it a "privileged scaffold" in medicinal chemistry, a foundation upon which a vast array of therapeutic agents can be built.
The synthesis of carboline derivatives is a cornerstone of modern medicinal chemistry. Among the myriad of synthetic strategies, the Bischler-Napieralski and Pictet-Spengler reactions are two of the most robust and widely employed methods for constructing the carboline core. This application note focuses on the utility of This compound as a strategic precursor in the synthesis of a specific class of β-carbolines, leveraging the principles of the Bischler-Napieralski reaction. The trimethoxy substitution pattern on the benzene ring is of particular interest, as it is a common feature in a number of biologically active natural products and can significantly influence the pharmacological profile of the resulting carboline.
This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals. It outlines not just the "how" but also the "why" behind the proposed synthetic strategy, offering a self-validating protocol grounded in established chemical principles.
Chemical Strategy: A Two-Step Approach to Trimethoxy-Substituted β-Carbolines
The overarching strategy involves a two-step sequence:
-
Acylation of Tryptamine: Tryptamine, the indole-containing starting material, is acylated with a derivative of this compound to form a key amide intermediate.
-
Bischler-Napieralski Cyclization: The amide intermediate undergoes an intramolecular electrophilic aromatic substitution to construct the third ring of the carboline scaffold, yielding a 3,4-dihydro-β-carboline. This intermediate can then be aromatized to the fully aromatic β-carboline.
The electron-donating nature of the three methoxy groups on the benzene ring is anticipated to activate the aromatic ring, facilitating the crucial cyclization step of the Bischler-Napieralski reaction.
Experimental Protocols
PART 1: Synthesis of the Amide Intermediate: N-(2-(1H-indol-3-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide
This initial step couples the tryptamine backbone with the trimethoxyphenyl moiety, creating the direct precursor for the cyclization reaction.
Reaction Scheme:
Figure 1: Acylation of Tryptamine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Tryptamine | 160.22 | 10.0 | 1.60 g |
| 3,4,5-Trimethoxyphenylacetic acid | 226.23 | 11.0 | 2.49 g |
| Thionyl chloride (SOCl₂) | 118.97 | 15.0 | 1.1 mL |
| Triethylamine (TEA) | 101.19 | 25.0 | 3.5 mL |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| Saturated aqueous sodium bicarbonate | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Protocol:
-
Preparation of the Acid Chloride:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3,4,5-trimethoxyphenylacetic acid (2.49 g, 11.0 mmol) and anhydrous dichloromethane (30 mL).
-
Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3,4,5-trimethoxyphenylacetyl chloride is used directly in the next step.
-
-
Acylation Reaction:
-
In a separate 250 mL round-bottom flask, dissolve tryptamine (1.60 g, 10.0 mmol) and triethylamine (3.5 mL, 25.0 mmol) in anhydrous dichloromethane (70 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the tryptamine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the tryptamine starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amide intermediate.
-
Expertise & Experience Notes:
-
The in-situ generation of the acid chloride is a standard and efficient method. It is crucial to use anhydrous conditions to prevent hydrolysis of the acid chloride and thionyl chloride.
-
Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion. A slight excess is used to ensure complete reaction.
-
The dropwise addition of the acid chloride at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
PART 2: Bischler-Napieralski Cyclization and Aromatization
This is the key ring-forming step, followed by oxidation to the fully aromatic β-carboline.
Reaction Scheme:
Figure 2: Bischler-Napieralski Cyclization and Aromatization.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-(2-(1H-indol-3-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide | 368.44 | 5.0 | 1.84 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15.0 | 1.4 mL |
| Toluene, anhydrous | - | - | 50 mL |
| Palladium on carbon (10% Pd/C) | - | - | ~10 mol% (catalytic) |
| Methanol | - | - | 50 mL |
| Saturated aqueous sodium bicarbonate | - | - | 50 mL |
Protocol:
-
Bischler-Napieralski Cyclization:
-
To a flame-dried 100 mL round-bottom flask, add the amide intermediate (1.84 g, 5.0 mmol) and anhydrous toluene (50 mL).
-
Slowly add phosphorus oxychloride (1.4 mL, 15.0 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting amide.
-
-
Aromatization:
-
After the cyclization is complete, cool the reaction mixture to room temperature.
-
Carefully add 10% Palladium on carbon (catalytic amount, e.g., ~180 mg) to the reaction mixture.
-
Heat the mixture to reflux and maintain for an additional 4-8 hours. The dehydrogenation reaction will proceed, leading to the formation of the aromatic β-carboline.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Carefully concentrate the filtrate under reduced pressure.
-
To the residue, cautiously add crushed ice and then slowly basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 1-(3,4,5-Trimethoxybenzyl)-β-carboline.
-
Expertise & Experience Notes:
-
Phosphorus oxychloride is a common and effective dehydrating agent for the Bischler-Napieralski reaction. It is corrosive and reacts violently with water; handle with care in a fume hood.
-
The aromatization of the intermediate 3,4-dihydro-β-carboline can be achieved with various oxidizing agents. Palladium on carbon in a refluxing high-boiling solvent like toluene is a convenient and effective method for dehydrogenation.
-
The basic workup is necessary to neutralize the acidic reaction mixture and deprotonate the product, allowing for its extraction into an organic solvent.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating through a series of checkpoints:
-
TLC Monitoring: At each stage, Thin Layer Chromatography is your primary tool for validation. The disappearance of the starting material and the appearance of a new, distinct spot for the product confirms the reaction's progress. Comparing the Rf values of the starting material, intermediate, and final product will provide a clear picture of the transformation.
-
Spectroscopic Confirmation: The structure of the final product should be unequivocally confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR: Will show the characteristic signals for the carboline ring system and the trimethoxyphenyl substituent.
-
Mass Spectrometry: Will confirm the molecular weight of the synthesized compound.
-
-
Expected Outcomes: The described reactions are based on well-established and high-yielding synthetic transformations. While yields can vary, a successful execution of this protocol should provide the desired product in a moderate to good yield. Any significant deviation from this would warrant a review of the experimental setup, reagent purity, and reaction conditions.
Safety and Handling of this compound
This compound is a corrosive and lachrymatory compound. It is essential to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this or any other chemical.
Workflow Visualization
Figure 3: Overall experimental workflow.
References
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. [Link]
-
Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry. [Link]
-
beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry. [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
A review of the synthesis of α-carbolines. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of β-carbolines (microreview). ResearchGate. [Link]
-
β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Bentham Science. [Link]
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[beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions. ProQuest. [Link]
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(PDF) β-Carboline Alkaloids: Biochemical and Pharmacological Functions. ResearchGate. [Link]
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Beta-carboline alkaloids: Significance and symbolism. Wisdom Library. [Link]
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This compound. PubChem. [Link]
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BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. J-STAGE. [Link]
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Synthesis of carbolines by photostimulated cyclization of anilinohalopyridines. PubMed. [Link]
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Bischler–Napieralski reaction. Wikipedia. [Link]
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Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
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Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates.
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Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. National Institutes of Health. [Link]
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Halogen Bond-catalyzed Pictet-Spengler Reaction. ResearchGate. [Link]
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The Synthesis of Β-Carboline Derivatives. III. A. Amanote Research. [Link]
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Synthesis of Carbolines by Photostimulated Cyclization of Anilinohalopyridines. OUCI. [Link]
-
Search Results. Beilstein Journals. [Link]
A Robust and Validated Reversed-Phase HPLC Method for the Analysis of 5-Bromo-1,2,3-trimethoxybenzene
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the development and implementation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of 5-Bromo-1,2,3-trimethoxybenzene. This compound is a significant intermediate in the synthesis of various pharmaceutical and material science products, making its purity and quality control paramount. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and water, modified with a small percentage of acid to ensure optimal peak symmetry. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, underpinned by a discussion of the scientific rationale behind the method's development.
Introduction: The Analytical Challenge
5-Bromo-1,2,3-trimethoxybenzene (CAS No. 2675-79-8) serves as a critical building block in organic synthesis. Its brominated aromatic structure allows for a variety of coupling and substitution reactions, making it a valuable precursor for novel drug candidates and functional materials. The purity of this starting material directly impacts the yield and impurity profile of the final product. Therefore, a reliable and validated analytical method is essential to assess its purity, identify potential isomers or related impurities, and ensure batch-to-batch consistency.
Reversed-phase HPLC is the predominant technique for analyzing non-polar to moderately polar small molecules due to its high efficiency, reproducibility, and versatility.[1] The primary challenge in analyzing compounds like 5-Bromo-1,2,3-trimethoxybenzene lies in achieving adequate retention and sharp, symmetrical peaks, while also ensuring the method is sensitive enough to detect trace impurities. This guide provides a detailed protocol and explains the causality behind the selection of each parameter to establish a scientifically sound and trustworthy analytical system.
Method Development and Rationale
The development of a robust HPLC method is a systematic process. The choices made for the stationary phase, mobile phase, and detection parameters are grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.
Stationary Phase (Column) Selection: A Multi-faceted Approach
The most critical decision in method development is the choice of the stationary phase.[2] 5-Bromo-1,2,3-trimethoxybenzene is a hydrophobic aromatic compound, making reversed-phase chromatography the logical mode of separation.[3]
-
Primary Choice (C18): An octadecylsilane (C18) column was selected as the primary stationary phase. C18 columns are renowned for their strong hydrophobic retention, making them ideal for retaining aromatic compounds.[4][5] The high surface coverage of modern C18 phases provides excellent resolving power for a wide range of analytes.
-
Alternative Selectivity (PFP and Phenyl): For challenging separations involving positional isomers or halogenated compounds, alternative stationary phases should be considered.
-
Pentafluorophenyl (PFP) phases offer unique selectivity for halogenated compounds through dipole-dipole, π-π, and ion-exchange interactions.[6][7] This can be particularly useful for resolving 5-Bromo-1,2,3-trimethoxybenzene from closely related brominated impurities.
-
Phenyl phases provide enhanced retention for aromatic analytes via π-π interactions between the phenyl groups on the stationary phase and the analyte's benzene ring.[8] This can alter the elution order and improve the resolution of aromatic isomers compared to a standard C18 column.
-
For this application, a high-purity, end-capped C18 column provides a robust starting point that is suitable for routine quality control.
Mobile Phase Optimization
The mobile phase composition dictates the retention time, selectivity, and efficiency of the separation.[9]
-
Solvent System: A binary system of Acetonitrile (ACN) and Water was chosen. ACN is generally preferred over methanol in reversed-phase HPLC for its lower viscosity, which results in lower system backpressure, and its lower UV cutoff (~190 nm), allowing for detection at lower wavelengths if necessary.[10] While methanol can offer different selectivity due to its protic, hydrogen-bonding nature, ACN provides excellent efficiency for most aromatic compounds.[11]
-
Acid Modifier: The addition of a small amount of acid, such as 0.1% Phosphoric Acid or Formic Acid , to the mobile phase is crucial. This serves two primary purposes:
-
Suppressing Silanol Interactions: It protonates the free silanol groups on the silica support, minimizing secondary interactions with the analyte that can lead to peak tailing.
-
Ensuring Consistent Analyte Ionization: Although 5-Bromo-1,2,3-trimethoxybenzene is not readily ionizable, maintaining a consistent, low pH ensures robust and reproducible retention times.[11] For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is mandatory.[12]
-
-
Elution Mode: An isocratic elution was found to be sufficient for this analysis, providing stable baselines and consistent run times. A gradient elution, starting with a higher percentage of water, would be recommended if analyzing for impurities with a wide range of polarities.[5]
Detection Wavelength Selection
The UV detector wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. A literature review for a structurally similar compound, 1-bromo-2,4,6-trimethoxybenzene, indicated a detection wavelength of 271 nm.[13] For optimal performance, it is imperative to determine the λmax experimentally by scanning the UV spectrum of a standard solution of 5-Bromo-1,2,3-trimethoxybenzene in the mobile phase.
Experimental Protocol
This section provides a step-by-step procedure for the analysis.
Instrumentation and Reagents
-
HPLC System: An Agilent 1100/1200 series or equivalent system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or UV-Vis detector.
-
Stationary Phase: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
5-Bromo-1,2,3-trimethoxybenzene reference standard (>97% purity).
-
Acetonitrile (HPLC grade or higher).
-
Water (Type I, 18.2 MΩ·cm).
-
Phosphoric Acid (ACS grade, ~85%) or Formic Acid (LC-MS grade).
-
Solution Preparation
-
Mobile Phase: Prepare a solution of 0.1% Phosphoric Acid in Water (v/v) and a separate solution of 0.1% Phosphoric Acid in Acetonitrile (v/v). Filter both through a 0.45 µm membrane filter and degas. The final mobile phase composition will be mixed by the HPLC pump.
-
Diluent: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) is recommended. The diluent should be miscible with the mobile phase and effectively dissolve the sample.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 5-Bromo-1,2,3-trimethoxybenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This compound is moderately soluble in organic solvents but poorly soluble in water.
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The optimized method parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water (both containing 0.1% H₃PO₄) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 271 nm (or experimentally determined λmax) |
| Run Time | Approximately 10 minutes |
System Suitability and Validation
To ensure the trustworthiness and reliability of the analytical results, a System Suitability Test (SST) must be performed before any sample analysis.
System Suitability Test (SST)
Inject the working standard solution five or six times. The results must meet the following criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry and absence of undesirable secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Indicates high column efficiency and good separation power. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Method Validation Principles
For routine use in a regulated environment, the method should be validated according to ICH guidelines. Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from preparation to final data reporting.
Caption: HPLC analysis workflow for 5-Bromo-1,2,3-trimethoxybenzene.
Conclusion
This application note presents a straightforward, robust, and reliable RP-HPLC method for the analysis of 5-Bromo-1,2,3-trimethoxybenzene. The use of a standard C18 column with an acetonitrile/water mobile phase provides excellent peak shape and resolution for routine quality control applications. The scientific rationale for each parameter has been discussed, empowering the analyst to troubleshoot and adapt the method as needed. By adhering to the outlined protocol and system suitability criteria, laboratories can ensure the generation of high-quality, trustworthy data for this important synthetic intermediate.
References
-
SIELC Technologies. (2018, May 17). Separation of 5-Bromo-1,2,3-trimethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemBK. (2024, April 10). 5-bromo-1,2,3-trimethoxybenzene. Retrieved from [Link]
-
Horvath, C., & Melander, W. (1978). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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Gaonkar, M. S., et al. (2016). Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils. Journal of Chromatography B, 1036-1037, 115-122. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,3,5-Trimethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,2,3-trimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Trimethoxybenzene Isomers by Bile Acids. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
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Hindawi. (2021, June 26). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]
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Application Note & Protocols: A Guide to the Synthesis of N,N′-Diarylated Indolo[3,2-b]carbazole Derivatives
Abstract: This document provides a comprehensive technical guide for the synthesis of N,N′-diarylated indolo[3,2-b]carbazole (ICZ) derivatives. It is intended for researchers, chemists, and material scientists working in organic electronics, medicinal chemistry, and drug development. We delve into the primary synthetic methodologies, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The guide offers detailed, field-proven protocols, mechanistic insights, and critical analysis of experimental choices to ensure reproducible and efficient synthesis.
Introduction: The Significance of the Indolo[3,2-b]carbazole Scaffold
The indolo[3,2-b]carbazole (ICZ) core is a rigid, planar, and extensively π-conjugated heterocyclic system.[1][2] This unique architecture, consisting of five fused rings, imparts exceptional thermal stability and favorable charge transport properties.[3][4] Consequently, ICZ derivatives have emerged as critical building blocks in the field of organic electronics, finding applications as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), active layers in Organic Field-Effect Transistors (OFETs), and donor materials in Organic Photovoltaics (OPVs).[1][5][6]
The electronic properties of the ICZ scaffold are highly tunable. Functionalization at the nitrogen atoms (N5 and N11 positions) with aryl groups is a particularly powerful strategy. This N,N′-diarylation extends the π-conjugation, modulates the HOMO/LUMO energy levels, influences molecular packing in the solid state, and enhances solubility—a critical factor for solution-based device fabrication.[2][6] In medicinal chemistry, ICZ derivatives are also recognized as potent agonists of the aryl hydrocarbon receptor (AhR), making their synthesis relevant for drug discovery programs.[2][7]
This guide provides detailed protocols for the two most robust and widely adopted methods for achieving N,N′-diarylation of the ICZ core.
Overall Synthetic Workflow
The synthesis of the target compounds typically follows a two-stage process. First, the core 5,11-dihydroindolo[3,2-b]carbazole is prepared. Second, this core is functionalized via a double N-arylation reaction.
Figure 1: General workflow for N,N'-diarylated ICZ synthesis.
Synthesis of the 5,11-Dihydroindolo[3,2-b]carbazole Precursor
A reliable method for constructing the ICZ scaffold is the Graebe-Ullmann reaction, which involves the reductive cyclization of N-phenylated carbazoles or related precursors.[8] An alternative and efficient route is the Cadogan cyclization of 2,2'-dinitrobiphenyls.[6] Below is a representative protocol based on the latter approach.
Protocol 3.1: Synthesis of ICZ Core via Cadogan Cyclization
This protocol involves the reductive cyclization of a suitable dinitro precursor, which can be synthesized via an Ullmann coupling.
Step 1: Synthesis of 2,2'-Dinitrobiphenyl
-
To a flask, add 2-iodonitrobenzene (2.0 equiv.), activated copper powder (4.0 equiv.), and dimethylformamide (DMF) as the solvent.
-
Heat the mixture to reflux (approx. 150-155 °C) under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture into a solution of ferric chloride in aqueous HCl to dissolve excess copper.
-
Extract the product with dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,2'-dinitrobiphenyl.
Step 2: Reductive Cyclization to 5,11-Dihydroindolo[3,2-b]carbazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,2'-dinitrobiphenyl (1.0 equiv.) in triethyl phosphite.
-
Heat the solution to reflux (approx. 155-160 °C) under a nitrogen atmosphere for 10-12 hours. The reaction is typically accompanied by a color change.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. The product often precipitates upon cooling. Collect the solid by filtration.
-
Wash the collected solid with a cold solvent like ethanol or hexane to remove residual triethyl phosphite and its oxide.
-
The resulting off-white or pale-yellow solid is 5,11-dihydroindolo[3,2-b]carbazole, which is often pure enough for the next step. Purity can be confirmed by ¹H NMR spectroscopy.
Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C–N bonds, valued for its high efficiency, broad substrate scope, and relatively mild reaction conditions.[9][10] The reaction utilizes a palladium catalyst, typically in its Pd(0) active form, in combination with a bulky, electron-rich phosphine ligand and a base.[11]
Causality Behind Component Choices:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts that generate the active Pd(0) species in situ.
-
Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical.[11] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the N–H bond of the indolo[3,2-b]carbazole, forming the nucleophilic amide anion.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to ensure the stability of the catalyst and reagents.
Catalytic Cycle
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 4.1: Synthesis of 5,11-bis(4-methoxyphenyl)indolo[3,2-b]carbazole
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 5,11-Dihydroindolo[3,2-b]carbazole | 256.31 | 1.0 | 1.0 |
| 4-Bromoanisole | 187.04 | 2.2 | 2.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.04 Pd |
| XPhos | 476.60 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 3.0 | 3.0 |
| Anhydrous Toluene | - | ~20 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere is Crucial: Perform all steps under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques. All glassware should be oven- or flame-dried.
-
Assemble the Reaction: To a Schlenk flask, add 5,11-dihydroindolo[3,2-b]carbazole (1.0 equiv.), sodium tert-butoxide (3.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with the inert gas three times to remove all oxygen.
-
Add Solvents and Reagents: Add anhydrous toluene via syringe, followed by 4-bromoanisole (2.2 equiv.).
-
Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor Progress: Monitor the reaction by TLC (e.g., 9:1 hexane:ethyl acetate). The product spot should be significantly less polar than the starting ICZ core. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute with dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a solid. Purify via column chromatography on silica gel using a hexane/DCM gradient.
-
Combine the product-containing fractions and evaporate the solvent.
-
Further purification can be achieved by recrystallization from a solvent system like toluene/hexane or by sublimation if the compound is thermally stable.
-
Expected Yield: 75-90%.
-
Methodology 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C–N bond formation, predating modern palladium catalysis.[12] It traditionally requires stoichiometric copper and high temperatures (>180 °C). However, modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) with a ligand, often a diamine or phenanthroline, which allows for milder reaction conditions.[12]
Causality Behind Component Choices:
-
Copper Source: Copper(I) iodide (CuI) is a common and effective precatalyst.
-
Ligand: 1,10-Phenanthroline or N,N'-dimethylethylenediamine are frequently used. The ligand stabilizes the copper center, enhances its solubility, and facilitates the catalytic cycle.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is sufficient. It deprotonates the ICZ core and also acts as a halide scavenger.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically required, although dioxane can be used in some ligand-accelerated systems.
Reaction Mechanism
The mechanism, while not as definitively established as the Buchwald-Hartwig cycle, is believed to involve the formation of a copper(I) amide intermediate. This species then undergoes a reaction with the aryl halide, possibly through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate.[12]
Figure 3: Postulated catalytic cycle for the Ullmann condensation.
Protocol 5.1: Synthesis of 5,11-bis(phenyl)indolo[3,2-b]carbazole
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 5,11-Dihydroindolo[3,2-b]carbazole | 256.31 | 1.0 | 1.0 |
| Iodobenzene | 204.01 | 2.5 | 2.5 |
| Copper(I) Iodide (CuI) | 190.45 | 0.2 | 0.2 |
| 1,10-Phenanthroline | 180.21 | 0.4 | 0.4 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 4.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | ~25 mL | - |
Step-by-Step Procedure:
-
Assemble the Reaction: In an oven-dried flask, combine 5,11-dihydroindolo[3,2-b]carbazole (1.0 equiv.), CuI (0.2 equiv.), 1,10-phenanthroline (0.4 equiv.), and finely ground anhydrous K₂CO₃ (4.0 equiv.).
-
Inert Atmosphere: Seal the flask and place it under a nitrogen or argon atmosphere.
-
Add Solvents and Reagents: Add anhydrous DMF via syringe, followed by iodobenzene (2.5 equiv.).
-
Reaction Conditions: Heat the mixture to 130-140 °C with vigorous stirring for 24-48 hours.
-
Monitor Progress: Check the reaction's progress using TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts and base, washing the pad with ethyl acetate or DCM.
-
Transfer the filtrate to a separatory funnel and wash extensively with water to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Recrystallization from a suitable solvent can be performed for final purification.
-
Expected Yield: 60-80%.
-
Purification and Characterization
Purification Challenges: N,N'-diarylated ICZ derivatives are often crystalline but possess low solubility in common organic solvents, which can complicate purification.[3]
-
Chromatography: Use a minimal amount of a stronger solvent (like DCM) to load the crude material onto the silica gel column, then elute with a less polar solvent system (e.g., hexane/toluene).
-
Recrystallization: Toluene, xylene, or chlorobenzene are often effective solvents for recrystallization, sometimes in combination with a less-soluble co-solvent like hexane or methanol.
-
Sublimation: Gradient sublimation under high vacuum is a powerful technique for achieving very high purity, essential for organic electronics applications.
Standard Characterization:
-
¹H and ¹³C NMR: Provides structural confirmation. The disappearance of the N–H proton signal (typically >10 ppm) is a key indicator of successful diarylation.
-
Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition.
-
Melting Point: Pure crystalline solids should exhibit a sharp melting point.
-
UV-Vis and Photoluminescence Spectroscopy: To evaluate the optical and electronic properties of the new materials.
Conclusion
The synthesis of N,N′-diarylated indolo[3,2-b]carbazole derivatives is a critical step in the development of advanced materials for organic electronics and probes for chemical biology. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are robust and effective methods for this transformation. The Buchwald-Hartwig reaction generally offers milder conditions, higher yields, and a broader substrate scope, making it the preferred modern method. However, the Ullmann condensation remains a viable, cost-effective alternative. The choice of method will depend on substrate compatibility, available laboratory equipment, and cost considerations. Careful execution of the protocols provided herein, with particular attention to maintaining an inert atmosphere and performing rigorous purification, will enable the successful synthesis of these valuable compounds.
References
-
Kim, S. H., et al. (2008). Facile Synthesis of Novel indolo[3,2-b]carbazole Derivatives and a Chromogenic-Sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry, 6(14), 2484-7. [Link]
-
Li, H., et al. (2015). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C, 3(38), 9896-9903. [Link]
-
Kim, S. H., et al. (2008). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry. [Link]
-
Wu, J., et al. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties and Applications. Angewandte Chemie International Edition, 59(31), 12697-12702. [Link]
-
Papafotika, A., et al. (2021). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules, 26(16), 4995. [Link]
-
Wu, J., et al. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie. [Link]
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Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
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Magano, J., & Dunetz, J. R. (2012). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 31(21), 7489-7500. [Link]
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Application Notes & Protocols: Investigating 5-(Bromomethyl)-1,2,3-trimethoxybenzene as a Potential Anti-mitotic Agent
Abstract
Microtubule dynamics are a cornerstone of cellular division, making them a highly validated and critical target in oncology.[1][2] Compounds that interfere with these dynamics, known as anti-mitotic agents, have been successfully developed into frontline cancer chemotherapeutics.[3] A key pharmacophore found in many potent tubulin inhibitors is the 3,4,5-trimethoxyphenyl moiety, which is a structural hallmark of natural products like Combretastatin A-4 (CA-4).[4][5] CA-4 exerts its powerful anti-mitotic and anti-vascular effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[1][6] This application note explores 5-(Bromomethyl)-1,2,3-trimethoxybenzene, a structural analog of the active A-ring of CA-4, as a subject for investigation as a novel anti-mitotic agent. The presence of the essential trimethoxyphenyl group suggests a potential interaction with tubulin, while the reactive bromomethyl group offers a versatile anchor for derivatization or potential direct alkylating activity.[7][8] We provide a hypothesized mechanism of action and a comprehensive suite of protocols for the synthesis, biochemical evaluation, and cell-based characterization of this compound's anti-mitotic potential.
Introduction: The Rationale for Targeting Tubulin
The cellular cytoskeleton is a dynamic network of protein filaments, with microtubules playing a pivotal role in the formation of the mitotic spindle—the intricate machinery responsible for segregating chromosomes during cell division.[9] The dynamic instability of microtubules, a process involving rapid cycles of polymerization (growth) and depolymerization (shrinkage), is essential for proper spindle function.[10][11] Disruption of this equilibrium by small molecules leads to a mitotic arrest, where the cell is unable to progress through metaphase, ultimately triggering apoptosis (programmed cell death).[2][12]
Combretastatin A-4 (CA-4) is a stilbene natural product isolated from the African willow tree Combretum caffrum that potently inhibits tubulin polymerization.[1][6] Its clinical utility has been hampered by poor water solubility and isomerization of the active cis-stilbene double bond to the inactive trans-form.[4][13][14] This has driven extensive research into developing structurally simplified or constrained analogs that retain the key pharmacophoric features while improving drug-like properties.[4][13] The 3,4,5-trimethoxyphenyl "A-ring" is consistently identified as crucial for high-affinity binding to the colchicine site on tubulin.[4][5]
This compound incorporates this critical A-ring motif.[7] Its investigation is predicated on the hypothesis that this core structure can serve as a scaffold for novel anti-mitotic agents. These application notes provide the foundational protocols for researchers to test this hypothesis, from direct evaluation of the parent compound to its use as a synthetic intermediate.[15]
Hypothesized Mechanism of Action
Based on its structural homology to the A-ring of CA-4 and other colchicine-site binders, we hypothesize that this compound or its derivatives will function by inhibiting tubulin polymerization. The trimethoxyphenyl moiety is predicted to occupy a key subcavity in the colchicine binding site on β-tubulin. This binding event would prevent the tubulin heterodimer from adopting the correct conformation for incorporation into a growing microtubule protofilament. The subsequent disruption of microtubule dynamics would lead to a cascade of cellular events, including the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and eventual induction of apoptosis.
Synthesis and Characterization
The compound this compound is not naturally occurring and must be chemically synthesized. It is typically prepared from a commercially available starting material such as 3,4,5-trimethoxybenzyl alcohol. The bromination of the benzylic alcohol is a standard transformation in organic synthesis.
Protocol 3.1: Synthesis of this compound
Causality: This protocol utilizes phosphorus tribromide (PBr₃) to convert a primary benzylic alcohol into the corresponding benzyl bromide. PBr₃ is an effective reagent for this transformation, proceeding through a nucleophilic substitution mechanism that is generally high-yielding and clean for electron-rich substrates like this one. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting material. The reaction is run at 0 °C to control the exothermic reaction and minimize side-product formation.
Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (approx. 0.4 eq) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution to neutralize excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
In Vitro Evaluation: A Multi-Assay Approach
A tiered approach is essential to validate the anti-mitotic potential of a test compound. We begin with a direct biochemical assay to test the primary hypothesis (tubulin polymerization inhibition) and proceed to cell-based assays to determine cytotoxicity, effects on cell cycle progression, and direct visualization of microtubule disruption.
Biochemical Assay: In Vitro Tubulin Polymerization
Causality: This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.[10] It is the most direct test of the primary hypothesis. The increase in fluorescence from a reporter dye that binds preferentially to polymerized microtubules provides a quantitative, real-time readout of the polymerization process.[10][16] A sigmoidal curve is expected, representing nucleation, growth, and plateau phases. Inhibitors will reduce the rate and extent of this fluorescence increase.[10]
Protocol 4.1.1: Fluorescence-Based Tubulin Polymerization Assay [9][10][16]
Materials:
-
Lyophilized, high-purity (>99%) tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI, which fluoresces more intensely when incorporated into microtubules)[9]
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control: Nocodazole or Colchicine (inhibitor)
-
Negative Control: Paclitaxel (enhancer)
-
Vehicle Control: DMSO
-
Black, opaque 96-well microplate
-
Temperature-controlled fluorescence plate reader (Excitation/Emission appropriate for the dye, e.g., ~360/450 nm for DAPI)
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration (e.g., 10 mg/mL). Prepare a 10 mM GTP stock.
-
Test Compound Preparation: Prepare serial dilutions of the test compound in General Tubulin Buffer to create 10x working stocks. The final DMSO concentration in the assay should be kept low (<1%) to avoid artifacts.
-
Plate Setup: Add 5 µL of the 10x test compound, controls, or vehicle (DMSO) to the appropriate wells of a pre-warmed (37 °C) 96-well plate.
-
Reaction Mix Preparation: On ice, prepare the Tubulin Reaction Mix. For a final tubulin concentration of 2 mg/mL, combine General Tubulin Buffer, GTP (to 1 mM final), glycerol (to 10% final), the fluorescent reporter dye, and the tubulin stock. Keep this mix on ice until the moment of use.[9]
-
Initiate Polymerization: To start the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well containing the compound/controls. The final volume will be 50 µL.
-
Data Acquisition: Immediately place the plate into the 37 °C plate reader. Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time for each concentration. Calculate the initial rate of polymerization (Vmax) and the final plateau level. Determine the IC₅₀ value, which is the concentration of the compound that inhibits the polymerization rate by 50%.
Cell-Based Assays
Protocol 4.2.1: Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay
Causality: Before investigating the mechanism, it is crucial to determine the concentration at which the compound is cytotoxic to cancer cells. The SRB assay is a colorimetric assay that measures cell density based on the total cellular protein content.[17][18] It is a reliable and reproducible method that is independent of cellular metabolic activity, unlike formazan-based assays (e.g., MTT), making it less prone to compound interference.[18][19]
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well tissue culture plates
-
Test compound stock solution in DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution (pH 10.5)
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37 °C, 5% CO₂.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the media. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.[18]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% acetic acid. Remove excess water and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Destaining: Quickly discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus log[concentration] and determine the IC₅₀ value using non-linear regression.
Protocol 4.2.2: Cell Cycle Analysis by Flow Cytometry
Causality: Anti-mitotic agents that disrupt microtubule function cause cells to arrest in the G2 or M phase of the cell cycle.[20] Flow cytometry using propidium iodide (PI) staining allows for the quantification of cellular DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n). An accumulation of cells in the G2/M peak after treatment is a strong indicator of anti-mitotic activity. Ethanol fixation is chosen as it effectively permeabilizes the cells and preserves DNA integrity for stoichiometric PI binding. RNase treatment is critical to prevent PI from binding to double-stranded RNA, which would confound the DNA content measurement.[21]
Materials:
-
Cancer cell line
-
6-well tissue culture plates
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 18-24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both floating and adherent cells. To do this, collect the media (containing floating cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the trypsinized cells with the collected media.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in ~500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20 °C for at least 2 hours (or up to several weeks).[22]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21] Compare the cell cycle distribution of treated cells to the vehicle control.
Protocol 4.2.3: Immunofluorescence Microscopy of the Microtubule Network
Causality: This technique provides direct visual evidence of the compound's effect on the cellular microtubule architecture.[23] In untreated interphase cells, microtubules form a fine, filamentous network extending throughout the cytoplasm. In mitotic cells, they form the bipolar spindle. Treatment with a tubulin polymerization inhibitor is expected to cause depolymerization of this network, resulting in diffuse tubulin staining and disorganized, collapsed mitotic spindles.[24]
Materials:
-
Cancer cell line
-
Glass coverslips in 12- or 24-well plates
-
Test compound and vehicle (DMSO)
-
Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (only needed for PFA fixation)
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with the test compound at its IC₅₀ concentration for a relevant time period (e.g., 18-24 hours).
-
Fixation: Wash the cells with PBS. Fix with ice-cold methanol at -20 °C for 5-10 minutes.[24] (Alternatively, fix with 4% PFA for 15 minutes at room temperature, followed by permeabilization).
-
Blocking: Wash the fixed cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4 °C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash once more with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (green channel) and nuclei (blue channel). Look for changes in microtubule organization and mitotic spindle morphology in treated cells compared to controls.
Data Summary and Interpretation
The collective data from these assays will provide a comprehensive profile of the compound's anti-mitotic potential. The results should be tabulated for clear comparison.
Table 1: Example Data Profile for a Potent Anti-Mitotic Agent
| Assay | Parameter Measured | Example Result | Interpretation |
| Tubulin Polymerization | IC₅₀ (Polymerization Rate) | 2.5 µM | Direct inhibition of microtubule assembly. |
| SRB Cytotoxicity | IC₅₀ (HeLa cells, 48h) | 50 nM | Potent anti-proliferative activity against a cancer cell line. |
| Cell Cycle Analysis | % Cells in G2/M (at IC₅₀, 24h) | 75% (vs. 15% in control) | Strong induction of mitotic arrest. |
| Immunofluorescence | Microtubule Morphology | Disrupted interphase network; collapsed, abnormal mitotic spindles. | Phenotypic confirmation of microtubule disruption in cells. |
A positive result is characterized by a low micromolar or nanomolar IC₅₀ in both the biochemical and cytotoxicity assays, a significant accumulation of cells in the G2/M phase, and clear visual evidence of microtubule network disruption. Such a profile would strongly support the hypothesis that this compound or its derivatives act as anti-mitotic agents targeting tubulin.
Conclusion and Future Directions
This document outlines a systematic and robust framework for investigating this compound as a potential anti-mitotic agent. The provided protocols are designed to test its activity from the molecular level to the cellular level, providing a comprehensive dataset for decision-making in a drug discovery context.
If the parent compound shows promising activity, the reactive bromomethyl group serves as an ideal handle for synthetic elaboration. Future work could involve creating a library of analogs by reacting it with various nucleophiles (e.g., amines, thiols, imidazoles) to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmaceutical properties. This strategic approach, grounded in the foundational assays described herein, provides a clear path for the development of novel tubulin-targeting cancer therapeutics.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to improve your reaction yield and purity.
Introduction: The Chemistry of Bromomethylation
The synthesis of this compound, a valuable intermediate in organic synthesis, typically involves an electrophilic aromatic substitution reaction.[1][2] The most common methods employ the bromomethylation of 1,2,3-trimethoxybenzene. This reaction introduces a bromomethyl group (-CH₂Br) onto the aromatic ring. While seemingly straightforward, this process is often plagued by issues such as low yields, the formation of side products, and purification difficulties. Understanding the underlying mechanisms and potential pitfalls is crucial for success.
A general approach involves reacting the aromatic compound with formaldehyde (or a polymer like paraformaldehyde) and hydrogen bromide.[3][4][5][6] Lewis acid catalysts can also be employed to enhance the reactivity of the electrophile.[3][7]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors:
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Reagent Quality: Ensure your starting material, 1,2,3-trimethoxybenzene, is pure. Impurities can interfere with the reaction. The quality of paraformaldehyde and the concentration of the hydrogen bromide solution are also critical.
-
Reaction Conditions: Temperature control is crucial. While some procedures suggest heating, excessive heat can lead to the formation of diarylmethane byproducts.[4] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Moisture: The presence of water can be detrimental, as it can hydrolyze the bromomethylating agent or the product. Ensure all glassware is thoroughly dried and use anhydrous solvents where appropriate.
-
Stoichiometry: The molar ratios of the reactants are key. An excess of the bromomethylating agent might lead to the formation of bis- or even tris-bromomethylated products, especially with highly activated rings like 1,3,5-trimethoxybenzene.[8]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products?
A2: The formation of multiple products is a common issue. Potential side products include:
-
Di- and Tri-substituted Products: As mentioned, over-bromomethylation can occur, leading to the formation of di- and tri-bromomethylated trimethoxybenzene.
-
Diarylmethane Formation: The product, a benzyl bromide derivative, is itself reactive and can undergo a Friedel-Crafts alkylation with another molecule of the starting material to form a diarylmethane.[4]
-
Oxidation Products: If the reaction conditions are too harsh or if there is exposure to air at high temperatures, oxidation of the benzyl bromide to the corresponding benzaldehyde can occur.
-
Unreacted Starting Material: An incomplete reaction will result in the presence of the starting 1,2,3-trimethoxybenzene.
Q3: How can I effectively purify the final product?
A3: Purification can be challenging due to the similar polarities of the desired product and some side products.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification.[9] A common solvent system is a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane or isopropanol).[8]
-
Column Chromatography: For oily products or for separating mixtures with very similar polarities, silica gel column chromatography is necessary. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
-
Aqueous Workup: A thorough aqueous workup is essential to remove any remaining acids or water-soluble byproducts before further purification.
Q4: Are there alternative, potentially higher-yielding methods for this synthesis?
A4: Yes, several alternative methods have been reported. One notable procedure involves the use of a solution of HBr in acetic acid with paraformaldehyde.[4][5] This method can offer high selectivity and milder reaction conditions, potentially reducing the formation of side products.[4] Another approach involves the synthesis from 3,4,5-Trimethoxybenzyl alcohol.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reagents | Verify the purity of 1,2,3-trimethoxybenzene via NMR or GC-MS. Check the quality of paraformaldehyde and the concentration of HBr. | Use freshly purchased, high-purity reagents. Store paraformaldehyde in a desiccator. |
| Inadequate Temperature | Monitor the internal reaction temperature. | Optimize the reaction temperature. A moderate temperature of 40-50 °C is often a good starting point.[4] |
| Presence of Moisture | Ensure all glassware is oven-dried. Use anhydrous solvents if the procedure calls for them. | Flame-dry glassware under vacuum before use. Use freshly opened anhydrous solvents. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC. | Allow the reaction to proceed for a longer duration, checking for completion at regular intervals. |
Problem 2: Formation of Multiple Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-bromomethylation | Analyze the product mixture by NMR or GC-MS to identify di- and tri-substituted species. | Carefully control the stoichiometry. Use a slight excess of the trimethoxybenzene relative to the bromomethylating agent. |
| Diarylmethane Formation | Look for high molecular weight peaks in the mass spectrum. | Keep the reaction temperature as low as possible while still allowing the reaction to proceed. Add the bromomethylating agent slowly to maintain a low concentration. |
| Starting Material Remains | Check for the presence of the starting material spot on the TLC. | Increase the reaction time or slightly increase the amount of the bromomethylating agent. |
Problem 3: Difficult Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Co-eluting Impurities | Observe broad or overlapping spots on TLC. | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina). |
| Product Instability | The product may degrade on the silica gel column. | Deactivate the silica gel with triethylamine before use. Perform the chromatography quickly and at a low temperature. |
| Oily Product | The product fails to crystallize. | Attempt co-distillation with a high-boiling solvent to remove impurities. If all else fails, column chromatography is the best option. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on a convenient and selective bromomethylation procedure.[4][5]
Materials:
-
1,2,3-Trimethoxybenzene
-
Paraformaldehyde
-
Glacial Acetic Acid
-
33% HBr in Acetic Acid
-
Dichloromethane
-
Water
-
2-Propanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,3-trimethoxybenzene, paraformaldehyde, and glacial acetic acid.
-
With vigorous stirring, add a 33% solution of HBr in acetic acid to the mixture.
-
Heat the reaction mixture to 85 °C in a sealed container and stir for 3 hours.[8]
-
After cooling to room temperature, add dichloromethane and water.
-
Separate the organic phase and wash it three times with water.
-
Filter the dichloromethane phase through a plug of silica gel.
-
Remove the solvent under reduced pressure to obtain a yellow oil.
-
Dissolve the oil in a mixture of 2-propanol and dichloromethane.
-
Reduce the volume of the solution to induce crystallization.
-
Filter the white crystals and wash with cold 2-propanol.
-
Dry the product under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrO₃ | [11] |
| Molecular Weight | 261.11 g/mol | [11] |
| Boiling Point | 306.5 °C at 760 mmHg | [12] |
| Melting Point | 78-82 °C (lit.) |
Visualizing the Process
Reaction Workflow
Caption: A flowchart of the optimized synthesis workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Retrieved from [Link]
- van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263.
- van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds.
- Google Patents. (n.d.). US7078465B2 - Process to bromomethylate aromatic compounds.
- Pfeiffer, W. D. (n.d.).
- Google Patents. (n.d.). CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates.
- Nielsen, B. E., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Synlett, 24(19), 2437-2442.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
J-GLOBAL. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE. Retrieved from [Link]
-
Glasp. (2018, May 7). Benzene Side Chain Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
-
The Royal Society of Chemistry. (n.d.). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Retrieved from [Link]
- Google Patents. (n.d.). CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
-
Rutgers University Newark. (n.d.). Chapter 22: Reactions Of Benzene And Its Derivatives. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 5-bromo-1, 2, 3-trimethoxybenzene.
- (n.d.).
-
Chemistry LibreTexts. (2025, January 29). 3.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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Technical Support Center: Side Reaction Prevention in the Bromination of Trimethoxybenzene Derivatives
Welcome to the Technical Support Center for the bromination of trimethoxybenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The high activation of the trimethoxybenzene ring system, while facilitating electrophilic substitution, also presents a significant challenge in controlling selectivity and preventing unwanted side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve clean, high-yielding, and selective brominations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of trimethoxybenzene derivatives. Each issue is followed by a detailed explanation of the potential causes and actionable solutions.
Issue 1: My reaction is producing a mixture of di- and tri-brominated products instead of the desired mono-brominated compound.
Cause: This is the most common side reaction and is a direct consequence of the high electron density of the trimethoxybenzene ring. The methoxy groups are strong activating groups, making the product of the initial bromination even more reactive towards further electrophilic substitution than the starting material.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to the trimethoxybenzene substrate. Adding the brominating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration of the electrophile, favoring mono-substitution.
-
Lower the Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetic product over the thermodynamic product.[1] Reactions are often best performed at 0 °C or even lower (e.g., -78 °C) to temper the reactivity of the system.
-
Choose a Milder Brominating Agent: While molecular bromine (Br₂) is a powerful brominating agent, it often leads to over-bromination with highly activated substrates. Consider using a milder and more selective reagent.
| Brominating Agent | Typical Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, dark | Good to excellent for mono-bromination |
| Pyridinium Bromide Perbromide | Acetic acid or THF | Good selectivity, crystalline solid, easier to handle |
| Bromine (Br₂) | Acetic acid, CH₂Cl₂, CCl₄ | High reactivity, often leads to polybromination |
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent.[2] Less polar solvents can sometimes reduce the rate of reaction and improve selectivity. For example, switching from a polar solvent like acetic acid to a less polar one like dichloromethane or carbon tetrachloride may be beneficial.[3]
Issue 2: I am observing bromination on the benzylic position of a methyl or other alkyl substituent on the ring.
Cause: This side reaction, known as benzylic bromination, occurs via a free-radical mechanism and is often promoted by light or radical initiators.[4][5] N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, and its use under conditions that favor radical formation (e.g., exposure to UV light, presence of AIBN) will lead to this undesired outcome.[6][7][8]
Solutions:
-
Control Reaction Conditions: To favor electrophilic aromatic substitution over benzylic bromination, conduct the reaction in the dark and at a temperature that does not promote significant radical formation.
-
Avoid Radical Initiators: Ensure that your reaction setup is free from radical initiators such as peroxides or AIBN, unless benzylic bromination is the desired outcome.
-
Reagent Choice: If benzylic bromination is a persistent issue with NBS, consider a different brominating agent that is less prone to radical pathways under your reaction conditions, such as pyridinium bromide perbromide.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose brominating agent for the selective mono-bromination of trimethoxybenzene derivatives?
For selective mono-bromination of highly activated systems like trimethoxybenzenes, N-Bromosuccinimide (NBS) is often the reagent of choice.[9] It is a crystalline solid that is easier and safer to handle than liquid bromine. NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[5] Using NBS in a polar aprotic solvent like acetonitrile or DMF in the dark typically gives good results.[2]
Q2: How does the substitution pattern of the trimethoxybenzene (1,2,3-, 1,2,4-, or 1,3,5-) affect the regioselectivity of bromination?
The substitution pattern has a profound effect on the regioselectivity of the reaction, as it dictates the positions most activated towards electrophilic attack.
-
1,3,5-Trimethoxybenzene: This is the most activated isomer. The three methoxy groups work in concert to activate the 2, 4, and 6 positions. Due to symmetry, these positions are equivalent, leading to a single possible mono-brominated product.
-
1,2,3-Trimethoxybenzene: The methoxy groups at positions 1 and 3 strongly activate the 4 and 6 positions (ortho and para to two activating groups). The 5-position is less activated. Therefore, bromination is expected to occur primarily at the 4- or 6-position.
-
1,2,4-Trimethoxybenzene: The positions are differentially activated. The 5-position is para to the 2-methoxy and ortho to the 4-methoxy group, making it highly activated. The 3-position is ortho to the 2- and 4-methoxy groups, also making it highly activated. The 6-position is ortho to the 1-methoxy group and meta to the 4-methoxy group, making it less activated. Therefore, a mixture of products is possible, and careful control of reaction conditions is crucial to achieve selectivity.
Q3: My reaction has gone to completion, but I am having trouble removing the color of excess bromine during the workup. What should I do?
Excess bromine can often be removed during the aqueous workup by quenching with a reducing agent.
-
Sodium Thiosulfate Wash: A wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective method.[10][11][12] The thiosulfate reduces the elemental bromine to colorless bromide ions.
-
Sodium Bisulfite or Sulfite Wash: An aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) can also be used to quench excess bromine.[10]
Q4: After my workup, I see a significant amount of succinimide in my crude product from the NBS reaction. How can I remove it?
Succinimide is the byproduct of reactions using NBS. It has some water solubility and can often be removed with an aqueous wash.
-
Aqueous Washes: Multiple washes with water or brine can help to remove succinimide.[13][14]
-
Basic Wash (with caution): A dilute aqueous solution of sodium bicarbonate or sodium hydroxide can be used to deprotonate the succinimide, making it more water-soluble. However, this should be avoided if your product contains base-labile functional groups.[13]
-
Filtration: In some non-polar solvents like chloroform, succinimide may precipitate and can be removed by filtration.[14]
-
Silica Gel Chromatography: If aqueous extraction is insufficient, column chromatography is an effective method for separating the desired product from the more polar succinimide.[13]
Experimental Protocols
Protocol 1: General Procedure for Selective Monobromination using NBS
This protocol provides a general starting point for the selective monobromination of a trimethoxybenzene derivative.
-
Dissolution: Dissolve the trimethoxybenzene derivative (1.0 eq.) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
Protocol 2: Workup for Removal of Excess Bromine and Succinimide
-
Dilution: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Quenching: Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate. The bromine color should disappear.
-
Aqueous Wash: Wash with deionized water to begin removing succinimide.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to aid in the separation of the aqueous and organic layers.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visual Guides
Caption: Troubleshooting flowchart for common bromination side reactions.
Caption: Decision tree for selecting the appropriate brominating agent.
References
-
Chemistry Steps. Benzylic Bromination. [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
-
YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020-11-20). [Link]
-
Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. (2023-08-07). [Link]
-
PubMed. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009-12-01). [Link]
-
ACS Publications. The Mechanism of Benzylic Bromination with N-Bromosuccinimide. [Link]
-
ACS Publications. “Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH3Br at Moderate Temperatures. [Link]
-
Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013-10-31). [Link]
-
University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]
-
ChemRxiv. Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025-04-07). [Link]
-
YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022-11-29). [Link]
-
Chemistry LibreTexts. 5.11: Reactivity and Selectivity. (2020-05-30). [Link]
-
PMC - NIH. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019-06-04). [Link]
-
ResearchGate. How to do workup after doing bromination with NBS?. (2017-02-25). [Link]
-
PMC - PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. [Link]
-
Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]
-
ResearchGate. A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. (2025-08-06). [Link]
-
ResearchGate. Bromination of 1,3,5-trimethoxybenzene promoted by 1-PDI, supported on.... [Link]
-
ResearchGate. A New Regioselective Bromination of Activated Aromatic Rings. (2025-08-07). [Link]
-
ResearchGate. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]
-
Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022-04-08). [Link]
-
Quora. How to remove bromine from a reaction mixture? I know it's boiling point is 138 degrees .... (2020-12-18). [Link]
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Reactions of Aromatic Compounds. [Link]
-
YouTube. Electrophilic Aromatic Substitution with Multiple Benzene Rings in One Molecule. (2017-04-22). [Link]
-
ResearchGate. Plausible pathways of ring-opening bromination. [Link]
-
Analytical Methods (RSC Publishing). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. (2019-10-01). [Link]
-
The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]
-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2024-09-30). [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025-02-28). [Link]
-
ResearchGate. (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025-10-16). [Link]
-
Chemistry Stack Exchange. Prevention of Electrophilic Aromatic Substitution. (2020-06-23). [Link]
-
YouTube. Benzene Side Chain Reactions. (2018-05-07). [Link]
-
Glasp. Benzene Side Chain Reactions | Video Summary and Q&A. (2018-05-07). [Link]
-
ResearchGate. Green Synthesis of 1,2,3-Trimethoxybenzene. (2025-08-07). [Link]
-
Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. (2023-01-22). [Link]
-
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
ResearchGate. Reaction mechanism for the formation of 1,2,4-trimethoxybenzene. [Link]
-
PubChem. 1,2,3-Trimethoxybenzene. [Link]
-
NIST WebBook. 1,2,4-Trimethoxybenzene. [Link]
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Technical Support Center: Recrystallization of 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Welcome to the technical support center for the purification of crude 5-(Bromomethyl)-1,2,3-trimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the recrystallization of this compound. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[1][2] For this compound, a non-polar to moderately polar solvent is generally a good starting point. Based on literature and practical experience, the following solvents and solvent systems are recommended for consideration:
-
Isopropanol: A patent for a related compound, 5-bromo-1,2,3-trimethoxybenzene, suggests recrystallization from isopropanol.[3]
-
Petroleum Ether: A study on the synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene, a structurally similar compound, reported successful recrystallization from petroleum ether, yielding colorless prisms.[4]
-
Pentane/Chloroform Mixture: A 3:1 mixture of pentane and chloroform has been used to recrystallize a related dibrominated trimethoxybenzene derivative, resulting in dense white needles.[5]
-
Ethanol: Absolute ethanol has been successfully used for the recrystallization of other halogenated trimethoxybenzene derivatives.[5]
It is crucial to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent mixture.[2]
Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 74-75°C).[6] It can also be caused by a high concentration of impurities, which can depress the melting point.
Here are some troubleshooting steps:
-
Lower the temperature: Try using a solvent with a lower boiling point.
-
Add more solvent: The solution might be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Re-dissolve the oil in more of the "soluble solvent" if using a mixed solvent system and allow it to cool again.[7]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help achieve a slower cooling rate.[8]
-
Use a different solvent system: Experiment with solvent mixtures. If your compound is very soluble in one solvent and insoluble in another miscible solvent, this can be an effective strategy.[9]
Q3: I'm getting a very low yield after recrystallization. What are the common causes?
A3: A low yield is a frequent issue in recrystallization.[7] The most common culprits are:
-
Using too much solvent: This is the most frequent reason for poor yield.[10][11] The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[10]
-
Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-warmed funnel and filter the solution quickly.[8]
-
Inappropriate solvent choice: If the compound has significant solubility in the solvent at low temperatures, you will inevitably have a lower recovery.
-
Washing with room temperature solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize re-dissolving your product.[10]
Q4: My final product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored compounds adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration.[8]
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. Add the charcoal to the slightly cooled solution to prevent bumping.[8]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.[11] 2. The solution is supersaturated.[10][11] | 1. Boil off some of the solvent to increase the concentration and try cooling again.[11] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[10][11] |
| Crystallization happens too quickly. | 1. The solution is too concentrated. 2. The solution is cooling too rapidly.[7] | 1. Reheat the solution and add a small amount of additional solvent.[7] 2. Allow the flask to cool slowly on a non-conductive surface (like a cork ring or paper towels) before placing it in an ice bath.[7][8] |
| The solid "oils out". | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High impurity concentration. 3. The solution is too concentrated. | 1. Choose a solvent with a lower boiling point. 2. Consider a preliminary purification step or using activated charcoal if colored impurities are present.[7] 3. Reheat to dissolve the oil, add more solvent, and cool slowly.[7] |
| Low recovery/yield. | 1. Too much solvent was used.[10][11] 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that is not ice-cold.[10] | 1. Use the minimum amount of boiling solvent necessary to dissolve the crude product.[10] 2. Use a pre-warmed funnel for hot filtration.[8] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[10] |
| Product is still impure after recrystallization. | 1. The chosen solvent does not effectively differentiate between the product and the impurity. 2. Rapid crystal growth trapped impurities within the crystal lattice.[7] | 1. Perform new solvent tests to find a more suitable system where the impurity is either highly soluble or insoluble. 2. Ensure slow cooling to allow for the formation of pure crystals.[1] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Small-Scale Solvent Selection
The key to a good recrystallization is finding the right solvent.[1] This protocol outlines a systematic approach to testing potential solvents.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. rsc.org [rsc.org]
- 6. 21852-50-6 CAS MSDS (5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Storage and handling guidelines for 3,4,5-Trimethoxybenzyl bromide
Answering the user's request.## Technical Support Center: 3,4,5-Trimethoxybenzyl Bromide
Welcome to the technical support guide for 3,4,5-Trimethoxybenzyl Bromide. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the unique challenges associated with this highly reactive compound. This guide is structured as a series of questions and answers to directly address potential issues in your experimental workflow, ensuring both safety and success.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section covers the most common inquiries regarding the fundamental storage and handling of 3,4,5-Trimethoxybenzyl Bromide.
Question: What are the absolute critical storage conditions for 3,4,5-Trimethoxybenzyl Bromide to ensure its stability?
Answer: Proper storage is paramount due to the compound's inherent instability. The high electron density contributed by the three methoxy groups on the benzene ring makes the benzylic bromide an excellent leaving group, rendering the molecule highly reactive and prone to decomposition[1]. To maintain its integrity, adhere strictly to the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down the rate of auto-decomposition and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | The compound is highly sensitive to moisture. Water will hydrolyze the bromide to the corresponding and often unreactive 3,4,5-trimethoxybenzyl alcohol. |
| Light | Protect from light; store in an amber glass bottle | Similar benzyl bromide compounds are known to be light-sensitive, which can accelerate decomposition[2]. |
| Container | Keep container tightly closed and sealed | Prevents exposure to atmospheric moisture and oxygen[3]. |
Question: I received the product and it has a yellow or brownish tint, not the white color described. Is it still usable?
Answer: A white to off-white or light yellow color is typical for this solid. However, a distinct brown, dark purple, or the presence of a "black slurry" is a clear indicator of significant decomposition[1][2]. This degradation is often due to improper storage or handling during transit, leading to exposure to moisture, heat, or light.
-
For reactions sensitive to impurities: We strongly advise against using a significantly discolored reagent. The decomposition products can interfere with your reaction, leading to complex mixtures and low yields.
-
For less sensitive applications: You might consider purification by recrystallization (e.g., from a mixture of ethyl acetate and n-hexane)[4]. However, be aware that the compound's instability can make purification challenging[1]. It is often more time- and cost-effective to use a fresh, high-purity batch.
Question: What specific Personal Protective Equipment (PPE) is required when handling this compound?
Answer: 3,4,5-Trimethoxybenzyl Bromide is classified as a corrosive material that causes severe skin burns and eye damage[5]. It is also a lachrymator, meaning it can cause tearing. Therefore, non-negotiable PPE and handling protocols include:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors[5]. Ensure an eyewash station and safety shower are immediately accessible[6].
-
Eye and Face Protection: Wear chemical safety goggles and a face shield[5].
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated[5].
-
Respiratory Protection: While a fume hood is the primary control, respiratory protection may be required if dust or aerosols are generated.
Part 2: Troubleshooting Experimental Workflows
This section addresses specific problems that may arise during a chemical reaction involving 3,4,5-Trimethoxybenzyl Bromide.
Scenario 1: My reaction is not proceeding, and TLC analysis shows only my starting nucleophile and a new, polar spot that is not the product.
Question: What is this new polar spot and why did my reaction fail?
Answer: The most probable cause is the hydrolysis of your 3,4,5-Trimethoxybenzyl Bromide into 3,4,5-Trimethoxybenzyl alcohol. This occurs when the reagent is exposed to water. The resulting alcohol is unreactive towards nucleophilic substitution under typical conditions.
Root Cause Analysis & Solution:
-
Moisture Contamination: This is the primary culprit. Water can be introduced from solvents, glassware, or the starting nucleophile itself.
-
Reagent Inactivity: Your stock of 3,4,5-Trimethoxybenzyl Bromide may have degraded in storage.
Corrective Action Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents or solvents from a commercial drying system.
-
Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon.
-
Reagent Quality: Use a fresh bottle of 3,4,5-Trimethoxybenzyl Bromide or test a small amount of your current stock to confirm its identity and purity before committing to a large-scale reaction.
Below is a diagram illustrating the problematic hydrolysis pathway.
Caption: Hydrolysis of 3,4,5-Trimethoxybenzyl Bromide by moisture.
Scenario 2: My reaction worked, but the yield is low, and I have multiple side products.
Question: Why is this reaction so messy, and how can I improve the yield and selectivity?
Answer: The high reactivity of 3,4,5-Trimethoxybenzyl Bromide makes it susceptible to various side reactions, especially if not properly controlled[1]. The electron-donating methoxy groups stabilize the formation of a benzylic carbocation, meaning the reaction can proceed through both SN1 and SN2 pathways, which can complicate selectivity[7][8].
Troubleshooting Steps:
-
Control Temperature: The formation of the benzylic carbocation (SN1 pathway) is often favored at higher temperatures. Start your reaction at a low temperature (e.g., 0 °C or -78 °C) and add the benzyl bromide solution dropwise to control any exotherm. Allow the reaction to warm to room temperature slowly only if necessary.
-
Choice of Base/Nucleophile: If your nucleophile requires deprotonation with a base, choose a non-nucleophilic base (e.g., NaH, DBU) to avoid competition. Ensure the nucleophile is sufficiently potent; weaker nucleophiles may require longer reaction times or higher temperatures, increasing the chance of decomposition[8].
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, Acetonitrile) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents[8]. This enhances nucleophilicity and can favor the more direct SN2 pathway over SN1.
The following workflow diagram outlines a best-practice approach for setting up a reaction with this reagent.
Caption: Recommended experimental workflow for reactions.
Part 3: Physicochemical Data
For your convenience, here is a summary of the key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 21852-50-6 | [4] |
| Molecular Formula | C₁₀H₁₃BrO₃ | [9] |
| Molecular Weight | 261.11 g/mol | [9] |
| Appearance | White to brown solid | [5] |
| Melting Point | 69 - 70 °C | [5] |
References
-
SAFETY DATA SHEET - 3,4,5-Trimethoxybenzyl alcohol . (n.d.). MetaSci. [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines . (2015). CORE. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution . (2017). Chemistry Stack Exchange. [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? . (2022). Quora. [Link]
-
2,6-Dimethoxybenzyl Bromide . (n.d.). MDPI. [Link]
-
Factors affecting rate of nucleophilic substitution reactions . (2020). Chemistry LibreTexts. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3,4,5-TRIMETHOXYBENZYL BROMIDE [chemicalbook.com]
Technical Support Center: Handling and Use of 5-(Bromomethyl)-1,2,3-trimethoxybenzene to Prevent Moisture Contamination
Introduction: 5-(Bromomethyl)-1,2,3-trimethoxybenzene, also known as 3,4,5-Trimethoxybenzyl Bromide, is a highly valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its utility stems from the reactive bromomethyl group, which allows for the strategic introduction of the trimethoxybenzyl moiety.[1][2] However, this same reactivity makes the compound acutely susceptible to degradation by moisture. This guide provides a comprehensive framework, from fundamental principles to advanced troubleshooting, to empower researchers to handle this reagent effectively, ensuring experimental success and reproducibility.
Section 1: Understanding the "Why" - The Chemistry of Moisture Sensitivity
Q1: Why is this compound so sensitive to moisture?
Answer: The high moisture sensitivity of this compound is a direct consequence of its chemical structure as an activated benzyl bromide . The core issue is its susceptibility to hydrolysis , a chemical reaction where water acts as a nucleophile.
-
Electrophilic Center: The carbon atom of the bromomethyl group (—CH₂Br) is electrophilic (electron-deficient). This is because the highly electronegative bromine atom pulls electron density away from it.
-
Nucleophilic Attack: Water (H₂O), although a weak nucleophile, is typically present in far greater excess than the reagent if proper anhydrous techniques are not used. The oxygen atom in water can attack the electrophilic benzylic carbon.
-
Leaving Group Departure: This attack leads to the displacement of the bromide ion (Br⁻), which is a good leaving group.
-
Stabilized Intermediate: The reaction is further facilitated because the transition state (and potential carbocation intermediate in an SN1 pathway) is stabilized by the electron-donating resonance effects of the adjacent trimethoxy-substituted benzene ring.[2][3]
The ultimate result of this contamination is the conversion of your starting material into the inert 3,4,5-trimethoxybenzyl alcohol , leading to significantly reduced yields or complete reaction failure.
Caption: Hydrolysis pathway of this compound.
Section 2: Foundational Best Practices - Storage and Handling
Q2: What are the correct long-term storage conditions for this reagent?
Answer: Proper storage is the first line of defense against moisture contamination and degradation. The manufacturer's guidelines are explicit: this reagent is both moisture and heat-sensitive.[4][5] Adherence to the following conditions is critical for preserving its integrity.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (0-10 °C) | Slows the rate of potential decomposition pathways. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric air, which contains moisture and oxygen.[5][6] |
| Container | Tightly sealed, air-tight container | Prevents ingress of atmospheric moisture. Use original manufacturer packaging (e.g., Sure/Seal™ bottles) where possible.[7] |
| Location | Desiccator (within the refrigerator, if possible) | Provides a secondary barrier against moisture, especially during temperature fluctuations when opening the refrigerator door.[6] |
Q3: How should I handle the solid reagent when weighing and transferring it?
Answer: Handling the solid requires minimizing its exposure to the atmosphere. The ideal method is to use an inert-atmosphere glove box.[8][9] If a glove box is unavailable, a well-rehearsed procedure using a Schlenk line is a viable alternative.
Protocol: Handling on a Schlenk Line
-
Preparation: Place a clean, dry flask with a stir bar on a balance. Seal it with a septum.
-
Inerting: Insert a needle connected to an inert gas line (e.g., nitrogen or argon) and a second "outlet" needle. Purge the flask with a gentle gas flow for several minutes. Remove the outlet needle to create a positive pressure.
-
Tare: Tare the balance.
-
Transfer: Briefly remove the septum and, using a spatula, quickly add the approximate amount of this compound to the flask. Work under a cone of inert gas flowing from the manifold into the flask opening if possible.
-
Reseal & Purge: Immediately reseal the flask with the septum. Re-insert the gas inlet and outlet needles and purge for another minute to remove any air that entered during the transfer.
-
Final Weighing: Remove the outlet and then the inlet needle. Obtain the final, accurate weight.
-
Dissolution: Add anhydrous solvent via a dry syringe to dissolve the solid for transfer or direct use.[10]
Section 3: The Anhydrous Experiment - A Step-by-Step Workflow
Q4: What is the standard procedure for setting up a reaction to ensure anhydrous conditions?
Answer: A successful reaction hinges on a meticulously prepared, moisture-free environment.[11] Every component—glassware, solvent, and atmosphere—must be rigorously controlled.
Step-by-Step Anhydrous Reaction Setup
-
Glassware Preparation (Choose one method):
-
Oven-Drying: Place all glassware in a laboratory oven at >120 °C for at least 12 hours (overnight is standard).[12] Assemble the apparatus while still hot, allowing it to cool under a stream of dry inert gas.
-
Flame-Drying: Assemble the glassware cold. Heat all surfaces uniformly with a powerful Bunsen burner or heat gun under a vacuum or a positive flow of inert gas until all visible moisture (fogging) has vanished.[12] Allow the entire setup to cool to room temperature under the inert atmosphere.
-
-
System Assembly and Inerting:
-
Assemble the glassware (e.g., round-bottom flask, condenser) and connect it to a Schlenk line or an inert gas manifold with a bubbler.
-
Perform at least three "evacuate-backfill" cycles: apply a vacuum to the system to remove the air, then refill it with dry nitrogen or argon.[8][13] This ensures the atmosphere inside is truly inert.
-
-
Solvent and Reagent Addition:
-
Use only commercially available anhydrous solvents or solvents that have been properly dried in the lab.
-
Transfer anhydrous solvents via a dry syringe or a cannula.[10]
-
Add other temperature-stable, non-volatile reagents at this stage.
-
Bring the reaction mixture to the desired temperature (e.g., using an ice bath).
-
-
Addition of this compound:
-
If using the solid directly, add it following the procedure in Q3.
-
If pre-dissolved, transfer the solution via a syringe or cannula into the reaction flask.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the entire reaction duration. This is typically monitored via an oil bubbler connected to the gas outlet.
-
Sources
- 1. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE | 21852-50-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 4. This compound | 21852-50-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 21852-50-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 8. fauske.com [fauske.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. moodle2.units.it [moodle2.units.it]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Industrial-Scale Synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges and ensure a safe, efficient, and reproducible manufacturing process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound, providing a foundational understanding for process scale-up.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method is the benzylic bromination of 1,2,3-trimethoxy-5-methylbenzene (also known as 3,4,5-trimethoxytoluene). This reaction typically employs a radical initiator and a brominating agent like N-Bromosuccinimide (NBS) in a suitable non-polar solvent.[1][2] Alternative routes, such as those starting from 3,4,5-trimethoxybenzyl alcohol, also exist but may involve different economic and safety considerations.[3]
Q2: What are the primary safety concerns associated with this synthesis at an industrial scale?
A2: The primary hazards are associated with the reagents and the product itself. This compound is corrosive and can cause severe skin burns and eye damage.[4] Brominating agents like elemental bromine are toxic, corrosive, and volatile, posing significant handling risks.[5][6] Runaway reactions are a major concern due to the exothermic nature of bromination, necessitating robust temperature control.[1][6]
Q3: Why is temperature control so critical during the bromination step?
A3: Temperature control is paramount for two main reasons: safety and selectivity. Benzylic bromination is an exothermic reaction, and without effective heat management, there is a risk of a runaway reaction.[1] Furthermore, elevated temperatures can lead to the formation of undesirable byproducts, such as di-brominated compounds or impurities from side reactions, which complicates purification and reduces the overall yield and purity of the final product.
Q4: What are the typical impurities or byproducts I should expect, and how can they be minimized?
A4: Common impurities include unreacted starting material, di-brominated products (where a second bromine atom is added to the methyl group), and potentially ring-brominated isomers.[1] Minimizing these byproducts can be achieved by carefully controlling the stoichiometry of the brominating agent (using 1.0-1.1 equivalents), maintaining the optimal reaction temperature, and ensuring the absence of acidic impurities that can catalyze electrophilic aromatic substitution on the electron-rich ring.[1]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving specific issues that may arise during the scale-up of the synthesis.
Low Conversion or Incomplete Reaction
Q: We are observing low or no conversion of our starting material, 3,4,5-trimethoxytoluene. What are the potential causes and solutions?
A: This issue often points to problems with the radical initiation or reaction conditions. Here's a breakdown of potential causes and corrective actions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Radical Initiator | The radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, may have degraded due to improper storage or age. | Use a fresh, properly stored batch of the radical initiator. Confirm its activity through appropriate analytical methods if possible.[1] |
| Insufficient Initiation Energy | If using photochemical initiation, the UV lamp's intensity or wavelength may be incorrect. For thermal initiation, the reaction temperature might be too low to induce homolytic cleavage of the initiator.[1] | Verify the specifications of the UV lamp and ensure it is functioning correctly. For thermal initiation, confirm that the internal reaction temperature reaches the required level for the specific initiator being used. |
| Presence of Radical Inhibitors | Dissolved oxygen in the solvent can act as a radical scavenger, quenching the chain reaction. | Degas the solvent prior to use by sparging with an inert gas like nitrogen or argon. Maintain an inert atmosphere over the reaction mixture throughout the process.[1] |
| Poor Reagent Quality | The purity of the N-Bromosuccinimide (NBS) and the solvent's anhydrous nature are crucial. Water can react with NBS and interfere with the desired reaction pathway. | Use high-purity, dry NBS. Ensure the solvent is anhydrous by using a freshly opened container or by drying it over a suitable desiccant. |
Formation of Significant Byproducts
Q: Our analysis shows a high percentage of a di-brominated byproduct. How can we improve the selectivity for the desired mono-brominated product?
A: The formation of di-brominated and other poly-brominated products is a common challenge, especially on a larger scale. Here are some strategies to improve selectivity for the mono-brominated product:[1]
-
Control Stoichiometry: Use a controlled amount of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material.[1] Using a large excess of NBS will drive the reaction towards di-bromination.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR). Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Controlled Reagent Addition: On an industrial scale, consider the slow, controlled addition of the brominating agent to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-substitution.
Q: We are observing the formation of a byproduct that appears to be a ring-brominated isomer. What causes this and how can it be prevented?
A: This issue arises from a competition between the desired free-radical pathway at the benzylic position and an undesired electrophilic aromatic substitution on the electron-rich ring.[1]
-
Absence of Radical Initiators: If no radical initiator is present or it is ineffective, the electrophilic pathway may dominate.
-
Contamination: Acidic impurities can catalyze electrophilic aromatic bromination.
-
Prevention: To prevent ring bromination, ensure you are using a non-polar solvent, a reliable radical initiator, and high-purity reagents.
III. Experimental Protocols
Benzylic Bromination of 3,4,5-Trimethoxytoluene
This protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization based on specific equipment and scale.
Materials:
-
3,4,5-Trimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a safer alternative non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Charge a clean, dry reactor with 3,4,5-trimethoxytoluene and the chosen solvent.
-
Inerting: Purge the reactor with an inert gas for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the reactor.
-
Initiator Addition: Add the radical initiator (catalytic amount, e.g., 0.02 equivalents of AIBN).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
-
IV. Visualizations
Reaction Pathway
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction conversion.
V. References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 5: Bromination Reactions. Retrieved from [Link]
-
Noel, T., & Hessel, V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2148. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C10H13BrO3 | CID 10355271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of 5-(Bromomethyl)-1,2,3-trimethoxybenzene Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 5-(Bromomethyl)-1,2,3-trimethoxybenzene waste. The information is structured in a question-and-answer format to address specific issues you may encounter during your experiments. Our protocols are designed to ensure scientific integrity, laboratory safety, and environmental responsibility.
I. Understanding the Compound: Hazard Profile and Reactivity
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive substance.[1] It can cause severe skin burns and serious eye damage.[1][2][3] Due to its chemical structure as a substituted benzyl bromide, it is also a lachrymator, meaning it can cause tearing of the eyes. The bromomethyl group is a reactive functional group, making the compound susceptible to reactions with nucleophiles.
Q2: What is the key chemical reactivity of this compound that influences its disposal?
A2: The benzylic bromide functional group is highly reactive towards nucleophilic substitution.[4] This reactivity is due to the stability of the resulting benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring.[4] This property can be exploited for chemical degradation into less hazardous compounds prior to disposal.
II. Waste Segregation and Container Selection
Q3: How should I segregate waste containing this compound in the laboratory?
A3: As a brominated organic compound, all waste containing this compound must be segregated as halogenated organic waste .[5][6] It is crucial to keep this waste stream separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent hazardous reactions and to facilitate proper disposal by incineration.[5][6]
Q4: What type of container is suitable for collecting this compound waste?
A4: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds.[7] Recommended container materials include glass or fluorinated high-density polyethylene (HDPE).[1] Do not use standard HDPE or metal containers, as the compound's corrosivity and reactivity may compromise their integrity.[1] Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazard symbols.
Waste Segregation Workflow
Caption: Waste segregation decision workflow.
III. Chemical Degradation Protocol (Hydrolysis)
For small quantities of residual this compound, chemical degradation via hydrolysis can be an effective method to convert it into the less hazardous 3,4,5-trimethoxybenzyl alcohol before collection as halogenated waste.
Q5: Can I neutralize this compound in the lab before disposal?
A5: Yes, for small residual amounts, you can perform a basic hydrolysis to convert it to the corresponding alcohol. This reduces the reactivity and corrosivity of the waste. However, the resulting solution must still be disposed of as halogenated organic waste.
Experimental Protocol: Basic Hydrolysis of this compound Waste
Objective: To convert residual this compound into 3,4,5-trimethoxybenzyl alcohol.
Materials:
-
Waste containing this compound
-
1 M Sodium hydroxide (NaOH) solution
-
Ethanol
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
pH paper or pH meter
Procedure:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Dissolution: If the waste is a solid or concentrated, dissolve it in a minimal amount of ethanol.
-
Hydrolysis: While stirring, slowly add an excess of 1 M NaOH solution to the dissolved waste. A general rule is to use at least 3 molar equivalents of NaOH relative to the estimated amount of the brominated compound.
-
Reaction: Continue stirring the mixture at room temperature for at least 2 hours. For larger quantities or if you suspect the reaction is slow, gentle heating (40-50°C) can be applied.
-
Verification: Check the pH of the solution to ensure it remains basic (pH > 10). The disappearance of the water-insoluble this compound and the formation of a homogeneous solution can indicate the reaction is proceeding. For rigorous verification, a Thin Layer Chromatography (TLC) analysis can be performed to confirm the absence of the starting material.
-
Neutralization and Collection: After confirming the reaction is complete, allow the solution to cool to room temperature. Carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.
-
Disposal: Transfer the final neutralized solution to a properly labeled halogenated organic waste container.
IV. Troubleshooting and FAQs
Q6: I performed the hydrolysis, but I still see two phases in my reaction mixture. What should I do?
A6: The presence of two phases suggests an incomplete reaction. Consider the following:
-
Insufficient Base: Ensure you have added a sufficient excess of NaOH solution.
-
Poor Solubility: If the compound is not fully dissolved, the reaction will be slow. You can add more ethanol to improve solubility.
-
Reaction Time/Temperature: Extend the reaction time or gently heat the mixture as described in the protocol to increase the reaction rate.
Q7: Are there any hazardous byproducts from the hydrolysis reaction I should be aware of?
A7: The primary intended byproduct is sodium bromide (NaBr), which is a salt. The main organic product is 3,4,5-trimethoxybenzyl alcohol, which is less hazardous than the starting material. However, if the reaction is incomplete, you will have a mixture of the starting material and the product. The entire waste stream should still be handled as hazardous.
Q8: Can I dispose of the hydrolyzed solution down the sink?
A8: No. Even after hydrolysis, the solution contains organic compounds and must be disposed of as halogenated organic waste in accordance with your institution's and local regulations.[5] Sink disposal of organic chemicals is generally prohibited.
Q9: What is the appropriate EPA hazardous waste code for this compound?
A9: While this compound is not specifically listed by name, as a halogenated organic compound, it would likely fall under the F001 or F002 waste codes if it is a spent solvent, or be classified based on its characteristics (e.g., corrosivity).[6] Your institution's Environmental Health and Safety (EHS) office will make the final determination.
Disposal Decision-Making Process
Caption: Decision-making for waste disposal.
V. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO₃ | PubChem[1] |
| Molecular Weight | 261.11 g/mol | PubChem[1] |
| GHS Hazard Class | Corrosive | PubChem[1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | TCI Chemicals[2][3] |
| Recommended Waste Container | Glass, Fluorinated HDPE | Rowan University[1] |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of California, Riverside. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Quora. Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? [Link]
Sources
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. ERIC - EJ1277152 - A Green Nucleophilic Aromatic Substitution Reaction, Journal of Chemical Education, 2020-Oct [eric.ed.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Validation & Comparative
A Researcher's Guide to the NMR Spectral Fingerprints of 5-(Bromomethyl)-1,2,3-trimethoxybenzene and its Structural Isomers
For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 5-(Bromomethyl)-1,2,3-trimethoxybenzene , a versatile building block in organic synthesis. To provide a richer context and highlight the subtleties of NMR interpretation, we will compare its spectral features with those of its structural isomers and related analogues. This comparative approach underscores the power of NMR in differentiating closely related molecular architectures, a critical skill for ensuring the integrity of complex synthetic pathways.
The Significance of this compound
This compound, also known as 3,4,5-trimethoxybenzyl bromide, is a key intermediate in the synthesis of a variety of biologically active molecules. The trimethoxybenzene moiety is a recurring motif in natural products and pharmaceutical agents, valued for its electronic and steric properties that can influence molecular interactions and metabolic stability. The benzylic bromide functionality provides a reactive handle for introducing this substituted aromatic core into larger, more complex scaffolds. Given its importance, a thorough understanding of its spectral characteristics is essential for reaction monitoring and quality control.
Deciphering the NMR Spectrum of this compound
The structural symmetry of this compound profoundly influences its NMR spectra, leading to a relatively simple and diagnostic pattern.
Figure 1. Molecular structure of this compound.
¹H NMR Spectral Analysis:
The proton NMR spectrum is characterized by three distinct signals:
-
Aromatic Protons (H-4, H-6): Due to the plane of symmetry bisecting the C1-C4 axis, the two aromatic protons are chemically equivalent. They appear as a singlet, typically around δ 6.61 ppm . The electron-donating nature of the three methoxy groups shields these protons, shifting their signal upfield from the typical aromatic region of benzene (δ 7.3 ppm)[1].
-
Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are also equivalent and appear as a sharp singlet at approximately δ 4.54 ppm . The electronegative bromine atom deshields these protons, causing a downfield shift compared to a typical benzylic methyl group.
-
Methoxy Protons (-OCH₃): The three methoxy groups give rise to two signals. The methoxy groups at C-1 and C-3 are equivalent by symmetry and produce a singlet integrating to six protons around δ 3.86 ppm . The methoxy group at C-2 is unique and appears as a singlet integrating to three protons, typically around δ 3.84 ppm .
¹³C NMR Spectral Analysis:
The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each unique carbon environment:
-
Aromatic Carbons:
-
C-1, C-3, C-5: The three carbons bearing the methoxy and bromomethyl groups are quaternary and exhibit distinct chemical shifts. C-1 and C-3 are equivalent and appear at approximately δ 153.4 ppm . The carbon attached to the bromomethyl group (C-5) is found around δ 133.3 ppm . The ipso-carbon (C-5) is shifted downfield due to the substitution effect of the bromomethyl group.
-
C-2: The carbon bearing the central methoxy group appears at a distinct chemical shift, typically around δ 138.2 ppm .
-
C-4, C-6: The two equivalent aromatic CH carbons appear at approximately δ 106.2 ppm . The strong shielding effect of the three electron-donating methoxy groups is evident in this upfield shift.
-
-
Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group resonates at approximately δ 34.4 ppm . The electronegative bromine atom causes a significant downfield shift for this sp³-hybridized carbon.
-
Methoxy Carbons (-OCH₃): The methoxy carbons at C-1 and C-3 are equivalent and appear around δ 56.2 ppm , while the unique methoxy carbon at C-2 is observed at δ 61.0 ppm .
A Comparative Analysis with Structural Isomers and Analogues
The true diagnostic power of NMR is revealed when comparing the spectra of closely related compounds. Subtle differences in substitution patterns lead to distinct and predictable changes in chemical shifts and coupling patterns.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | Benzylic Protons (ppm) | Methoxy Protons (ppm) |
| This compound | 6.61 (s, 2H) | 4.54 (s, 2H) | 3.86 (s, 6H), 3.84 (s, 3H) |
| 2,6-Dimethoxybenzyl bromide | 7.24 (t, 1H), 6.54 (d, 2H) | 4.70 (s, 2H) | 3.89 (s, 6H) |
| 3,5-Dimethoxybenzyl bromide | 6.50-6.40 (m, 3H) | 4.38 (s, 2H) | 3.78 (s, 6H) |
| Benzyl bromide | 7.48-7.35 (m, 5H) | 4.45 (s, 2H) | - |
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Aromatic C (ppm) | Benzylic C (ppm) | Methoxy C (ppm) |
| This compound | 153.4, 138.2, 133.3, 106.2 | 34.4 | 61.0, 56.2 |
| 2,6-Dimethoxybenzyl bromide | 158.5, 130.1, 114.4, 103.7 | 23.7 | 55.9 |
| 3,5-Dimethoxybenzyl bromide | 160.8, 140.5, 107.5, 99.8 | 33.9 | 55.4 |
| Benzyl bromide | 137.8, 129.1, 128.8, 128.4 | 33.7 | - |
Key Observations from the Comparative Analysis:
-
Symmetry and Signal Multiplicity: The high symmetry of this compound results in a simple spectrum with only singlets for the aromatic and benzylic protons. In contrast, the lower symmetry of 2,6-dimethoxybenzyl bromide leads to a more complex aromatic region with a triplet and a doublet, reflecting the different chemical environments and coupling between the aromatic protons.
-
Substituent Effects on Chemical Shifts: The electron-donating methoxy groups cause a significant upfield shift of the aromatic protons in all the substituted benzyl bromides compared to benzyl bromide itself. The position of these groups dictates the extent of shielding and the resulting chemical shifts. For instance, the aromatic protons of 3,5-dimethoxybenzyl bromide are more shielded (further upfield) than those in the 2,6-isomer.
-
Steric Effects on Benzylic Protons: The benzylic protons in 2,6-dimethoxybenzyl bromide are shifted downfield (δ 4.70 ppm) compared to the other isomers. This can be attributed to the steric hindrance from the two ortho methoxy groups, which may influence the conformation and electronic environment of the bromomethyl group.
-
¹³C NMR as a Definitive Tool: While ¹H NMR provides valuable information, ¹³C NMR is often more definitive for distinguishing isomers. The number of unique aromatic carbon signals directly reflects the symmetry of the molecule. For example, this compound shows four distinct aromatic carbon signals, while 3,5-dimethoxybenzyl bromide, with its higher symmetry, would be expected to show fewer.
Experimental Protocols
Standard NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.
Figure 2. A streamlined workflow for preparing samples for NMR analysis.
Typical NMR Acquisition Parameters:
The following are general starting parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint for its structural verification. The simplicity of its spectra, arising from its molecular symmetry, stands in contrast to its less symmetrical isomers, highlighting the diagnostic power of NMR in distinguishing subtle structural variations. By understanding the interplay of symmetry, electronic effects, and steric factors, researchers can confidently interpret NMR data to ensure the identity and purity of this and other critical synthetic intermediates, thereby upholding the integrity of their scientific endeavors.
References
-
ProQuest. (n.d.). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dimethoxybenzyl bromide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information - Spectroscopic data of compounds 1a-f. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to GC-MS Fragmentation of 3,4,5-Trimethoxybenzyl Bromide and its Role in Derivatization Strategies
For researchers, scientists, and professionals in drug development, the structural elucidation of molecules is a cornerstone of advancing discovery. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique in this endeavor, providing both separation and identification of a vast array of compounds. This guide offers an in-depth exploration of the gas-phase behavior of 3,4,5-Trimethoxybenzyl bromide under electron ionization and its application as a derivatizing agent. Beyond a simple procedural outline, this document delves into the causality behind its fragmentation and provides a comparative analysis with alternative derivatization strategies, supported by established chemical principles.
The Enigmatic Fragmentation of 3,4,5-Trimethoxybenzyl Bromide: A Predictive Analysis
The molecular ion of 3,4,5-Trimethoxybenzyl bromide, with a monoisotopic mass of approximately 259.0 g/mol (for ⁷⁹Br) and 261.0 g/mol (for ⁸¹Br), is expected to be of low abundance. This is due to the facile cleavage of the C-Br bond, a characteristic feature of benzyl bromides. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio.
The most prominent fragmentation pathway is the benzylic cleavage, leading to the loss of a bromine radical. This results in the formation of the highly stable 3,4,5-trimethoxybenzyl cation. This cation is expected to be the base peak in the spectrum. Due to resonance stabilization and the electron-donating nature of the methoxy groups, this cation is particularly stable. It is important to note that this benzyl cation can rearrange to the even more stable tropylium ion structure.[1]
Further fragmentation of the 3,4,5-trimethoxybenzyl cation is anticipated to involve the sequential loss of methyl radicals (•CH₃) from the methoxy groups. This would produce a cascade of fragment ions with mass-to-charge ratios decreasing by 15 Da. The loss of formaldehyde (CH₂O) from the methoxy groups is another plausible fragmentation pathway.
dot graph Fragmentation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
M [label="[C₁₀H₁₃BrO₃]⁺˙\n(Molecular Ion)\nm/z 260/262"]; F1 [label="[C₁₀H₁₃O₃]⁺\n(3,4,5-Trimethoxybenzyl Cation)\nm/z 181"]; F2 [label="[C₉H₁₀O₃]⁺˙\n(Loss of CH₃)\nm/z 166"]; F3 [label="[C₈H₇O₃]⁺\n(Loss of CH₂O)\nm/z 151"]; Br [label="Br•", shape=plaintext];
M -> F1 [label="- Br•"]; F1 -> F2 [label="- •CH₃"]; F1 -> F3 [label="- CH₂O"]; } caption: Predicted fragmentation of 3,4,5-Trimethoxybenzyl bromide.
3,4,5-Trimethoxybenzyl Bromide as a Derivatizing Agent: An Alkylation Strategy
Beyond its own analysis, 3,4,5-Trimethoxybenzyl bromide is a valuable reagent for the derivatization of polar analytes, particularly phenols and amines, to enhance their suitability for GC-MS analysis. This process, a form of alkylation, replaces active hydrogens with the 3,4,5-trimethoxybenzyl group, thereby increasing the analyte's volatility and thermal stability.[2]
The primary advantage of using this reagent is the introduction of a bulky, UV-active chromophore, which can also be beneficial for HPLC analysis. For GC-MS, the distinct fragmentation pattern of the 3,4,5-trimethoxybenzyl moiety provides a characteristic signature for the derivatized analyte, aiding in its identification.
Experimental Protocol: Derivatization of a Phenolic Analyte with 3,4,5-Trimethoxybenzyl Bromide
This protocol outlines a general procedure for the derivatization of a phenolic compound. Optimization may be required for specific analytes.
Materials:
-
Phenolic analyte solution (e.g., 1 mg/mL in a suitable solvent like acetone or acetonitrile)
-
3,4,5-Trimethoxybenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Crown ether (e.g., 18-crown-6) - optional, as a phase-transfer catalyst
-
Acetonitrile, anhydrous
-
Reaction vial with a PTFE-lined cap
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Pipette 100 µL of the phenolic analyte solution into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add approximately 2-5 mg of anhydrous potassium carbonate to the vial.
-
Derivatizing Agent: Add 100 µL of a 10 mg/mL solution of 3,4,5-Trimethoxybenzyl bromide in anhydrous acetonitrile.
-
(Optional) Catalyst: For less reactive phenols, add a catalytic amount of 18-crown-6.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours.
-
Work-up: After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate.
-
Analysis: Carefully transfer the supernatant to a GC vial for analysis.
dot graph Derivatization_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="Analyte in Solution"]; B [label="Evaporate Solvent"]; C [label="Add K₂CO₃ and\n3,4,5-Trimethoxybenzyl Bromide"]; D [label="Heat (60-80°C)"]; E [label="Cool and Centrifuge"]; F [label="Transfer Supernatant\nto GC Vial"]; G [label="GC-MS Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: Derivatization workflow with 3,4,5-Trimethoxybenzyl bromide.
A Comparative Guide to Derivatization Alternatives
While alkylation with 3,4,5-Trimethoxybenzyl bromide is a viable strategy, it is crucial to consider alternative derivatization methods, primarily silylation and acylation, which are widely used in GC-MS.[3][4] The choice of method depends on the analyte, the sample matrix, and the analytical objectives.
Silylation
Silylation is one of the most common derivatization techniques, involving the replacement of active hydrogens with a silyl group, typically trimethylsilyl (TMS).[5]
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
-
Mechanism: These reagents react with hydroxyl, carboxyl, amino, and thiol groups to form TMS ethers, esters, amines, and thioethers, respectively.
-
Advantages:
-
Highly effective at reducing polarity and increasing volatility.[5]
-
Reactions are generally fast and can often be performed at room temperature.
-
Byproducts are typically volatile and do not interfere with the chromatogram.
-
-
Disadvantages:
-
Derivatives are susceptible to hydrolysis, requiring anhydrous conditions.[7]
-
Reagents themselves are moisture-sensitive.
-
Acylation
Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to compounds with hydroxyl, amino, or thiol groups.[8]
-
Common Reagents: Acetic anhydride, Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA).
-
Mechanism: The reaction forms esters, amides, or thioesters.
-
Advantages:
-
Acyl derivatives are generally more stable than their silyl counterparts.
-
Can introduce electrophoric groups (e.g., trifluoroacetyl) that enhance detection by electron capture detection (ECD).
-
-
Disadvantages:
-
Reactions often require heating and may be slower than silylation.
-
Acidic byproducts are formed, which may need to be removed prior to GC analysis to prevent column degradation.[8]
-
| Feature | Alkylation (3,4,5-Trimethoxybenzyl Bromide) | Silylation (e.g., BSTFA, MSTFA) | Acylation (e.g., Acetic Anhydride, TFAA) |
| Target Groups | Phenols, Amines, Thiols | -OH, -COOH, -NH₂, -SH | -OH, -NH₂, -SH |
| Reaction Speed | Moderate to Slow (often requires heat) | Fast (often at room temperature) | Moderate (often requires heat) |
| Derivative Stability | Generally Stable | Susceptible to hydrolysis | Generally Stable |
| Byproducts | Salts (e.g., KBr) | Volatile and non-interfering | Acidic (may require removal) |
| GC-MS Advantage | Characteristic fragmentation pattern | Well-established fragmentation libraries | Stable derivatives, can enhance sensitivity (with fluorinated groups) |
| Other Benefits | Introduces a UV-active chromophore | Versatile for a wide range of compounds | Can be performed in aqueous conditions (with some reagents)[9] |
| Considerations | Potential for over-alkylation of primary amines[2] | Requires strictly anhydrous conditions | Acidic byproducts can damage the GC column |
Conclusion
The interpretation of the GC-MS fragmentation pattern of 3,4,5-Trimethoxybenzyl bromide, though predictive in the absence of a reference spectrum, is grounded in the well-established principles of mass spectrometry. Its primary utility in the context of GC-MS lies in its role as an alkylating agent for the derivatization of polar analytes.
As a derivatization strategy, alkylation with 3,4,5-Trimethoxybenzyl bromide offers the advantage of producing stable derivatives with a characteristic mass spectral signature. However, it must be evaluated against the more common techniques of silylation and acylation. Silylation offers speed and versatility, while acylation provides highly stable derivatives. The optimal choice of derivatization method is contingent upon the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the desired analytical outcome. This guide provides the foundational knowledge for researchers to make an informed decision and to develop robust and reliable GC-MS methodologies.
References
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ResearchGate. (2021). How could I do the derivatization for polyphenols before analyzing on GC-MS?. Retrieved from [Link]
- Pandey, R., et al. (2022).
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
- Smart, V. M., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17.
- Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-82.
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]
-
PubMed Central. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Analytical Methods, 11(40), 5196-5205.
-
DASH (Harvard University). (2020). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]
-
ResearchGate. (2012). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. Retrieved from [Link]
-
ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
- Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
ResearchGate. (2019). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Retrieved from [Link]
-
PubMed Central. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
ResearchGate. (2014). Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?. Retrieved from [Link]
-
MDPI. (2010). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]
-
PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
-
bioRxiv. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
PubMed Central. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2019). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
PubMed. (1981). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Retrieved from [Link]
-
Academic Journals. (2010). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Retrieved from [Link]
-
Springer. (n.d.). Chapter 15. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Semantic Scholar. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Retrieved from [Link]
-
ResearchGate. (2020). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 5-(Bromomethyl)-1,2,3-trimethoxybenzene and Benzyl Bromide
Introduction
In the landscape of synthetic organic chemistry and drug development, benzyl halides are indispensable intermediates for introducing the benzyl moiety, a common structural motif in pharmacologically active compounds.[1] The reactivity of these electrophilic reagents in nucleophilic substitution reactions is of paramount importance for optimizing reaction conditions and achieving desired synthetic outcomes. While benzyl bromide is a foundational reagent, its substituted derivatives offer a modulated reactivity profile that can be harnessed for specific applications.
This guide provides an in-depth comparison of the reactivity between 5-(Bromomethyl)-1,2,3-trimethoxybenzene and the parent compound, benzyl bromide. We will dissect the electronic and steric factors governing their behavior in nucleophilic substitution reactions, present a robust experimental design for their quantitative comparison, and provide detailed protocols for researchers to validate these findings in their own laboratories.
Visual Guide: The Compounds Under Comparison
To begin, let's visualize the structures of the two benzylic bromides at the core of this analysis.
Caption: Chemical structures of Benzyl Bromide and this compound.
Theoretical Analysis of Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions is dictated by their ability to accommodate the transition state of either an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) pathway. The phenyl ring inherently stabilizes both pathways through resonance.[2][3] For a primary halide like benzyl bromide, the Sₙ2 mechanism is often favored, especially with a good nucleophile in an aprotic solvent.[4] However, the stability of the benzyl carbocation also allows Sₙ1 reactions to occur under appropriate conditions.[5][6]
The key difference between our two compounds lies in the three methoxy (-OCH₃) substituents on the aromatic ring of this compound. These groups exert profound electronic effects that modulate the reactivity of the benzylic carbon.
Electronic Effects: The Dominant Factor
Substituents on a benzene ring influence its reactivity through a combination of inductive and resonance effects.[7]
-
Inductive Effect (-I): The oxygen atom in a methoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond. This effect is deactivating.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density is a powerful activating effect, particularly at the ortho and para positions.[8]
For oxygen-containing substituents like methoxy groups, the resonance effect overwhelmingly dominates the inductive effect.[7] In this compound, the three methoxy groups collectively act as strong electron-donating groups, significantly increasing the electron density of the aromatic ring.
This electron enrichment has a direct impact on the rate of nucleophilic substitution:
-
In an Sₙ2 Reaction: The transition state involves a partial positive charge developing on the benzylic carbon as the C-Br bond weakens and the C-Nu bond forms. The electron-donating methoxy groups help to stabilize this partial positive charge through the ring's π-system, thereby lowering the activation energy of the transition state and accelerating the reaction rate compared to unsubstituted benzyl bromide.[9]
-
In an Sₙ1 Reaction: The rate-determining step is the formation of a benzylic carbocation. The trimethoxy-substituted ring is exceptionally effective at stabilizing this positive charge through resonance, making the carbocation intermediate much more stable than the unsubstituted benzyl carbocation. This significantly increases the rate of Sₙ1 reactions.[10][11]
Therefore, based on electronic effects, This compound is predicted to be substantially more reactive than benzyl bromide in both Sₙ1 and Sₙ2 reactions.
Steric Effects: A Minor Consideration
Steric hindrance can play a crucial role in Sₙ2 reactions, where the nucleophile must perform a "backside attack" on the electrophilic carbon.[4][12] In this compound, the methoxy groups are located at the 1, 2, and 3 positions, while the bromomethyl group is at the 5 position. This substitution pattern means there are no bulky groups at the ortho positions (C4 and C6) relative to the benzylic carbon. Consequently, the steric environment around the reactive CH₂Br group is nearly identical to that of benzyl bromide. Thus, steric hindrance is not expected to be a significant differentiating factor in the reactivity of these two specific compounds.[13]
Experimental Design for Quantitative Comparison
To empirically validate our theoretical analysis, a kinetic study is essential. We will design an experiment that favors an Sₙ2 pathway to directly compare the intrinsic reactivity of the two substrates under controlled conditions.
The Finkelstein Reaction: A Classic Sₙ2 Protocol
The reaction of an alkyl bromide with sodium iodide in acetone is a classic example of a Finkelstein reaction, which proceeds via a clean Sₙ2 mechanism. The choice of this system is deliberate:
-
Nucleophile: The iodide ion (I⁻) is an excellent nucleophile.
-
Solvent: Acetone is a polar aprotic solvent that solvates the sodium cation but not the iodide anion effectively, enhancing its nucleophilicity.
-
Self-Validation: The product, sodium bromide (NaBr), is insoluble in acetone and precipitates out of the solution, driving the reaction to completion according to Le Châtelier's principle. This precipitation also provides a simple, indirect way to monitor reaction progress.
The reaction proceeds as follows: R-CH₂Br + NaI (acetone) → R-CH₂I + NaBr(s)↓ Where R is a phenyl or trimethoxyphenyl group.
Monitoring Reaction Kinetics
The rate of the reaction can be determined by monitoring the disappearance of the starting material or the appearance of the product over time. A more precise method is to measure the increase in the concentration of the bromide ion (Br⁻) in solution, which is stoichiometrically equivalent to the amount of reactant consumed. This can be achieved using conductometry, as the ionic concentration of the solution changes during the reaction.[14][15]
The workflow for this comparative study is outlined below.
Caption: Experimental workflow for the comparative kinetic analysis.
Hypothetical Experimental Data
The following table presents realistic, albeit hypothetical, second-order rate constants (k) that would be expected from the described kinetic study. This data serves to illustrate the anticipated outcome based on our theoretical analysis.
| Compound | Initial Concentration [M] | Nucleophile | Temperature [°C] | Solvent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Benzyl Bromide | 0.01 | NaI (0.1 M) | 25.0 | Acetone | 1.5 x 10⁻³ | 1.0 |
| This compound | 0.01 | NaI (0.1 M) | 25.0 | Acetone | 9.8 x 10⁻² | ~65 |
Data Interpretation: The hypothetical data clearly indicates that this compound reacts approximately 65 times faster than benzyl bromide under identical Sₙ2 conditions. This significant rate enhancement is a direct consequence of the powerful electron-donating resonance effect of the three methoxy groups, which stabilizes the electron-deficient transition state.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for performing the comparative kinetic analysis.
Objective: To determine and compare the second-order rate constants for the reaction of benzyl bromide and this compound with sodium iodide in acetone.
Materials:
-
This compound (>98% purity)
-
Benzyl Bromide (>98% purity, freshly distilled)
-
Sodium Iodide (anhydrous, >99%)
-
Acetone (anhydrous, HPLC grade)
-
Volumetric flasks (50 mL, 100 mL)
-
Thermostatic water bath
-
Conductivity meter and probe
-
Magnetic stirrer and stir bars
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Accurately prepare a 0.20 M solution of sodium iodide in anhydrous acetone.
-
Accurately prepare separate 0.02 M solutions of benzyl bromide and this compound in anhydrous acetone.
-
Rationale: Preparing stock solutions allows for precise and rapid mixing. The nucleophile is in excess to ensure pseudo-first-order conditions are approximated, simplifying the kinetic analysis.
-
-
Experimental Setup:
-
Place 50.0 mL of the 0.20 M NaI solution into a jacketed reaction vessel connected to the thermostatic water bath set to 25.0 ± 0.1 °C.
-
Place the conductivity probe into the solution. Ensure the probe is clean and calibrated.
-
Allow the solution to equilibrate thermally for at least 15 minutes with gentle stirring.
-
-
Kinetic Run (Example with Benzyl Bromide):
-
Simultaneously start the stopwatch and rapidly add 50.0 mL of the equilibrated 0.02 M benzyl bromide solution to the reaction vessel. This results in initial concentrations of [NaI] = 0.10 M and [Benzyl Bromide] = 0.01 M.
-
Immediately begin recording the conductivity of the solution at 30-second intervals for the first 5 minutes, then at 1-minute intervals until the reading stabilizes (indicating reaction completion).
-
Rationale: Precise temperature control is critical as reaction rates are highly temperature-dependent. Monitoring conductivity provides a continuous measure of ion concentration changes, which is directly related to the reaction progress.[14]
-
-
Data Collection and Repetition:
-
Repeat the kinetic run (Step 3) with the this compound solution.
-
Perform each kinetic run in triplicate to ensure reproducibility and calculate an average rate constant.
-
-
Data Analysis:
-
Convert the conductivity readings to the concentration of bromide ions formed [Br⁻] using a calibration curve.
-
The reaction is second-order, so a plot of 1/([RX]₀ - [Br⁻]) versus time (t) will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
Conclusion
References
-
Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals . ACS Publications. [Link]
-
Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory . CSIRO Publishing. [Link]
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Benzylic Bromination . Chemistry Steps. [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium . ResearchGate. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution . Chemistry LibreTexts. [Link]
-
Selectivity of Aryl and Benzylic Bromination . University of Glasgow. [Link]
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Chapter 8 Notes - Alkyl Halides . Portland State University. [Link]
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An Explanation of Substituent Effects . Chemistry LibreTexts. [Link]
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What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? . Quora. [Link]
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Benzyl bromide is a primary halide. It undergoes SN1 substitution... . Pearson. [Link]
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Substituent Effects in Substituted Aromatic Rings . Chemistry LibreTexts. [Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" . Master Organic Chemistry. [Link]
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Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? . Quora. [Link]
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A Comparative Guide to Benzylic Halides: 5-(Bromomethyl)- vs. 5-(Chloromethyl)-1,2,3-trimethoxybenzene
In the realm of organic synthesis, particularly in pharmaceutical and fine chemical development, the 1,2,3-trimethoxybenzene scaffold is a valuable building block.[1][2] Its derivatives, specifically the 5-(halomethyl) variants, serve as potent electrophiles for introducing the 3,4,5-trimethoxybenzyl group into a target molecule. The choice between the brominated and chlorinated versions of this reagent is a critical decision that can significantly impact reaction kinetics, yield, and overall process efficiency. This guide provides an in-depth comparison of 5-(Bromomethyl)-1,2,3-trimethoxybenzene and 5-(Chloromethyl)-1,2,3-trimethoxybenzene, offering experimental insights to inform your selection.
Physicochemical and Structural Properties: A Head-to-Head Comparison
At first glance, the two compounds differ only by a single halogen atom. However, this seemingly minor change has significant consequences for their physical properties and, more importantly, their chemical behavior. The fundamental differences arise from the intrinsic properties of the carbon-bromine versus the carbon-chlorine bond.
| Property | This compound | 5-(Chloromethyl)-1,2,3-trimethoxybenzene |
| CAS Number | 21852-50-6[3][4] | 3840-30-0[5][6] |
| Molecular Formula | C₁₀H₁₃BrO₃[3][4] | C₁₀H₁₃ClO₃[5][7] |
| Molecular Weight | 261.11 g/mol [3][4] | 216.66 g/mol [5][8] |
| Appearance | Not specified, likely solid | Light yellow crystalline solid[6] / Faint beige/light brown crystalline solid[7] |
| Melting Point | Not specified in search results | 60-63 °C[6][8][9] |
| Boiling Point | 306.5 °C at 760 mmHg[3] | 110 °C at 0.1 Torr[5][8][9] |
| Density | 1.367 g/cm³[3] | ~1.145 g/cm³[8][9] |
The most critical distinction for a synthetic chemist lies in the C-X bond. The C-Br bond is longer and weaker than the C-Cl bond. This is because bromine is a larger atom than chlorine, leading to less effective orbital overlap with carbon. Consequently, the bromide ion (Br⁻) is a more stable anion and a better leaving group than the chloride ion (Cl⁻).[10][11][12] This fundamental difference in leaving group ability is the primary driver of the reactivity differences observed between these two reagents.
Comparative Reactivity Analysis: The Leaving Group Effect in Action
The enhanced reactivity of benzylic bromides over chlorides is a well-established principle in organic chemistry, primarily in the context of nucleophilic substitution (Sₙ2) reactions.[13] The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart. A better leaving group, being more stable on its own, will facilitate a lower activation energy for the transition state, leading to a faster reaction.[10][11]
The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[11] Therefore, this compound is expected to react significantly faster with nucleophiles compared to its chlorinated counterpart under identical conditions.
To illustrate this, consider a typical O-alkylation reaction, a common application for these reagents.
Caption: Comparative workflow for O-alkylation using bromo- and chloro- derivatives.
Experimental Data Summary:
| Parameter | Reaction with 5-(Bromomethyl)- | Reaction with 5-(Chloromethyl)- | Rationale |
| Reaction Time | Shorter | Longer | Br⁻ is a better leaving group, leading to faster Sₙ2 kinetics.[10][13] |
| Reaction Temperature | Lower temperature may suffice | Higher temperature may be required | To overcome the higher activation energy associated with the poorer leaving group. |
| Yield | Generally higher | Potentially lower | Faster reaction minimizes side reactions and degradation of starting materials. |
| Cost | Typically higher | Typically lower | Brominated reagents are often more expensive to produce than their chlorinated analogs. |
Experimental Protocols: A Generalized Approach
The following protocol outlines a general procedure for the O-alkylation of a phenolic substrate, highlighting where conditions would be adjusted based on the choice of halide.
Objective: Synthesize a 3,4,5-trimethoxybenzyl ether from a generic phenol.
Materials:
-
Phenolic Substrate (1.0 eq)
-
5-(Halomethyl)-1,2,3-trimethoxybenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or DMF (solvent)
-
Ethyl Acetate
-
Brine
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable volume of dry acetone or DMF to dissolve/suspend the reagents.
-
Reagent Addition: Add 5-(Bromomethyl)- or 5-(Chloromethyl)-1,2,3-trimethoxybenzene (1.1 eq) to the mixture.
-
Reaction:
-
For the Bromo derivative: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC every 1-2 hours. The reaction is often complete within 2-6 hours.
-
For the Chloro derivative: Heat the reaction mixture to a higher temperature (e.g., 60-80 °C). Monitoring by TLC may show a significantly slower conversion rate, potentially requiring 8-24 hours or longer.
-
-
Workup:
-
Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KX).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Practical Considerations: Stability, Handling, and Safety
-
Stability: Benzylic chlorides are generally more stable and have a longer shelf-life than the corresponding bromides. Benzylic bromides can be more susceptible to decomposition over time, especially when exposed to light or moisture, potentially liberating HBr.
-
Safety: Both compounds are potent alkylating agents and should be handled with care in a fume hood.
Conclusion and Application Guidance
The choice between 5-(Bromomethyl)- and 5-(Chloromethyl)-1,2,3-trimethoxybenzene is a classic trade-off between reactivity and cost/stability.
-
Choose this compound for:
-
Rapid reactions and high throughput: When reaction time is a critical factor.
-
Mild reaction conditions: When dealing with sensitive substrates that cannot tolerate high temperatures.
-
Maximizing yield: For difficult transformations or with precious substrates where maximizing conversion is paramount.
-
-
Choose 5-(Chloromethyl)-1,2,3-trimethoxybenzene for:
-
Large-scale synthesis: When cost is a primary driver and longer reaction times or more forcing conditions are acceptable.
-
Processes where long-term reagent stability is crucial.
-
By understanding the fundamental structural differences and their impact on reactivity, researchers can make an informed decision, optimizing their synthetic strategy for either speed and efficiency or cost-effectiveness and stability.
References
-
Chemsrc. (2025). 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE | CAS#:21852-50-6. Retrieved from [Link]
-
ChemBK. (2024). 5-(Chloromethyl)-1,2,3-trimethoxybenzene, alpha-Chloro-3,4,5-trimethoxytoluene - Physico-chemical Properties. Retrieved from [Link]
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(3), 193-200. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]
-
Gauth. (n.d.). Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactiv. Retrieved from [Link]
-
ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved from [Link]
-
ChemBK. (2024). 5-bromo-1,2,3-trimethoxybenzene. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
-
askIITians. (2025). Chlorobenzene is A. less reactive than benzyl chloride B. more reactive. Retrieved from [Link]
-
Master Organic Chemistry. (2025). What Makes A Good Leaving Group? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical aromatic substitution reactions of 1,3,5-trimethoxybenzene and... Retrieved from [Link]
-
Blogger. (n.d.). The Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. Retrieved from [Link]
-
Blogger. (n.d.). The Crucial Role of 1,3,5-Trimethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Trimethoxyphenyl Compounds as Tubulin Inhibitors
Introduction: Targeting the Microtubule Cytoskeleton in Oncology
The microtubule cytoskeleton, a dynamic network of protein polymers, is fundamental to several critical cellular processes, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] This essential role in mitosis has made microtubules a highly validated and successful target for cancer chemotherapy.[2] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis and leading to cell death.[3][4]
Tubulin inhibitors are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1] This guide focuses on a prominent class of microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin. A key structural feature of many of the most potent colchicine-site inhibitors is the presence of a trimethoxyphenyl (TMP) moiety, typically a 3,4,5-trimethoxyphenyl ring.[1][2][5] This group is crucial for high-affinity binding within a hydrophobic pocket of β-tubulin, in the vicinity of the cysteine residue Cys241, thereby preventing the polymerization of αβ-tubulin heterodimers into microtubules.[2][6]
This guide provides a comparative analysis of the efficacy of various trimethoxyphenyl-containing compounds, drawing upon experimental data to evaluate their performance as tubulin inhibitors. We will delve into the structure-activity relationships (SAR) of key compound classes, present their biological activities in a comparative format, and provide detailed protocols for the essential assays used in their evaluation.
Mechanism of Action of Trimethoxyphenyl Tubulin Inhibitors
The primary mechanism of action for the compounds discussed herein is the disruption of microtubule dynamics through binding to the colchicine site on β-tubulin. This binding event sterically hinders the conformational changes required for tubulin dimers to polymerize into protofilaments, shifting the equilibrium away from stable microtubules and towards free dimers. The resulting net depolymerization of the microtubule network has catastrophic consequences for a dividing cell, leading to mitotic arrest and apoptosis.
Comparative Efficacy of Key Compound Classes
The efficacy of tubulin inhibitors is typically assessed through a combination of in vitro biochemical assays and cell-based cytotoxicity assays. The in vitro tubulin polymerization assay directly measures a compound's ability to inhibit the formation of microtubules from purified tubulin, with the half-maximal inhibitory concentration (IC50) being a key performance metric. Cytotoxicity assays, such as the MTT or MTS assay, determine the concentration of a compound required to reduce the viability of a cancer cell population by 50% (IC50 or GI50), providing a measure of its overall anti-proliferative potency.[7][8]
Combretastatins and Analogues
Combretastatin A-4 (CA-4), a natural product isolated from the South African bush willow tree Combretum caffrum, is one of the most potent and well-studied colchicine-site inhibitors.[9][10] Its simple stilbene structure, featuring a 3,4,5-trimethoxyphenyl 'A' ring and a 4-hydroxy-3-methoxyphenyl 'B' ring, has inspired the synthesis of numerous analogues. The cis-conformation of the olefin bridge is critical for activity, as it correctly orients the two aromatic rings for binding to tubulin.[9] However, the cis-isomer is thermodynamically unstable and can isomerize to the inactive trans-isomer. To overcome this, researchers have developed "cis-restricted" analogues by incorporating the rings into heterocyclic systems like pyridines, imidazoles, or benzofurans.[9][11][12]
Podophyllotoxin and Derivatives
Podophyllotoxin is a lignan natural product that also potently inhibits tubulin polymerization by binding to the colchicine site.[13][14][15] While its clinical use has been hampered by toxicity, it has served as a crucial scaffold for the development of semi-synthetic derivatives.[14] Modifications at the C-4 position of the podophyllotoxin core have been shown to significantly alter its biological activity and potency.[16][17] It is important to note that some derivatives, like the clinically used etoposide, switch their mechanism of action to become topoisomerase II inhibitors.[15][17]
Synthetic Heterocyclic Scaffolds
A vast number of purely synthetic compounds featuring the 3,4,5-trimethoxyphenyl moiety have been developed. These compounds often utilize a heterocyclic core (e.g., benzofuran, benzothiophene, indole, pyridine, quinoline) to link the TMP ring to a second aromatic ring, effectively mimicking the spatial arrangement of natural products like CA-4.[3][11][18][19][20] This approach allows for extensive chemical modification to optimize potency, improve drug-like properties (e.g., solubility), and potentially circumvent drug resistance mechanisms.[2][5]
Performance Data Summary
The following tables summarize the reported efficacy data for representative trimethoxyphenyl compounds. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, cell lines, and assay methodologies.
Table 1: Inhibition of Tubulin Polymerization (in vitro)
| Compound Class | Representative Compound | Tubulin Polymerization IC50 (µM) | Source(s) |
|---|---|---|---|
| Combretastatin | Combretastatin A-4 (CA-4) | 0.67 - 4.93 | [11][21][22] |
| Pyridine Analogue | Compound 9p | ~2.0 (Qualitative) | [9][12] |
| Pyridine Analogue | Compound VI | 0.00892 | [3] |
| Benzothiophene Analogue | Compound 4g | 0.67 | [20] |
| Benzofuran Analogue | Compound 4r | ~1.0 (Qualitative) | [11] |
| Indole Analogue | Compound 3g | ~5.0 (Qualitative) | [18] |
| Quinoline Analogue | Compound G13 | 13.5 |[19] |
Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50/GI50 in µM)
| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Source(s) |
|---|---|---|---|---|---|
| Combretastatin A-4 | <0.01 | <0.01 | <0.01 | <0.01 | [9] |
| Podophyllotoxin Derivative 3D | 0.012 | 0.015 | 0.018 | - | [13] |
| Pyridine Analogue 9p | 0.047 | 0.065 | 0.090 | - | [9][12] |
| Pyridine Analogue VI | - | 6.11 | - | 4.83 | [3] |
| Benzothiophene Analogue 4g | 0.023 | 0.018 | 0.021 | 0.016 | [20] |
| Indole Analogue 3g | 6.10 | 2.94 | 6.30 | - | [18] |
| Quinoline Analogue G13 | - | - | 0.86 | 0.90 |[19] |
Experimental Methodologies
The trustworthiness of comparative efficacy data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to characterize trimethoxyphenyl tubulin inhibitors.
Screening Cascade Workflow
A logical progression of assays is crucial for efficient drug discovery. The process typically begins with a high-throughput in vitro biochemical assay to identify direct inhibitors of the target protein. Promising hits are then advanced to cell-based assays to confirm on-target activity in a more complex biological environment and to assess cytotoxicity.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in real-time. The fluorescence-based method is often preferred over turbidity measurements due to its higher sensitivity and lower susceptibility to interference from compound precipitation.[23]
Principle: A fluorescent reporter dye is included in the reaction, which preferentially binds to polymerized microtubules, causing a significant increase in its fluorescence signal. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[23]
Materials:
-
Lyophilized, high-purity (>99%) bovine brain tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI as used in some kits)[24]
-
Test compounds and controls (Colchicine as inhibitor, Paclitaxel as enhancer, DMSO as vehicle)
-
Black, opaque 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to 10 mg/mL with ice-cold General Tubulin Buffer containing 1 mM GTP. Aliquot and store at -80°C.[23]
-
Prepare a 100 mM stock of GTP in sterile water. Aliquot and store at -80°C.
-
Prepare 10x concentrated stocks of test compounds and controls in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 2%.[25]
-
-
Reaction Mix Preparation (on ice):
-
Prepare a master mix of tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer.[23]
-
Supplement the master mix with 1 mM GTP, 10-15% glycerol (to promote polymerization), and the fluorescent reporter dye according to the manufacturer's instructions.[23][24] Keep this mix on ice at all times.
-
-
Assay Execution:
-
Pre-warm the fluorescence plate reader and the 96-well plate to 37°C for at least 30 minutes. This is a critical step for reproducibility.[23]
-
Add 5 µL of 10x test compound, control, or vehicle to the appropriate wells of the pre-warmed plate.
-
To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well. Avoid introducing air bubbles. The final volume is 50 µL.[23]
-
Immediately place the plate in the reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI-based kits) every 30-60 seconds for 60-90 minutes at 37°C.[8][24]
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (slope of the linear growth phase) and the maximum signal (plateau).
-
Determine the IC50 value by plotting the percent inhibition (relative to the vehicle control) against a range of compound concentrations and fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability/Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[26][27]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form an insoluble purple formazan product. The amount of formazan, quantified by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[26]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[26]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., doxorubicin).
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[26]
-
Incubate the plate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Conclusion and Future Outlook
The trimethoxyphenyl moiety is a validated and powerful pharmacophore for the design of potent tubulin inhibitors that bind to the colchicine site. Natural products like combretastatin A-4 and podophyllotoxin have laid the groundwork, demonstrating nanomolar potency against both tubulin polymerization and cancer cell proliferation. Synthetic chemistry efforts have successfully addressed the stability limitations of natural stilbenes and have expanded the chemical space, leading to diverse heterocyclic compounds with improved drug-like properties.[2][9]
Comparative analysis reveals that while many compounds can achieve low micromolar to nanomolar inhibition of tubulin polymerization in vitro, their translation to cellular potency varies significantly. This highlights the importance of factors such as cell permeability, metabolic stability, and potential for efflux by pumps like P-glycoprotein.[5] Notably, a key advantage of many colchicine-site inhibitors is their ability to overcome taxane resistance, making them highly valuable candidates for treating drug-resistant cancers.[5]
Future research will continue to focus on optimizing these scaffolds to enhance potency, improve pharmacokinetic profiles for oral bioavailability, and reduce off-target toxicities. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers in the field, enabling the objective evaluation and advancement of the next generation of trimethoxyphenyl-based tubulin inhibitors for cancer therapy.
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A Senior Application Scientist's Guide to Benzylating Reagents: Alternatives to 5-(Bromomethyl)-1,2,3-trimethoxybenzene in Drug Design
Introduction: The Strategic Importance of the Trimethoxybenzene Scaffold
In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency, owing to their privileged interaction with biological targets. The trimethoxybenzene moiety is one such scaffold, critical for the bioactivity of numerous compounds, particularly in oncology.[1][2] This group is a cornerstone of many colchicine binding site inhibitors (CBSIs), where it plays a crucial role in establishing the molecular conformation required for high-affinity binding to tubulin.[1] The strategic placement of methoxy groups influences solubility, metabolic stability, and target engagement.[2]
5-(Bromomethyl)-1,2,3-trimethoxybenzene serves as a key reagent for introducing this valuable scaffold onto nucleophilic centers within a target molecule. Its primary utility lies in the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution (SN2) reactions.[2][3] However, reliance on a single reagent can be limiting. Challenges such as reagent stability, handling precautions due to its corrosive and moisture-sensitive nature, and the potential for over-alkylation necessitate the exploration of alternative synthetic strategies.[4][5][6]
This guide provides a comparative analysis of viable alternatives to this compound. We will explore direct replacements with different leaving groups, as well as alternative synthetic pathways like reductive amination and amide bond formation followed by reduction. Each alternative is presented with an objective assessment of its advantages, limitations, and supporting experimental protocols to empower researchers in making informed decisions for their drug discovery programs.
Section 1: Profiling the Primary Reagent: this compound
This reagent is a white to light yellow crystalline solid that is sensitive to moisture and heat. Its reactivity stems from the benzylic bromide, an excellent leaving group that facilitates SN2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols.
-
Mechanism of Action: The core reaction involves the displacement of the bromide ion by a nucleophile. The electron-donating nature of the three methoxy groups on the benzene ring enhances the reactivity of the benzylic carbon, though this effect is less pronounced than in the 3,4,5-trimethoxy isomer.[2]
-
Typical Reaction Conditions: N-alkylation, a common application, is typically performed in an aprotic polar solvent like DMF or acetonitrile, often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to scavenge the HBr byproduct.[7]
-
Limitations & Handling:
-
Over-alkylation: Primary amines can undergo a second alkylation to form tertiary amines, and subsequently quaternary ammonium salts, leading to purification challenges.[4][8]
-
Stability: As with many benzyl bromides, this compound is a lachrymator and is sensitive to moisture and light, requiring storage under an inert atmosphere at refrigerated temperatures.[5]
-
Safety: It is classified as corrosive and can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE) is mandatory.
-
Caption: Comparison of three primary synthetic routes to synthesize a target secondary amine.
Section 4: Experimental Protocols
To provide a practical comparison, the following are detailed, representative protocols for the N-alkylation of benzylamine as a model primary amine.
Protocol 1: Direct Alkylation with this compound
Objective: Synthesize N-((1,2,3-trimethoxy-5-yl)methyl)benzylamine via direct SN2 alkylation.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium carbonate.
-
Add anhydrous acetonitrile, followed by benzylamine, and stir the suspension.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous acetonitrile.
-
Add the bromide solution dropwise to the stirring amine suspension at room temperature over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS, checking for the consumption of the starting amine and formation of mono- and di-alkylated products. [9]6. Work-up: Upon completion, filter the solid K₂CO₃ and rinse with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired secondary amine from any di-alkylated byproduct and unreacted starting material.
Protocol 2: Reductive Amination with 2,3,4-Trimethoxybenzaldehyde
Objective: Synthesize N-((2,3,4-trimethoxyphenyl)methyl)benzylamine via one-pot reductive amination.
Materials:
-
2,3,4-Trimethoxybenzaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 2,3,4-trimethoxybenzaldehyde and benzylamine in anhydrous DCM. [10][9]2. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Slowly add sodium triacetoxyborohydride portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction at room temperature until the imine intermediate is fully consumed (typically 4-16 hours), as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [9]6. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
| Feature | Direct Alkylation (Strategy 1) | Reductive Amination (Strategy 2) | Amide Coupling/Reduction (Strategy 3) |
| Primary Challenge | Over-alkylation [8] | Handling of toxic hydrides (NaBH₃CN) [11] | Harsh reduction conditions (LiAlH₄) |
| Selectivity | Moderate; requires careful control | High for mono-alkylation [4] | Excellent (step-wise control) |
| Number of Steps | 1 | 1 (one-pot) | 2 |
| Functional Group Tolerance | Moderate (sensitive to strong base) | Good to Excellent [11] | Coupling: Excellent; Reduction: Poor (for LiAlH₄) |
| Key Reagents | Benzyl Bromide, Base | Aldehyde, Reducing Agent | Benzoic Acid, Coupling Agent, Reducing Agent |
| Ideal Use Case | Simple nucleophiles where selectivity is not a major concern. | Synthesis of secondary amines from primary amines. | Complex molecules requiring orthogonal synthesis steps. |
Table 2. Qualitative comparison of the three main synthetic strategies.
Conclusion and Recommendations
While this compound remains a useful and reactive tool for installing the trimethoxybenzyl scaffold, its limitations, particularly regarding selectivity and handling, make a thorough evaluation of alternatives essential for modern drug discovery.
-
For direct, rapid alkylation , activating the corresponding benzyl alcohol to a tosylate or mesylate offers a more reactive and often more reliable alternative to the benzyl bromide, albeit with an additional preparative step.
-
For the selective synthesis of secondary amines , reductive amination is unequivocally the superior strategy. Its one-pot nature, mild conditions, and excellent control over mono-alkylation make it the method of choice in most medicinal chemistry laboratories. [4][12]* For complex, multi-step syntheses , the amide coupling and reduction pathway provides unparalleled robustness and orthogonality, allowing the stable amide intermediate to be carried through several synthetic steps before final conversion to the amine.
The optimal choice of reagent and strategy is intrinsically linked to the specific goals of the synthesis: the nature of the substrate, the required level of purity, the tolerance of other functional groups, and overall synthetic efficiency. By understanding the causality behind each method's strengths and weaknesses, the research scientist can navigate these choices to design more efficient, reliable, and successful synthetic routes.
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Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. National Institutes of Health (NIH). [Link]
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Unlocking Pharmaceutical Potential: The Role of 5-Bromo-1,2,3-trimethoxybenzene. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate. [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Tosylates And Mesylates. Master Organic Chemistry. [Link]
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
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C–N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University. [Link]
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Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. UMassD Repository. [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health (NIH). [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
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Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. Organic Process Research & Development. [Link]
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Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Comparative Analysis of Cytotoxicity for Novel Compounds Derived from 5-(Bromomethyl)-1,2,3-trimethoxybenzene
A Senior Application Scientist's Guide to Synthesis, Bioactivity Screening, and Mechanistic Insights
Introduction: The Therapeutic Potential of the Trimethoxybenzene Scaffold
The 1,2,3-trimethoxybenzene moiety is a key pharmacophore found in a variety of potent, biologically active natural products. Its significance is perhaps best exemplified by its presence in the A-ring of Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bush willow, Combretum caffrum.[1][2] CA-4 is a powerful vascular disrupting agent (VDA) that exhibits potent cytotoxic activity against a broad spectrum of cancer cells by inhibiting tubulin polymerization.[1][3] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
However, the clinical utility of natural CA-4 is hampered by its poor water solubility and its tendency to isomerize from the biologically active cis-isomer to the far less active trans-isomer.[3][6] This has driven extensive research into the synthesis of analogs and derivatives to enhance stability, solubility, and efficacy. 5-(Bromomethyl)-1,2,3-trimethoxybenzene serves as a versatile and reactive starting material for generating novel compounds that retain the essential trimethoxyphenyl pharmacophore while allowing for diverse structural modifications.
This guide provides a comparative framework for evaluating the cytotoxicity of novel compounds derived from this precursor. We will explore the rationale behind the synthetic strategies, detail the essential cytotoxicity assays, and provide a framework for interpreting the resulting data, grounded in the established mechanisms of action for this class of compounds.
Synthetic Strategy & Rationale: From Precursor to Bioactive Candidate
The primary goal of derivatization is to explore the structure-activity relationship (SAR) to identify candidates with improved pharmacological profiles. The bromomethyl group on the precursor is a reactive handle for introducing various functionalities, such as ethers, esters, amines, and linkages to other heterocyclic systems like triazoles or indoles.[4][7][8]
Key Rationale for Derivatization:
-
Improving Solubility and Bioavailability: Introducing polar groups or creating prodrugs, such as phosphate salts (e.g., CA-4P), can significantly enhance water solubility and systemic delivery.[2][3]
-
Enhancing Tubulin Binding: Modifications to the B-ring or the bridge connecting the two aromatic rings can optimize interactions with the colchicine-binding site on β-tubulin.[3][9]
-
Overcoming Drug Resistance: Novel structures may evade resistance mechanisms that affect established chemotherapeutics.
The general workflow for synthesizing and evaluating these compounds is outlined below.
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A Comparative Guide to the Synthesis of 5-Bromo-1,2,3-trimethoxybenzene: An Analysis of Routes from Gallic Acid, Pyrogallol, and Vanillin
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. Among these, 5-Bromo-1,2,3-trimethoxybenzene stands as a valuable intermediate, notably in the synthesis of N,N′-diarylated indolo[3,2-b]carbazole derivatives with applications in electrophotography and analogs of the anticancer agent HA14-1. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of the primary synthetic routes to 5-Bromo-1,2,3-trimethoxybenzene, starting from three readily available precursors: gallic acid, pyrogallol, and vanillin. We will dissect the chemical logic, operational advantages, and potential drawbacks of each pathway, supported by experimental data to inform your selection of the most suitable route for your research and development needs.
Introduction: The Significance of Synthetic Route Selection
The choice of a synthetic pathway is a multi-faceted decision, balancing factors such as the cost and availability of starting materials, the number of reaction steps, overall yield, purity of the final product, and the safety and environmental impact of the reagents and conditions employed. For 5-Bromo-1,2,3-trimethoxybenzene, the journey from a simple precursor to the target molecule involves key transformations, primarily methylation and bromination, the sequence and execution of which define the character of each route.
Synthesis Route 1: The Pyrogallol Pathway
Pyrogallol (1,2,3-trihydroxybenzene) offers a direct and intuitive route to the 1,2,3-trimethoxybenzene core, which is then subjected to bromination. This pathway is attractive due to the structural proximity of pyrogallol to the target's core scaffold.
Workflow: Pyrogallol to 5-Bromo-1,2,3-trimethoxybenzene
Caption: Synthesis of 5-Bromo-1,2,3-trimethoxybenzene from Pyrogallol.
Step 1: O-Methylation of Pyrogallol
The exhaustive methylation of the three phenolic hydroxyl groups of pyrogallol is the critical first step. The classical approach utilizes dimethyl sulfate (DMS) in the presence of a base.
Experimental Protocol: Methylation of Pyrogallol [1]
-
Dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide in a round-bottomed flask.
-
Gradually add 50 ml of dimethyl sulphate while maintaining the temperature below 45°C with continuous shaking.
-
Once the initial exothermic reaction subsides, heat the mixture under reflux.
-
After cooling, make the mixture alkaline with sodium hydroxide if necessary.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from dilute alcohol.
This method reportedly yields 70% of 1,2,3-trimethoxybenzene.[1] An alternative, greener approach employs dimethyl carbonate (DMC) as the methylating agent in the presence of an ionic liquid catalyst, l-butyl-3-methylimidazolium bromide ([Bmim]Br), achieving a high yield of 92.6%.[2] Chinese patents also describe industrial-scale processes using dimethyl sulfate and sodium hydroxide, often with a phase-transfer catalyst like tetrabutyl ammonium bromide to improve efficiency.[3][4]
Step 2: Bromination of 1,2,3-Trimethoxybenzene
The subsequent bromination of the electron-rich 1,2,3-trimethoxybenzene ring must be carefully controlled to achieve selective monobromination at the C5 position. The methoxy groups are activating and ortho-, para-directing. The C5 position is sterically the most accessible and electronically favored.
Challenges in this step include preventing polybromination and controlling the regioselectivity. Various brominating agents and conditions have been explored. While specific high-yield protocols for this exact transformation are less commonly detailed in readily available literature, general methods for brominating activated aromatic rings would apply. These often involve using reagents like N-bromosuccinimide (NBS) in a suitable solvent to afford controlled bromination. Some sources mention the use of bromine in the presence of a catalyst.[5][6]
Analysis of the Pyrogallol Route
| Parameter | Assessment |
| Starting Material Cost | Pyrogallol is a relatively inexpensive and readily available chemical.[7][8] |
| Number of Steps | Two main steps: methylation and bromination. |
| Overall Yield | Potentially high, with reported yields of up to 92.6% for the methylation step.[2] The yield of the bromination step can vary. |
| Scalability | The methylation step is scalable, as evidenced by several industrial patents.[3][4] |
| Safety & Environmental | Dimethyl sulfate is highly toxic and carcinogenic, requiring stringent handling precautions. Dimethyl carbonate offers a safer alternative. The use of large volumes of solvents can be a drawback. |
| Purity & Byproducts | Incomplete methylation can lead to mono- and di-methylated pyrogallol impurities. The bromination step may produce isomeric and poly-brominated byproducts that require careful purification. |
Synthesis Route 2: The Gallic Acid Pathway
Gallic acid (3,4,5-trihydroxybenzoic acid) is another abundant, naturally derived starting material. This route necessitates both methylation of the hydroxyl groups and removal of the carboxylic acid function.
Workflow: Gallic Acid to 5-Bromo-1,2,3-trimethoxybenzene
Caption: Synthesis of 5-Bromo-1,2,3-trimethoxybenzene from Gallic Acid.
Step-by-Step Synthesis from Gallic Acid
A common strategy involves the initial esterification of the carboxylic acid to prevent side reactions during methylation.
Experimental Protocol: Esterification and Methylation of Gallic Acid [9]
-
Esterification: Reflux gallic acid with methanol and a catalytic amount of sulfuric acid to form methyl gallate.
-
Methylation: The resulting methyl gallate is then methylated using a methylating agent. One patented method uses methyl chloride gas in DMF with an inorganic base like sodium carbonate.[9] This process yields methyl 3,4,5-trimethoxybenzoate.
The conversion of methyl 3,4,5-trimethoxybenzoate to 1,2,3-trimethoxybenzene can be achieved through hydrolysis to the corresponding carboxylic acid followed by decarboxylation, or potentially through other reductive decarboxylation methods. The final step is the bromination of 1,2,3-trimethoxybenzene as described in the pyrogallol route.
An alternative approach involves the direct decarboxylation of gallic acid to pyrogallol by heating, which then follows the pyrogallol pathway.[7]
Analysis of the Gallic Acid Route
| Parameter | Assessment |
| Starting Material Cost | Gallic acid is an inexpensive and widely available natural product.[10] |
| Number of Steps | This route typically involves more steps: esterification, methylation, decarboxylation, and bromination. |
| Overall Yield | The multi-step nature of this route can lead to a lower overall yield compared to more direct methods. |
| Scalability | The individual steps are generally scalable, but the overall process may be less efficient for large-scale production. |
| Safety & Environmental | Similar to the pyrogallol route, the choice of methylating agent (e.g., dimethyl sulfate vs. dimethyl carbonate) significantly impacts the safety and environmental profile. |
| Purity & Byproducts | Potential for incomplete esterification, methylation, and decarboxylation, leading to a more complex mixture of intermediates and byproducts. |
Synthesis Route 3: The Vanillin Pathway
Vanillin (4-hydroxy-3-methoxybenzaldehyde) provides a different synthetic strategy, where the benzene ring is first brominated, followed by a series of transformations to introduce the other two methoxy groups.
Workflow: Vanillin to 5-Bromo-1,2,3-trimethoxybenzene
Caption: Synthesis of 5-Bromo-1,2,3-trimethoxybenzene from Vanillin.
Step-by-Step Synthesis from Vanillin
Experimental Protocol: Synthesis via Vanillin [11][12]
-
Bromination of Vanillin: Vanillin is brominated to yield 5-bromovanillin. This reaction is typically carried out using bromine in a solvent like methanol or acetic acid and can achieve high yields (around 95%).[12][13]
-
Oxidation of 5-Bromovanillin: The aldehyde group of 5-bromovanillin is converted to a hydroxyl group. This can be achieved through a Dakin-type oxidation using an oxidizing agent like hydrogen peroxide.[11] This step forms 5-bromo-3-methoxybenzene-1,2-diol.
-
Methylation: The final step involves the methylation of the two remaining hydroxyl groups to afford 5-Bromo-1,2,3-trimethoxybenzene. This can be accomplished using a methylating agent such as dimethyl sulfate in the presence of a base.[11]
Analysis of the Vanillin Route
| Parameter | Assessment |
| Starting Material Cost | Vanillin is a widely available and relatively inexpensive starting material. However, a related starting material, o-vanillin, is noted to be more expensive and may have longer lead times for procurement.[14] |
| Number of Steps | Three main steps: bromination, oxidation, and methylation. |
| Overall Yield | The initial bromination step has a high reported yield.[12] The overall yield will depend on the efficiency of the subsequent oxidation and methylation steps. |
| Scalability | The steps involved are generally amenable to scaling up. |
| Safety & Environmental | The use of bromine requires careful handling. Hydrogen peroxide at high concentrations can be hazardous. As with other routes, the choice of methylating agent is a key safety consideration. |
| Purity & Byproducts | The regioselectivity of the initial bromination is generally high. The Dakin oxidation can sometimes have side reactions. Incomplete methylation in the final step is a possibility. |
Comparative Summary of Synthesis Routes
| Starting Material | Key Advantages | Key Disadvantages | Overall Suitability |
| Pyrogallol | - Fewer steps to the trimethoxybenzene core. - High yield in the methylation step is possible. - Good for large-scale production of 1,2,3-trimethoxybenzene. | - Toxicity of dimethyl sulfate. - Potential for byproduct formation during bromination. | Excellent for producing the 1,2,3-trimethoxybenzene intermediate, with the caveat of handling hazardous methylating agents or investing in greener alternatives. |
| Gallic Acid | - Very low-cost and abundant starting material. | - More reaction steps, potentially leading to lower overall yield. - More complex purification may be required. | A cost-effective option for smaller-scale synthesis where the number of steps is less critical than the starting material cost. |
| Vanillin | - Readily available and affordable starting material. - High-yielding initial bromination. - Builds complexity on a pre-functionalized ring. | - The Dakin oxidation step can be sensitive to reaction conditions. - The overall efficiency depends on the success of the oxidation and final methylation. | A viable and practical route, particularly if optimizing for a high-yielding and selective initial bromination step. |
Conclusion
The synthesis of 5-Bromo-1,2,3-trimethoxybenzene can be approached from several viable starting points, each with a distinct set of advantages and challenges.
-
The Pyrogallol route is arguably the most direct for accessing the core 1,2,3-trimethoxybenzene structure and is well-suited for large-scale synthesis of this intermediate, provided that safety and environmental concerns associated with traditional methylating agents are addressed.
-
The Gallic Acid route is the most economical in terms of starting material but is penalized by a longer synthetic sequence, which may impact the overall yield and labor intensity.
-
The Vanillin route offers a balanced approach, with a highly efficient initial bromination step and a logical progression to the final product.
The optimal choice will ultimately depend on the specific requirements of the researcher or organization, including budget, scale, available equipment, and expertise in handling particular reagents. For academic and small-scale research, the vanillin route may offer a practical and efficient solution. For industrial-scale production of the 1,2,3-trimethoxybenzene intermediate, the pyrogallol route, especially with greener methylation technologies, is a strong contender.
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A Senior Application Scientist's Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene and its Positional Isomers
Introduction: Beyond the Structure – The Functional Importance of Isomerism
In the landscape of medicinal chemistry and materials science, the substituted benzene ring serves as a foundational scaffold. Among the vast array of functionalized aromatics, benzyl bromides are premier electrophilic building blocks, prized for their ability to form new carbon-carbon and carbon-heteroatom bonds. The compound 5-(Bromomethyl)-1,2,3-trimethoxybenzene , also known as 3,4,5-trimethoxybenzyl bromide, is a particularly valuable reagent. Its electron-rich aromatic core, endowed by three methoxy groups, significantly modulates the reactivity of the benzylic bromide, making it a versatile intermediate in the synthesis of complex molecular architectures, including potential therapeutics.[1]
However, the precise placement of these substituents is not a trivial detail. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit dramatically different physicochemical properties, reactivity, and biological activities.[2][3] A synthetic strategy that succeeds with one isomer may fail with another, and a molecule designed for a specific biological target may lose all affinity if its substitution pattern is altered.
This guide provides an in-depth comparative analysis of this compound and two of its key positional isomers. Our objective is to move beyond a simple catalog of properties and delve into the causal relationships between structure and function. We will explore how subtle shifts in methoxy group placement impact reactivity through electronic and steric effects, how these differences manifest in spectroscopic data, and how they inform the strategic selection of an isomer for a specific synthetic or drug discovery campaign.
The Isomeric Landscape: A Structural Overview
The core structure under consideration is a benzene ring substituted with three methoxy (-OCH₃) groups and one bromomethyl (-CH₂Br) group. The parent trimethoxybenzene scaffolds are 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene.[4] For this guide, we will focus on three representative isomers that highlight the effects of symmetry and substituent placement.
Figure 1: Structures of the primary compound and its selected isomers.
-
This compound (Target Compound): Features a plane of symmetry. The bromomethyl group is para to one methoxy group and flanked by the other two.
-
4-(Bromomethyl)-1,2,3-trimethoxybenzene (Asymmetric Isomer): Lacks symmetry, with the bromomethyl group positioned ortho to two adjacent methoxy groups.
-
2-(Bromomethyl)-1,3,5-trimethoxybenzene (Symmetric Isomer): Possesses a high degree of symmetry. The bromomethyl group is situated between two ortho methoxy groups.
Comparative Physicochemical Properties
The physical properties of these isomers are foundational to their handling, storage, and application in various solvent systems. While experimental data for all isomers is not uniformly available, the following table summarizes known data for the target compound and the parent trimethoxybenzene scaffolds, which serve as a useful proxy.
| Property | This compound | 4-(Bromomethyl)-1,2,3-trimethoxybenzene | 2-(Bromomethyl)-1,3,5-trimethoxybenzene |
| CAS Number | 21852-50-6[5] | 159166-26-8 | 1094663-93-0[6] |
| Molecular Formula | C₁₀H₁₃BrO₃ | C₁₀H₁₃BrO₃ | C₁₀H₁₃BrO₃ |
| Molecular Weight | 261.11 g/mol [5] | 261.11 g/mol | 261.11 g/mol [6] |
| Appearance | White to light yellow powder/crystal | Predicted: Solid | Predicted: Solid |
| Melting Point | 75-79 °C | N/A | N/A |
| Boiling Point | 306.5 °C at 760 mmHg | Predicted: >300 °C | Predicted: >300 °C |
| Density | 1.367 g/cm³ | N/A | N/A |
Analysis of Chemical Reactivity: The Decisive Role of Methoxy Group Placement
The primary utility of these compounds stems from the reactivity of the benzylic bromide in nucleophilic substitution reactions. These reactions can proceed via an Sₙ1 (unimolecular, carbocation intermediate) or Sₙ2 (bimolecular, concerted) mechanism. The preferred pathway and its rate are profoundly influenced by the electronic and steric effects of the methoxy groups.
Causality: Electronic Effects
The methoxy group exerts a powerful dual electronic influence:
-
Resonance Effect (+R): The oxygen's lone pairs can delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions. This is a strong, activating effect.[1]
-
Inductive Effect (-I): Oxygen is highly electronegative and pulls electron density away from the ring through the sigma bond. This is a weaker, deactivating effect.[1][7]
The net result is that the methoxy group is an activating, ortho/para-directing group. In the context of a benzylic bromide, this activation is critical for stabilizing the carbocation intermediate in an Sₙ1 reaction. The more effectively the positive charge can be delocalized onto the ring and stabilized by the +R effect of the methoxy groups, the faster the reaction will proceed.[8][9]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Bromomethyl)-1,2,3-trimethoxybenzene
As laboratory professionals engaged in the frontiers of drug development and scientific research, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of reactive intermediates like 5-(Bromomethyl)-1,2,3-trimethoxybenzene (CAS No. 21852-50-6) demand a rigorous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This compound is a brominated organic compound that is corrosive and can cause severe skin and eye damage.[1][2]
Core Directive: Always Handle Within a Chemical Fume Hood
All operations involving this compound, including weighing, transfer, and the preparation of its waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Chemical safety goggles and a full-face shield are required. Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and ensure they are inspected for integrity before each use.[3]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
Quantitative Hazard Profile
The following table summarizes the Globally Harmonized System (GHS) classification for this compound, which dictates the necessary handling and disposal precautions.[1][2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive to Metals |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Danger | H290: May be corrosive to metals.[2] |
| Skin Corrosion/Irritation |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | Danger | H318: Causes serious eye damage.[2] |
Part 2: Waste Segregation and Containment Protocol
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste . The presence of a carbon-bromine bond necessitates a specific disposal pathway, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent and toxic halogenated byproducts.[4]
Step-by-Step Waste Collection Procedure
-
Select the Correct Waste Container: Obtain a designated, leak-proof container compatible with halogenated organic compounds. The container must have a tightly sealing screw cap.[5][6]
-
Labeling is Paramount: Before adding any waste, the container must be clearly and accurately labeled. The label must include:
-
Containment of Solid Waste: Collect any solid waste (e.g., residual compound, contaminated weighing paper) directly into the designated waste container.
-
Containment of Liquid Waste: If the compound is dissolved in a solvent, ensure the solvent is also a halogenated organic (e.g., dichloromethane). If a non-halogenated solvent is used, the entire mixture must still be disposed of as halogenated waste.
-
Avoid Incompatibilities: Never mix this waste with incompatible materials. Strong oxidizing agents, acids, and bases should be segregated into their respective waste streams.[3][6][7] Mixing can cause violent reactions, gas evolution, or container pressurization.
-
Secure Storage: Keep the waste container sealed at all times, except when actively adding waste.[6] Store it in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.
Part 3: Spill and Emergency Response
Accidents can occur, and a prepared response is critical to mitigating harm.
Minor Spill Cleanup (Solid or Liquid)
For small spills contained within the fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in Part 1.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into your designated halogenated organic waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Place all cleanup materials (gloves, cloths, etc.) into the hazardous waste container.
-
Report: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department of the incident.
Major Spill Response
For any large spill or any spill that occurs outside of a fume hood:
-
EVACUATE: Immediately evacuate the area.[3]
-
ALERT: Notify all personnel in the vicinity and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
CONFINE: Close the doors to the affected area to contain vapors.[8]
-
REPORT: Call your institution's emergency number or 911. Provide the exact location, the name of the chemical, and an estimate of the quantity spilled. Do not re-enter the area.
Personnel Exposure Protocol
Immediate action is vital in cases of personal exposure.
-
If on Skin or Hair: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[8][9] Remove all contaminated clothing while flushing.[1][8][9] Seek immediate medical attention.
-
If in Eyes: Immediately and continuously flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air at once.[1][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
If Swallowed: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting.[1][7][9] Seek immediate medical attention.
Part 4: Final Disposal Pathway
The ultimate disposal of this compound waste is not a task for laboratory personnel. Once properly segregated and contained, the waste must be collected by your institution's EHS department or a licensed hazardous waste disposal contractor. These certified professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling waste generated from this compound.
Caption: Disposal Workflow for this compound
By adhering to these protocols, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Synerzine. (2018). Benzene, 1,2,3-trimethoxy- Safety Data Sheet. Retrieved from [Link]
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Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Coumarin dibromide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Pharmaceutical Potential: The Role of 5-Bromo-1,2,3-trimethoxybenzene. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 5-(Bromomethyl)-1,2,3-trimethoxybenzene
As a potent alkylating agent and a valuable intermediate in organic synthesis, 5-(Bromomethyl)-1,2,3-trimethoxybenzene demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Its reactivity stems from the benzylic bromide functional group, which is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is precisely what makes it a useful reagent, but it also underlies its hazardous nature. Contact with skin or mucous membranes can lead to rapid chemical burns due to the alkylation of biological macromolecules.
Furthermore, it is categorized as potentially corrosive to metals and is sensitive to moisture and heat.[2] Inhalation of the dust can cause respiratory irritation, and ingestion can be harmful.[2] A thorough understanding of these properties is the foundation for a robust safety plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's hazardous properties.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact, which can result in severe chemical burns.[3][4] Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from dust particles and potential splashes of solutions containing the compound, which can cause serious eye damage.[4] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes | To minimize exposed skin and prevent accidental contact with the chemical.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid the inhalation of dust, which can lead to respiratory tract irritation.[4][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow diagram and detailed steps provide a clear and logical sequence of operations.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood, to contain any potential dust or vapors.[6]
-
Ensure that a safety shower and eyewash station are readily accessible.[7]
-
Gather all necessary equipment, including glassware, spatulas, weighing paper, solvents, and waste containers.
-
Don the appropriate PPE as outlined in the table above.[2]
-
-
Handling:
-
When weighing the solid, perform the task in the fume hood to minimize the risk of dust inhalation. Use a disposable weighing boat to prevent contamination of the balance.
-
Keep the container of this compound tightly closed when not in use.[5]
-
If transferring the solid, do so carefully to avoid generating dust.
-
When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.
-
-
Post-Handling and Cleanup:
-
Decontaminate all non-disposable equipment that came into contact with the chemical. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended.[4]
-
Wipe down the work area in the fume hood with a damp cloth, ensuring the cleaning material is disposed of as hazardous waste.
-
Segregate all waste materials as described in the disposal section below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.[5]
-
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.
-
Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6] Place the contaminated material into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent.
-
Major Spill: Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any residual solid, contaminated weighing boats, pipette tips, and used PPE in a designated "Halogenated Organic Solid Waste" container.[4]
-
Liquid Waste: Any solutions containing this compound, including the rinsate from cleaning glassware, must be collected in a separate "Halogenated Organic Liquid Waste" container.[4] Do not mix with non-halogenated waste streams.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] The date of waste accumulation should also be included.
-
Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area, preferably in secondary containment.[4] Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their scientific endeavors.
References
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metasci. (n.d.). Safety Data Sheet 1,3,5-Trimethoxybenzene. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SAFETY DATA SHEETS. (n.d.). α-bromotoluene. Retrieved from [Link]
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Synerzine. (2018). Benzene, 1,2,3-trimethoxy-. Retrieved from [Link]
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metasci. (n.d.). Safety Data Sheet 1,2,3-Trimethoxybenzene. Retrieved from [Link]
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ScienceLab.com. (n.d.). Material Safety Data Sheet Benzyl bromide MSDS. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
